molecular formula C15H14O4 B1677329 Ononetin CAS No. 487-49-0

Ononetin

Cat. No.: B1677329
CAS No.: 487-49-0
M. Wt: 258.27 g/mol
InChI Key: XHBZOAYMBBUURD-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone is a stilbenoid.

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O4/c1-19-12-5-2-10(3-6-12)8-14(17)13-7-4-11(16)9-15(13)18/h2-7,9,16,18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XHBZOAYMBBUURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H14O4
Source PubChem
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DSSTOX Substance ID

DTXSID50197590
Record name Ononetin
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Molecular Weight

258.27 g/mol
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CAS No.

487-49-0
Record name 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone
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Record name 487-49-0
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Record name Ononetin
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Record name 1-(2,4-DIHYDROXYPHENYL)-2-(4-METHOXYPHENYL)ETHANONE
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Record name ONONETIN
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Foundational & Exploratory

Ononetin: A Technical Guide to its Mechanism of Action as a TRPM3 Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ononetin, a naturally occurring deoxybenzoin, has emerged as a potent and selective blocker of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its molecular interaction with TRPM3 and the subsequent cellular consequences. This document consolidates available quantitative data, details key experimental methodologies for its study, and visualizes the involved signaling pathways and workflows to support further research and drug development efforts.

Core Mechanism of Action: TRPM3 Channel Blockade

The primary and most well-characterized mechanism of action of this compound is its potent and reversible blockade of the TRPM3 ion channel. TRPM3 is a non-selective cation channel permeable to Ca²⁺ and other cations, and it is activated by various stimuli, including the neurosteroid pregnenolone sulfate (PregS) and heat.

This compound effectively inhibits the influx of cations through the TRPM3 channel, thereby modulating intracellular calcium concentrations. This inhibitory action has been demonstrated in various cell types, including HEK293 cells expressing recombinant TRPM3, dorsal root ganglia (DRG) neurons, and natural killer (NK) cells.

Quantitative Data

The inhibitory potency of this compound against the TRPM3 channel has been quantified through various studies. The half-maximal inhibitory concentration (IC50) provides a standardized measure of its effectiveness.

Parameter Value Cell Type Assay Conditions Reference
IC50300 nMHEK cells expressing murine TRPM3 (HEKmTRPM3)Inhibition of pregnenolone sulfate-induced Ca²+ influx

Signaling Pathway of this compound Action

This compound's mechanism of action is centered on its direct interaction with the TRPM3 channel, leading to the inhibition of downstream signaling events that are dependent on cation influx, primarily Ca²⁺.

Ononetin_Mechanism cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPM3 TRPM3 Channel Ca_in TRPM3->Ca_in Ca²⁺ Influx This compound This compound This compound->TRPM3 Blocks PregS Pregnenolone Sulfate (Agonist) PregS->TRPM3 Activates Ca_out Downstream Downstream Cellular Responses Ca_in->Downstream Modulates

Caption: this compound blocks the TRPM3 channel, inhibiting agonist-induced Ca²⁺ influx.

Experimental Protocols

The investigation of this compound's mechanism of action relies on key experimental techniques to measure ion channel activity and intracellular calcium dynamics.

Whole-Cell Patch Clamp Electrophysiology

This technique is employed to directly measure the ion currents flowing through the TRPM3 channels in the cell membrane of a single cell.

Objective: To characterize the inhibitory effect of this compound on TRPM3 channel currents.

Methodology:

  • Cell Preparation: HEK293 cells stably expressing TRPM3 or isolated primary cells like DRG neurons are cultured on glass coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).

  • Recording:

    • A giga-ohm seal is formed between the micropipette and the cell membrane.

    • The membrane patch is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -60 mV.

    • Voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) are applied to elicit currents.

  • Compound Application:

    • A baseline TRPM3 current is established by perfusing the cell with the external solution containing a TRPM3 agonist (e.g., 20 µM Pregnenolone Sulfate).

    • This compound is then co-applied with the agonist at varying concentrations to determine its inhibitory effect on the current.

  • Data Analysis: The current amplitudes are measured and plotted against the voltage to generate current-voltage (I-V) relationships. The percentage of inhibition by this compound is calculated to determine the IC50 value.

Patch_Clamp_Workflow Start Start: Prepare Cells and Solutions FormSeal Form Giga-ohm Seal Start->FormSeal WholeCell Achieve Whole-Cell Configuration FormSeal->WholeCell RecordBaseline Record Baseline Current WholeCell->RecordBaseline ApplyAgonist Apply TRPM3 Agonist (e.g., PregS) RecordBaseline->ApplyAgonist RecordAgonist Record Agonist-Induced Current ApplyAgonist->RecordAgonist Applythis compound Co-apply this compound with Agonist RecordAgonist->Applythis compound RecordInhibition Record Inhibited Current Applythis compound->RecordInhibition Analyze Analyze Data (I-V curves, IC50) RecordInhibition->Analyze

Caption: Workflow for whole-cell patch clamp analysis of this compound's effect.

Calcium Imaging

This method is used to visualize and quantify changes in intracellular calcium concentration in a population of cells in response to TRPM3 channel modulation by this compound.

Objective: To measure the inhibition of agonist-induced intracellular calcium influx by this compound.

Methodology:

  • Cell Preparation: Cells (e.g., HEKmTRPM3) are seeded in 96-well or 384-well black-walled, clear-bottom plates.

  • Dye Loading:

    • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2 µM), in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubation is typically for 30-60 minutes at 37°C.

    • Cells are then washed to remove excess dye.

  • Imaging:

    • The plate is placed in a fluorescence microplate reader or a high-content imaging system.

    • Baseline fluorescence is recorded.

  • Compound Application:

    • This compound is added to the wells at various concentrations and incubated for a short period.

    • A TRPM3 agonist (e.g., Pregnenolone Sulfate) is then added to stimulate calcium influx.

  • Data Acquisition: Fluorescence intensity is measured over time (kinetic read). The excitation and emission wavelengths for Fluo-4 are typically ~494 nm and ~516 nm, respectively.

  • Data Analysis: The change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀) is calculated (ΔF/F₀). The peak response is used to determine the concentration-response curve for this compound's inhibition and to calculate the IC50 value.

Calcium_Imaging_Workflow Start Start: Seed and Culture Cells LoadDye Load with Calcium Indicator (e.g., Fluo-4 AM) Start->LoadDye Wash Wash to Remove Excess Dye LoadDye->Wash Baseline Measure Baseline Fluorescence Wash->Baseline Addthis compound Add this compound Baseline->Addthis compound AddAgonist Add TRPM3 Agonist (e.g., PregS) Addthis compound->AddAgonist MeasureResponse Measure Fluorescence Change Over Time AddAgonist->MeasureResponse Analyze Analyze Data (ΔF/F₀, IC50) MeasureResponse->Analyze

Caption: Workflow for calcium imaging to assess this compound's inhibitory activity.

Molecular Docking and Downstream Signaling

Molecular Docking

To date, specific molecular docking studies detailing the binding site of this compound on the TRPM3 channel are not extensively available in peer-reviewed literature. Computational modeling and structural biology studies are warranted to elucidate the precise molecular interactions between this compound and the TRPM3 protein. Such studies would be invaluable for understanding the structural basis of its inhibitory activity and for the rational design of more potent and selective TRPM3 modulators.

Downstream Signaling Pathways

The immediate downstream effect of this compound's blockade of TRPM3 is the attenuation of intracellular calcium elevation. Calcium is a ubiquitous second messenger that regulates a multitude of cellular processes. Therefore, the inhibition of TRPM3-mediated calcium influx by this compound has the potential to impact various downstream signaling pathways, including:

  • MAPK/ERK Pathway: Calcium signaling is known to influence the activity of the Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK). While direct evidence for this compound's effect on this pathway via TRPM3 is limited, it remains a plausible area of investigation, particularly in contexts where TRPM3 is implicated in cell proliferation and survival.

  • Gene Expression: Changes in intracellular calcium can trigger signaling cascades that lead to the activation of transcription factors, such as cAMP response element-binding protein (CREB), which in turn regulate the expression of various genes. The long-term effects of this compound on gene expression through the sustained blockade of TRPM3-mediated calcium signals are yet to be fully explored.

Further research is required to delineate the specific downstream signaling cascades and gene regulatory networks that are modulated by this compound's activity on TRPM3 channels in different physiological and pathological contexts.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the TRPM3 ion channel. Its primary mechanism of action is the potent and selective blockade of TRPM3, leading to the inhibition of agonist-induced calcium influx. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's effects at the molecular, cellular, and systemic levels. Future studies focusing on molecular docking and the elucidation of downstream signaling pathways will further enhance our understanding of this compound and its therapeutic potential.

Ononetin as a TRPM3 Channel Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 3 (TRPM3) channel is a non-selective cation channel that is gaining increasing attention as a therapeutic target for a variety of conditions, particularly in the realm of pain and inflammation.[1] Activated by stimuli such as the neurosteroid pregnenolone sulfate (PregS) and noxious heat, TRPM3 is highly expressed in sensory neurons and plays a crucial role in thermal sensation and the development of inflammatory heat hyperalgesia.[1][2] Its involvement in these pathways makes it a compelling target for the development of novel analgesic drugs.[3] Ononetin, a naturally occurring deoxybenzoin, has emerged as a potent and selective antagonist of the TRPM3 channel, making it an invaluable pharmacological tool for studying TRPM3 function and a potential lead compound for drug development.[3][4] This technical guide provides an in-depth overview of this compound's role as a TRPM3 antagonist, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and the signaling pathways it modulates.

This compound: A Selective TRPM3 Channel Blocker

This compound (1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone) is a deoxybenzoin compound that has been identified as a selective blocker of the TRPM3 channel.[3][4] Its ability to inhibit TRPM3 has been demonstrated in various in vitro systems, including human embryonic kidney (HEK293) cells heterologously expressing TRPM3, as well as in native systems such as dorsal root ganglion (DRG) and natural killer (NK) cells.[4][5][6]

While the precise binding site and the exact mechanism of inhibition are still under investigation, evidence suggests that the antagonism is not competitive with the agonist pregnenolone sulfate and likely occurs through a direct, membrane-confined interaction with the channel.[2]

Quantitative Analysis of this compound's Inhibitory Action

The potency of this compound as a TRPM3 antagonist has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the efficacy of a compound in inhibiting a specific biological or biochemical function.

Parameter Value Cell Type Assay Type Agonist Reference
IC50300 nMHEK293 cells expressing mTRPM3Intracellular Ca2+ accumulationPregnenolone Sulfate[4]
Effective Concentration10 µMNatural Killer (NK) cellsWhole-cell patch clampPregnenolone Sulfate[5][7]

It is noteworthy that other compounds, such as the flavanone isosakuranetin, have been identified as even more potent TRPM3 inhibitors, with a reported IC50 of 50 nM.[3][8] This provides a valuable benchmark for researchers working on the development of novel TRPM3 antagonists.

Experimental Protocols for Characterizing this compound

The characterization of this compound as a TRPM3 antagonist relies on two primary experimental techniques: whole-cell patch-clamp electrophysiology and intracellular calcium imaging. These methods allow for the direct measurement of ion channel activity and the downstream signaling events upon channel modulation.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ion currents flowing through the TRPM3 channel in response to agonists and the inhibitory effect of this compound.

Objective: To measure TRPM3-mediated currents and their inhibition by this compound.

Cell Preparation:

  • HEK293 cells stably expressing TRPM3 are cultured under standard conditions.

  • For recording, cells are plated on glass coverslips.

  • Alternatively, primary cells such as DRG or NK cells can be isolated and prepared for recording.[5]

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 1 CaCl2, 2 MgATP (pH adjusted to 7.2 with CsOH).[9]

Recording Protocol:

  • Establish a whole-cell patch-clamp configuration on a selected cell.[10]

  • Hold the cell at a membrane potential of -60 mV.

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

  • Perfuse the cell with the external solution containing a TRPM3 agonist, such as 100 µM Pregnenolone Sulfate (PregS), to activate TRPM3 channels.[5]

  • Once a stable baseline of TRPM3 current is established, co-perfuse with PregS and the desired concentration of this compound (e.g., 10 µM for complete inhibition).[5]

  • Record the changes in current amplitude to determine the inhibitory effect of this compound.

  • A washout step with the agonist-containing solution can be performed to assess the reversibility of the inhibition.

Whole-cell patch-clamp workflow for this compound.

Intracellular Calcium Imaging

This method measures changes in intracellular calcium concentration ([Ca2+]i) as a downstream indicator of TRPM3 channel activity.

Objective: To measure the inhibition of agonist-induced calcium influx by this compound.

Cell Preparation and Dye Loading:

  • Plate HEK293-TRPM3 cells or other cells of interest in a black-walled, clear-bottom 96-well plate.

  • Load the cells with a ratiometric calcium indicator dye, such as Fura-2 AM (acetoxymethyl ester), typically at a concentration of 2-5 µM in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.[11]

  • After loading, wash the cells with the buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.[12]

Imaging Protocol:

  • Place the plate in a fluorescence plate reader or on an inverted fluorescence microscope equipped for ratiometric imaging.

  • Measure the baseline fluorescence ratio by exciting the cells alternately at 340 nm and 380 nm and measuring the emission at ~510 nm.[13]

  • Add the TRPM3 agonist (e.g., PregS) to the wells to induce calcium influx and record the change in the fluorescence ratio.

  • In separate wells, pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 5-10 minutes) before adding the agonist.

  • Measure the agonist-induced calcium response in the presence of this compound.

  • The percentage of inhibition can be calculated by comparing the response with and without this compound. The IC50 value can be determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Calcium imaging workflow for this compound.

TRPM3 Signaling Pathways Modulated by this compound

Activation of TRPM3 initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+. By blocking this initial Ca2+ entry, this compound effectively inhibits all downstream signaling.

TRPM3-Mediated Signaling:

  • Agonist Binding/Heat Activation: TRPM3 is activated by agonists like PregS or by noxious heat.

  • Cation Influx: This leads to the influx of cations, most notably Ca2+ and Na+.

  • Membrane Depolarization: The influx of positive ions causes depolarization of the cell membrane.

  • Downstream Signaling: The increase in intracellular Ca2+ acts as a second messenger, activating various downstream signaling pathways. This includes the activation of protein kinases such as ERK1/2 and JNK, which in turn can modulate the activity of transcription factors like Elk-1, AP-1, CREB, and Egr-1, leading to changes in gene expression.

GPCR-Mediated Inhibition of TRPM3: TRPM3 activity is also subject to modulation by G-protein coupled receptors (GPCRs). Activation of Gi/o-coupled receptors, such as opioid or GABAB receptors, leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gβγ subunit can then directly bind to the TRPM3 channel, causing its inhibition.[14]

TRPM3_Signaling cluster_activation TRPM3 Activation Pathway cluster_inhibition GPCR-Mediated Inhibition PregS Pregnenolone Sulfate TRPM3 TRPM3 Channel PregS->TRPM3 Heat Noxious Heat Heat->TRPM3 Ca_Influx Ca2+ Influx TRPM3->Ca_Influx ERK_JNK ERK1/2, JNK Activation Ca_Influx->ERK_JNK Transcription_Factors Elk-1, AP-1, CREB, Egr-1 Activation ERK_JNK->Transcription_Factors Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression This compound This compound This compound->TRPM3 Inhibits GPCR Gi/o-Coupled Receptor (e.g., Opioid Receptor) G_protein G-protein GPCR->G_protein G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_beta_gamma->TRPM3 Inhibits

TRPM3 signaling pathways and points of inhibition.

In Vivo Applications of this compound

The utility of this compound extends beyond in vitro characterization to in vivo studies, where it has been instrumental in elucidating the physiological roles of TRPM3. In animal models of inflammatory pain, systemic or local administration of this compound has been shown to reverse thermal hyperalgesia, providing strong evidence for the involvement of TRPM3 in pain signaling.[15] For instance, in a model of Complete Freund's Adjuvant (CFA)-induced inflammatory pain in mice, this compound treatment has been demonstrated to alleviate heat hypersensitivity.

Conclusion

This compound is a valuable and selective pharmacological tool for the study of TRPM3 channels. Its well-characterized inhibitory profile, with a potent IC50 in the nanomolar range, makes it suitable for a wide range of in vitro and in vivo applications. The experimental protocols outlined in this guide provide a solid foundation for researchers aiming to investigate the role of TRPM3 in their specific systems of interest. As our understanding of the physiological and pathological roles of TRPM3 continues to grow, the use of selective antagonists like this compound will be crucial in dissecting its complex biology and in the development of novel therapeutics for pain, inflammation, and potentially other disorders.

References

Ononetin: A Technical Guide to its Natural Sources, Isolation, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ononetin, a deoxybenzoin found predominantly in the roots of Ononis spinosa (spiny restharrow), has garnered significant interest within the scientific community for its potent and selective biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its interaction with cellular signaling pathways, particularly the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel. Quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Natural Sources of this compound

This compound is a naturally occurring deoxybenzoin primarily found in plants of the Fabaceae family. The most significant and well-documented source of this compound is the root of Ononis spinosa, a perennial herb commonly known as spiny restharrow.[1][2][3][4] this compound exists in the plant in both its aglycone form and as a glycoside, known as Ononin (this compound-7-O-glucoside).[4][5] While other species within the Ononis genus may also contain this compound and related isoflavonoids, Ononis spinosa remains the principal source for its isolation.[6][7]

Isolation and Purification of this compound

The isolation of this compound from its natural source, primarily the roots of Ononis spinosa, involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Extraction

The initial step involves the extraction of crude phytochemicals from the dried and powdered plant material. Solvent extraction is a commonly employed method.

Experimental Protocol: Dichloromethane Extraction of Ononis spinosa Roots [3]

  • Preparation of Plant Material: 1 kg of dried and powdered roots of Ononis spinosa is used as the starting material.

  • Soxhlet Extraction: The powdered root material is placed in a Soxhlet apparatus and extracted for 8 hours with 4 liters of dichloromethane.

  • Filtration and Concentration: The resulting extract is filtered through sea sand and anhydrous sodium sulfate to remove particulate matter and residual water. The solvent is then evaporated under vacuum to yield a concentrated crude extract.

  • Lyophilization: The concentrated residue is suspended in water and lyophilized (freeze-dried) to obtain a stable, powdered crude extract.

This dichloromethane extraction method has been reported to yield approximately 0.97% (m/m) of crude extract from the initial dried root material.[3]

Purification

The crude extract obtained is a complex mixture of various phytochemicals. Therefore, further purification steps are necessary to isolate this compound. Column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are effective techniques for this purpose.

Experimental Protocol: Chromatographic Purification of this compound (General Approach)

While a specific, detailed public protocol for the purification of this compound was not identified in the literature, a general approach based on the purification of similar isoflavonoids and deoxybenzoins can be outlined.[2][8] This typically involves the following steps:

  • Column Chromatography (Initial Fractionation):

    • Stationary Phase: Silica gel is a commonly used stationary phase for the separation of moderately polar compounds like this compound.[8]

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase combination is a gradient of n-hexane and ethyl acetate, or chloroform and methanol.[8][9]

    • Fraction Collection: The eluent is collected in fractions, and each fraction is analyzed for the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC. Fractions containing this compound are then pooled.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

    • Column: A reversed-phase C18 column is often used for the final purification of phenolic compounds.[2][10]

    • Mobile Phase: A mobile phase consisting of a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape, is typically used. An isocratic or gradient elution can be applied depending on the complexity of the fraction.[2][10]

    • Detection: Detection is commonly performed using a UV detector, as this compound exhibits UV absorbance.[1]

    • Fraction Collection: The peak corresponding to this compound is collected. The purity of the isolated compound should be confirmed by analytical HPLC and its structure verified by spectroscopic methods such as NMR and Mass Spectrometry.

Data Presentation: Quantitative Analysis

Table 1: Extraction Yield from Ononis spinosa Roots

Extraction MethodSolventPlant PartYield of Crude Extract (% m/m)Reference
Soxhlet ExtractionDichloromethaneRoots0.97[3]
MacerationWater (70°C)Roots15.6[3]

Table 2: Quantitative Analysis of Isoflavonoids in Ononis Species (Hairy Root Cultures)

Note: This data is from hairy root cultures and may not directly reflect the concentrations in wild plants. It is provided as a reference for the relative abundance of related compounds.

CompoundConcentration in O. spinosa HRCs (mg/100 mg)Concentration in O. arvensis HRCs (mg/100 mg)Reference
Medicarpin glucoside2.23–2.891.69–1.87[11]
Sativanone glucoside0.56–1.140.13–0.20[11]
Pseudobaptigenin glucoside0.12–0.200.09–0.16[11]

Table 3: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₄O₄[1]
Molecular Weight 258.27 g/mol [1]
Solubility in DMF 12 mg/mL[1]
Solubility in DMSO 12 mg/mL[1]
Solubility in Ethanol 12 mg/mL[1]
Solubility in PBS (pH 7.2) 0.25 mg/mL[1]

Mandatory Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from Ononis spinosa roots.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization start Dried & Powdered Ononis spinosa Roots extraction Soxhlet Extraction (Dichloromethane) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Dichloromethane Extract filtration->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom fractionation Fraction Collection & Analysis (TLC/HPLC) column_chrom->fractionation pooled_fractions This compound-rich Fractions fractionation->pooled_fractions prep_hplc Preparative HPLC (C18 Column) pooled_fractions->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound analysis Purity Analysis (Analytical HPLC) Structure Elucidation (NMR, MS) pure_this compound->analysis

Figure 1. General workflow for the isolation and purification of this compound.
This compound's Interaction with the TRPM3 Signaling Pathway

This compound has been identified as a potent and selective blocker of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel.[1][12] The activation of TRPM3 by agonists such as pregnenolone sulfate (PregS) leads to an influx of cations, primarily Ca²⁺ and Na⁺, which triggers downstream signaling cascades. This compound exerts its inhibitory effect by blocking this ion influx. The following diagram illustrates the TRPM3 signaling pathway and the point of inhibition by this compound.

G cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling TRPM3 TRPM3 Channel Ca_influx Ca²⁺/Na⁺ Influx TRPM3->Ca_influx PregS PregS (Agonist) PregS->TRPM3 Activates This compound This compound (Inhibitor) This compound->TRPM3 Inhibits Depolarization Membrane Depolarization Ca_influx->Depolarization Ca_increase Increased Intracellular [Ca²⁺] Ca_influx->Ca_increase VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activates VGCC->Ca_increase Downstream Downstream Signaling (e.g., Gene Transcription) Ca_increase->Downstream

Figure 2. this compound's inhibition of the TRPM3 signaling pathway.

Conclusion

References

Ononetin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activities of a Promising Natural Product

Introduction

Ononetin is a naturally occurring deoxybenzoin found in the roots of Ononis spinosa (spiny restharrow), a plant with a history of use in traditional medicine.[1] In recent years, this compound has garnered significant scientific interest due to its potent and selective inhibitory effects on the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel, a key player in sensory transduction and pain perception. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols for its study.

Chemical Structure and Identifiers

This compound, with the IUPAC name 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, is a member of the deoxybenzoin class of organic compounds.[1] Its chemical structure is characterized by a 2,4-dihydroxyphenyl group linked to a 4-methoxyphenyl group through a two-carbon ethanone bridge.

IdentifierValue
IUPAC Name 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone
SMILES COC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O
CAS Number 487-49-0
Molecular Formula C₁₅H₁₄O₄
Molecular Weight 258.27 g/mol
InChI InChI=1S/C15H14O4/c1-19-12-5-2-10(3-6-12)8-14(17)13-7-4-11(16)9-15(13)18/h2-7,9,16,18H,8H2,1H3

Physicochemical Properties

PropertyValue
Melting Point Not available
Boiling Point Not available
pKa Not available
Solubility Soluble in DMSO and ethanol.

Biological Activities and Mechanism of Action

The primary and most well-characterized biological activity of this compound is its potent and selective inhibition of the TRPM3 ion channel.

TRPM3 Inhibition

This compound has been identified as a potent blocker of the TRPM3 ion channel with an IC₅₀ of approximately 300 nM.[1] TRPM3 is a calcium-permeable non-selective cation channel expressed in sensory neurons and is activated by various stimuli, including the neurosteroid pregnenolone sulfate (PregS) and heat. By inhibiting TRPM3, this compound effectively blocks the influx of calcium ions into cells in response to these stimuli.[1] This inhibitory action is believed to be the basis for its observed analgesic effects. The mechanism of inhibition is thought to be through direct interaction with the channel, preventing its opening.[2]

Anti-inflammatory and Analgesic Effects

The inhibition of TRPM3 by this compound contributes to its analgesic properties by modulating pain signaling pathways. Additionally, some studies on related isoflavones suggest potential anti-inflammatory effects through the inhibition of key inflammatory mediators. For instance, the related compound ononin has been shown to reduce the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[3] This anti-inflammatory action is mediated through the inhibition of the NF-κB and MAPK signaling pathways.[3] While these findings are for a related compound, they suggest a potential avenue for the anti-inflammatory activity of this compound that warrants further investigation.

Signaling Pathway

The primary signaling pathway modulated by this compound is the TRPM3-mediated calcium signaling pathway. In sensory neurons, activation of TRPM3 by stimuli like PregS or heat leads to an influx of Ca²⁺, which in turn triggers downstream signaling cascades that result in the sensation of pain. This compound directly blocks the TRPM3 channel, thereby inhibiting this initial Ca²⁺ influx and dampening the pain signal.

TRPM3_Inhibition_by_this compound cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cell Sensory Neuron PregS Pregnenolone Sulfate TRPM3 TRPM3 Channel PregS->TRPM3 Activates Heat Heat Heat->TRPM3 Activates Ca_influx Ca²⁺ Influx TRPM3->Ca_influx Mediates Downstream Downstream Signaling (e.g., Pain Perception) Ca_influx->Downstream Triggers This compound This compound This compound->TRPM3 Inhibits

Caption: this compound inhibits the TRPM3 channel, blocking Ca²⁺ influx.

Experimental Protocols

This section provides an overview of key experimental protocols used to characterize the biological activity of this compound.

Whole-Cell Patch-Clamp Electrophysiology for TRPM3 Inhibition

This technique is the gold standard for studying ion channel function and is used to directly measure the inhibitory effect of this compound on TRPM3 currents.

Principle: The whole-cell patch-clamp technique allows for the measurement of ionic currents across the entire cell membrane. By applying a TRPM3 agonist like PregS, one can elicit a characteristic current. The inhibitory effect of this compound is then quantified by its ability to reduce this current.

Methodology:

  • Cell Preparation: Isolate sensory neurons (e.g., dorsal root ganglion neurons) or use a cell line stably expressing TRPM3.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ and fill with an appropriate internal solution.

  • Seal Formation: Achieve a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, gaining electrical access to the cell's interior.

  • Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and apply voltage ramps to record baseline currents.

  • Agonist Application: Perfuse the cells with a solution containing a known concentration of a TRPM3 agonist (e.g., 100 µM PregS) and record the elicited current.

  • Inhibitor Application: Co-apply this compound (e.g., at its IC₅₀ of 300 nM) with the agonist and record the resulting current to determine the extent of inhibition.

Intracellular Calcium Imaging Assay

This assay measures the ability of this compound to block the increase in intracellular calcium concentration mediated by TRPM3 activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon TRPM3 activation and subsequent calcium influx, the dye fluoresces, and the change in fluorescence intensity is measured over time. This compound's inhibitory activity is determined by its ability to prevent or reduce this fluorescence increase.

Methodology:

  • Cell Seeding: Plate TRPM3-expressing cells in a 96-well plate and allow them to adhere.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control.

  • Agonist Stimulation: Add a TRPM3 agonist (e.g., PregS) to the wells to stimulate calcium influx.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader or fluorescence microscope.

  • Data Analysis: Calculate the change in fluorescence intensity over time and determine the dose-dependent inhibition by this compound.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed inhibitory effects of this compound are not due to cytotoxicity.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 24-48 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for NF-κB Activation

To investigate the potential anti-inflammatory mechanism of this compound, western blotting can be used to assess the activation of the NF-κB pathway.

Principle: NF-κB activation involves the phosphorylation and subsequent degradation of its inhibitory protein, IκBα, and the phosphorylation of the p65 subunit of NF-κB. Western blotting uses specific antibodies to detect the levels of these phosphorylated proteins and the total protein levels as a measure of pathway activation.

Methodology:

  • Cell Treatment: Treat macrophage cells (e.g., RAW 264.7) with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.

  • Cell Lysis: Lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Detection: Use a labeled secondary antibody and a suitable detection reagent to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation and degradation of IκBα and the phosphorylation of p65.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation TRPM3_Assay TRPM3 Inhibition Assay (Patch-Clamp / Ca²⁺ Imaging) Analgesia_Model Analgesia Models (e.g., Hot Plate Test) TRPM3_Assay->Analgesia_Model Informs Viability_Assay Cell Viability Assay (MTT) Anti_Inflammatory_Assay Anti-Inflammatory Assay (Western Blot for NF-κB) Anti_Inflammatory_Assay->Analgesia_Model Informs Ononetin_Source This compound (from Ononis spinosa or synthesis) Ononetin_Source->TRPM3_Assay Ononetin_Source->Viability_Assay Ononetin_Source->Anti_Inflammatory_Assay

References

Ononetin: A Technical Guide to its Pharmacokinetics, Bioavailability, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ononetin, a deoxybenzoin natural product, has garnered scientific interest primarily for its potent and selective inhibition of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel.[1][2][3] Despite its potential therapeutic applications, particularly in analgesia, a comprehensive understanding of its pharmacokinetic profile and bioavailability remains largely uncharted in publicly available literature.[1] This technical guide aims to consolidate the current knowledge surrounding this compound, drawing necessary parallels from its structurally related isoflavone precursors, ononin and formthis compound, to provide a predictive overview of its absorption, distribution, metabolism, and excretion (ADME) characteristics. This document details hypothetical and established experimental protocols for assessing these parameters and explores the known signaling pathways associated with this compound's biological activity.

Introduction to this compound and its Analogs

This compound is a key isoflavone derivative with a distinct chemical structure.[4] It is closely related to ononin and formthis compound, often occurring in the same plant sources, such as Ononis spinosa.[1][5] Understanding the chemical structures of these compounds is crucial for interpreting their metabolic relationships.

  • This compound: 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)-ethanone[4]

  • Formthis compound: 7-hydroxy-3-(4-methoxyphenyl)chromen-4-one[6][7][8]

  • Ononin: The 7-O-β-D-glucopyranoside of formthis compound.[9][10][11][12][13]

Ononin is a glycoside of formthis compound, meaning it contains a sugar molecule that is typically cleaved in the gut to release the active aglycone, formthis compound.[14][15] Formthis compound, in turn, can be metabolized to other compounds.[16][17] While direct metabolic conversion of formthis compound to this compound is not extensively documented, their structural similarities suggest they may share metabolic pathways.

Pharmacokinetics and Bioavailability: A Predictive Overview

A study on the oral administration of ononin in rats revealed a low bioavailability of 7.3%. Interestingly, when the bioavailability was calculated including its metabolite formthis compound, the value increased to 21.7%.[14] This highlights the significant role of metabolism in the overall systemic exposure to isoflavone aglycones. Given the structural similarities, it is plausible that this compound would also exhibit relatively low oral bioavailability due to first-pass metabolism.

Table 1: Predicted Pharmacokinetic Profile of this compound (Hypothetical)

ParameterPredicted Value/CharacteristicRationale/Supporting Evidence from Analogs
Oral Bioavailability LowOnonin, a related isoflavone glycoside, has an oral bioavailability of 7.3%.[14] Aglycones like this compound often undergo extensive first-pass metabolism.
Absorption Passive diffusion and potential for active transportIsoflavones are generally absorbed via passive diffusion across the intestinal epithelium.
Distribution WideIsoflavones tend to distribute rapidly to various tissues.
Metabolism Hepatic (Phase I and Phase II)The liver is the primary site for drug metabolism.[18] Isoflavones undergo Phase I (e.g., hydroxylation, demethylation) and Phase II (e.g., glucuronidation, sulfation) metabolism.[19]
Excretion Renal and fecalMetabolites of isoflavones are typically excreted in urine and feces.

Experimental Protocols for Pharmacokinetic Assessment

To definitively determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo experiments would be necessary. The following sections detail the standard methodologies for these assessments.

In Vitro Intestinal Permeability: Caco-2 Cell Monolayer Assay

The Caco-2 cell permeability assay is a well-established in vitro model for predicting human intestinal absorption of drugs.[20][21]

Objective: To determine the rate and extent of this compound transport across a monolayer of human intestinal epithelial cells.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.[21]

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[21]

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: A solution of this compound is added to the apical (donor) side, and samples are collected from the basolateral (receiver) side at various time points.

    • Basolateral to Apical (B-A) Transport: A solution of this compound is added to the basolateral (donor) side, and samples are collected from the apical (receiver) side at various time points.

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, typically HPLC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis caco2 Caco-2 Cell Seeding (Transwell Plate) diff 21-Day Differentiation caco2->diff teer TEER Measurement (Monolayer Integrity) diff->teer dosing This compound Dosing (Apical or Basolateral) teer->dosing sampling Time-Point Sampling (Receiver Compartment) dosing->sampling hplc HPLC-MS/MS Quantification sampling->hplc papp Papp & Efflux Ratio Calculation hplc->papp

Caco-2 Permeability Assay Workflow
In Vitro Metabolic Stability: Liver Microsomal Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[18][22][23][24][25]

Objective: To determine the in vitro intrinsic clearance of this compound in liver microsomes.

Methodology:

  • Incubation: this compound is incubated with liver microsomes (from human or other species) in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.[23][25]

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[18]

  • Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.[18]

  • Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by HPLC-MS/MS to quantify the remaining concentration of this compound.

  • Data Analysis: The rate of disappearance of this compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

G prep Prepare Incubation Mixture: This compound, Liver Microsomes, Buffer initiate Initiate Reaction: Add NADPH, Incubate at 37°C prep->initiate sampling Time-Point Sampling (e.g., 0, 5, 15, 30, 45 min) initiate->sampling terminate Terminate Reaction: Add Cold Acetonitrile sampling->terminate centrifuge Centrifuge to Remove Proteins terminate->centrifuge analyze Analyze Supernatant (HPLC-MS/MS) centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate G This compound This compound trpm3 TRPM3 Channel This compound->trpm3 Inhibition ca_influx Ca2+ Influx trpm3->ca_influx Blocks signaling Downstream Signaling (e.g., Nociception) ca_influx->signaling Prevents Activation

References

Ononetin: A Technical Guide to its Inhibition of Intracellular Ca2+ Accumulation via TRPM3 Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intracellular calcium (Ca2+) is a ubiquitous second messenger critical for a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and cell proliferation. Consequently, the dysregulation of intracellular Ca2+ homeostasis is implicated in numerous pathologies, making the pharmacological modulation of Ca2+ signaling pathways a key area of interest for drug discovery and development. This technical guide provides an in-depth analysis of Ononetin, a naturally occurring deoxybenzoin, and its role in inhibiting intracellular Ca2+ accumulation. The primary mechanism of action for this compound is the potent and selective blockade of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel. This document details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways to provide a comprehensive resource for researchers and drug development professionals.

Introduction to Intracellular Calcium Signaling

The concentration of free cytosolic Ca2+ is tightly regulated and maintained at a low level (around 100 nM) in resting cells. Cellular stimulation triggers a rapid and transient increase in intracellular Ca2+ concentration, which can originate from two main sources: release from intracellular stores, primarily the endoplasmic reticulum (ER), and influx from the extracellular space through plasma membrane ion channels. This Ca2+ signal is then decoded by a plethora of Ca2+-binding proteins that initiate downstream cellular responses.

Several families of ion channels are responsible for Ca2+ influx, including voltage-gated Ca2+ channels, store-operated Ca2+ channels (composed of STIM1 and Orai1 proteins), and the Transient Receptor Potential (TRP) superfamily of channels. Dysregulation of these channels can lead to aberrant Ca2+ signaling and contribute to various diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.

This compound: A Potent TRPM3 Channel Blocker

This compound has been identified as a potent blocker of the TRPM3 ion channel. TRPM3 is a Ca2+-permeable non-selective cation channel that is activated by various stimuli, including the neurosteroid pregnenolone sulfate (PregS) and heat. Its activation leads to Ca2+ influx and subsequent cellular responses.

Mechanism of Action

This compound exerts its inhibitory effect on intracellular Ca2+ accumulation by directly blocking the TRPM3 channel. This blockade prevents the influx of extracellular Ca2+ that is normally triggered by TRPM3 agonists like PregS. The inhibitory action of this compound has been demonstrated in various cell types, including HEK293 cells expressing murine TRPM3 (HEKmTRPM3), dorsal root ganglia (DRG) neurons, and natural killer (NK) cells.[1]

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound as a TRPM3 blocker has been quantified in several studies. The following table summarizes the key quantitative data available.

ParameterValueCell TypeActivatorReference
IC50300 nMHEK-mTRPM3 cellsPregnenolone Sulfate (PregS)

Signaling Pathways

The signaling pathway involving TRPM3 and its inhibition by this compound is a crucial aspect of understanding its cellular effects.

TRPM3 Activation and Downstream Signaling

Activation of TRPM3 by agonists such as PregS leads to the opening of the channel and a subsequent influx of Ca2+ into the cell. This rise in intracellular Ca2+ can then trigger a variety of downstream signaling cascades, depending on the cell type.

TRPM3_Signaling PregS Pregnenolone Sulfate (PregS) TRPM3 TRPM3 Channel PregS->TRPM3 Activates Ca_in Intracellular Ca2+ Accumulation TRPM3->Ca_in Mediates Influx Ca_ext Extracellular Ca2+ Ca_ext->TRPM3 Downstream Downstream Cellular Responses Ca_in->Downstream Triggers This compound This compound This compound->TRPM3 Inhibits

Figure 1. this compound's inhibition of the TRPM3 signaling pathway.

Experimental Protocols

The investigation of this compound's effect on intracellular Ca2+ accumulation relies on specific experimental methodologies. Below are detailed protocols for key experiments.

Measurement of Intracellular Ca2+ Concentration

This protocol describes the use of ratiometric fluorescence microscopy to measure changes in intracellular Ca2+ concentration in response to TRPM3 activation and its inhibition by this compound.

Materials:

  • HEK-mTRPM3 cells (or other relevant cell type)

  • Fura-2 AM (acetoxymethyl ester) fluorescent Ca2+ indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Pregnenolone Sulfate (PregS) stock solution

  • This compound stock solution

  • Inverted fluorescence microscope equipped with a ratiometric imaging system (e.g., excitation wavelengths of 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Preparation: Seed HEK-mTRPM3 cells onto glass-bottom dishes and culture until they reach the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM and Pluronic F-127 in HBSS to final concentrations of 2-5 µM and 0.02%, respectively.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

  • Fluorescence Imaging:

    • Mount the dish on the microscope stage.

    • Perfuse the cells with HBSS and establish a stable baseline fluorescence ratio (F340/F380).

    • To assess the effect of this compound, pre-incubate the cells with the desired concentration of this compound for a specified period (e.g., 5-10 minutes).

    • Stimulate the cells with a specific concentration of PregS in the continued presence of this compound.

    • Record the changes in the F340/F380 fluorescence ratio over time.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular Ca2+ concentration.

    • Normalize the data to the baseline fluorescence ratio.

    • Calculate the peak response to PregS in the presence and absence of this compound to determine the percentage of inhibition.

    • Generate a dose-response curve for this compound to calculate the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to directly measure the ion currents through TRPM3 channels and assess the inhibitory effect of this compound.

Materials:

  • HEK-mTRPM3 cells

  • Patch-clamp rig with an amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pulling patch pipettes

  • Intracellular (pipette) solution (e.g., containing Cs-gluconate, CsCl, MgCl2, HEPES, EGTA, and ATP)

  • Extracellular (bath) solution (e.g., containing NaCl, CsCl, CaCl2, MgCl2, HEPES, and glucose)

  • Pregnenolone Sulfate (PregS)

  • This compound

Procedure:

  • Cell Preparation: Plate HEK-mTRPM3 cells on glass coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a single HEK-mTRPM3 cell.

    • Hold the cell at a negative holding potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit TRPM3 currents.

    • Apply PregS to the bath solution to activate TRPM3 channels and record the resulting current.

    • After establishing a stable baseline current in the presence of PregS, apply this compound to the bath solution at various concentrations.

    • Record the inhibition of the PregS-induced current by this compound.

  • Data Analysis:

    • Measure the amplitude of the TRPM3 current before and after the application of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Construct a dose-response curve and fit it with the Hill equation to determine the IC50.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the inhibitory effect of this compound on intracellular Ca2+ accumulation.

Experimental_Workflow start Start: Cell Culture (e.g., HEK-mTRPM3) load_dye Load Cells with Ca2+ Indicator (e.g., Fura-2 AM) start->load_dye pre_incubate Pre-incubate with this compound (Test Group) load_dye->pre_incubate control_group Control Group (Vehicle) load_dye->control_group stimulate Stimulate with TRPM3 Agonist (e.g., PregS) pre_incubate->stimulate control_group->stimulate measure_ca Measure Intracellular Ca2+ (Fluorescence Microscopy) stimulate->measure_ca analyze Data Analysis: - % Inhibition - IC50 Calculation measure_ca->analyze end End analyze->end

Figure 2. Workflow for assessing this compound's inhibitory effect.

Drug Development and Therapeutic Potential

The identification of this compound as a potent TRPM3 inhibitor opens avenues for its potential therapeutic application in diseases where TRPM3 channel over-activity is implicated.

Cardiovascular Diseases

TRP channels, including members of the TRPM family, are expressed in vascular smooth muscle cells and are involved in the regulation of vascular tone and blood pressure.[2] The ability of this compound to modulate Ca2+ influx in these cells suggests its potential as a lead compound for the development of novel cardiovascular drugs. Further research is needed to explore its effects on vascular function and its potential in conditions like hypertension.

Neuropathic Pain and Other Neurological Disorders

TRPM3 channels are expressed in sensory neurons and are implicated in the sensation of noxious heat and inflammatory pain. By blocking TRPM3-mediated Ca2+ influx in these neurons, this compound could potentially serve as an analgesic for certain types of chronic pain.

Chronic Fatigue Syndrome/Myalgic Encephalomyelitis (CFS/ME)

Recent studies have identified impaired TRPM3 function in the NK cells of CFS/ME patients.[1] While this compound was used in these studies as a tool to probe TRPM3 function, the link between TRPM3 and CFS/ME pathology suggests that modulating this channel could be a future therapeutic strategy.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the TRPM3 ion channel. Its potent and specific inhibitory action on TRPM3-mediated intracellular Ca2+ accumulation makes it a promising lead compound for the development of novel therapeutics for a range of disorders. The detailed methodologies and understanding of the underlying signaling pathways presented in this guide provide a solid foundation for further research and development efforts in this area.

References

Investigating the In Vitro Biological Activity of Ononetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ononetin, a naturally occurring deoxybenzoin, has garnered significant interest in the scientific community for its diverse biological activities. As an isoflavone, it is found in various medicinal plants and has been traditionally used in herbal medicine. Modern in vitro research has begun to elucidate the molecular mechanisms underlying its therapeutic potential, revealing its activity as a potent TRPM3 channel blocker, as well as its significant anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the in vitro biological activities of this compound, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways involved.

TRPM3 Channel Blocking Activity

This compound is a potent blocker of the Transient Receptor Potential Melastatin 3 (TRPM3) channel, a calcium-permeable ion channel involved in various physiological processes, including temperature sensation and inflammatory pain.

Quantitative Data: TRPM3 Inhibition
ParameterValueCell LineAssayReference
IC50300 nMHEKmTRPM3 cellsIntracellular Ca2+ accumulation assay[1]

Table 1: Inhibitory concentration of this compound on TRPM3 channels.

Experimental Protocol: Intracellular Calcium Accumulation Assay

This protocol is designed to measure the inhibitory effect of this compound on TRPM3 channel activity by quantifying changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing mouse TRPM3 (HEKmTRPM3 cells)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Pregnenolone sulfate (TRPM3 agonist)

  • This compound

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture HEKmTRPM3 cells in T-75 flasks until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 96-well black, clear-bottom microplates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fura-2 AM (2 µM) and Pluronic F-127 (0.02%) in HBS.

  • Remove the culture medium and wash the cells once with HBS.

  • Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.

  • Compound Treatment: Wash the cells twice with HBS to remove excess dye.

  • Add 100 µL of HBS containing various concentrations of this compound or vehicle control to the respective wells. Incubate for 15 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the microplate in a fluorescence microplate reader.

  • Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.

  • Record a baseline fluorescence reading for 1-2 minutes.

  • Add pregnenolone sulfate (final concentration, e.g., 20 µM) to all wells simultaneously using an automated injector.

  • Continue to record the fluorescence ratio (340/380 nm) for an additional 5-10 minutes.

  • Data Analysis: The change in the 340/380 nm fluorescence ratio corresponds to the change in intracellular calcium concentration. Calculate the percentage of inhibition of the pregnenolone sulfate-induced calcium influx by this compound at each concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: TRPM3 Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Culture Culture HEKmTRPM3 Cells Seed Seed Cells in 96-well Plate Culture->Seed Load Load Cells with Fura-2 AM Seed->Load Treat Treat with this compound Load->Treat Stimulate Stimulate with Pregnenolone Sulfate Treat->Stimulate Measure Measure Fluorescence Stimulate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC50 Calculate->Determine

Workflow for determining this compound's TRPM3 inhibitory activity.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory mediators.

Quantitative Data: Inhibition of Inflammatory Markers
Cell LineInflammatory StimulusMarker InhibitedIC50 / % InhibitionReference
RAW 264.7Lipopolysaccharide (LPS)Nitric Oxide (NO)Data not available
RAW 264.7Lipopolysaccharide (LPS)TNF-αData not available
RAW 264.7Lipopolysaccharide (LPS)IL-6Data not available

Table 2: Anti-inflammatory activity of this compound. Specific IC50 values and percentage of inhibition at defined concentrations are not yet available in the reviewed literature but are described as concentration-dependent.

Experimental Protocols

Materials:

  • RAW 246.7 murine macrophage cells

  • Cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard

  • 96-well clear microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by a 10-minute incubation at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay.

  • Supernatant Collection: Collect the cell culture supernatant and store at -80°C until use.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated plates, followed by the addition of detection antibodies and a substrate for colorimetric detection.

  • Measurement and Quantification: Measure the absorbance and calculate the cytokine concentrations based on the provided standards.

Signaling Pathway: NF-κB and MAPK Inhibition

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., TAK1) TAK1->MAPKKK IkB IκBα IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFkB_nuc->Genes activates MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc AP1_nuc->Genes This compound This compound This compound->IKK This compound->MAPK G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 converts to PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K

References

Ononetin as a Pharmacological Tool for Interrogating TRPM3 Function in Dorsal Root Ganglia Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Transient Receptor Potential Melastatin 3 (TRPM3) channel, a non-selective cation channel permeable to Ca²⁺, is a critical component in the somatosensory system.[1][2] Expressed in a significant subset of small-diameter sensory neurons within the dorsal root ganglia (DRG), TRPM3 functions as a sensor for noxious heat and chemical stimuli, playing a key role in acute pain sensation and inflammatory heat hyperalgesia.[1][3][4][5][6] The discovery of its activation by the neurosteroid pregnenolone sulfate (PS) has facilitated its study as a potential target for novel analgesic drugs.[5][7] Understanding the function and modulation of TRPM3 in DRG neurons requires precise pharmacological tools. Ononetin, a naturally occurring deoxybenzoin, has emerged as a potent and selective blocker of the TRPM3 channel, making it an invaluable tool for researchers in pain, sensory neuroscience, and drug development.[2][8] This guide provides an in-depth overview of the use of this compound to study TRPM3 function in DRG neurons, complete with quantitative data, experimental protocols, and pathway diagrams.

This compound: A Potent and Selective TRPM3 Antagonist

This compound is a deoxybenzoin derived from plants like Ononis spinosa.[2][9] It acts as a TRPM3 channel blocker, preventing the influx of cations, including Ca²⁺, that occurs upon channel activation.[10] Its utility in research is underscored by its potency and selectivity for TRPM3 over other sensory TRP channels.[2][8]

Quantitative Data on this compound's Inhibitory Action

The efficacy of this compound has been quantified in various experimental systems, including heterologous expression systems and native DRG neurons. The following tables summarize key quantitative data regarding its inhibitory properties.

ParameterValueCell Type / ConditionSource
IC₅₀ 300 nM (0.3 µM)HEK cells expressing mTRPM3 / DRG neurons[8]

Table 1: Potency of this compound as a TRPM3 Inhibitor.

This compound ConcentrationAgonist% Inhibition of CurrentCell TypeSource
10 µMPregnenolone Sulfate (50 µM)98 ± 2% (complete and reversible)Mouse DRG Neurons[11]
1 - 10 µMPregnenolone SulfateComplete abrogation of Ca²⁺ entryMouse/Rat DRG Neurons[8]

Table 2: Efficacy of this compound in Blocking TRPM3 in DRG Neurons.

ParameterFindingCell TypeSource
TRPM3 Functional Expression 52% of neurons respond to TRPM3 agonistsHuman DRG (hDRG)[3][4]
~58-64% of neurons respond to TRPM3 agonistsMouse DRG[11][12]
TRPV1 Co-expression 75% of PS-responsive neurons also respond to capsaicinHuman DRG (hDRG)[3]

Table 3: Functional Expression of TRPM3 in Dorsal Root Ganglia Neurons.

Experimental Protocols

Detailed methodologies are crucial for the successful use of this compound in studying TRPM3. Below are foundational protocols for primary DRG neuron culture, calcium imaging, and whole-cell patch-clamp electrophysiology.

Primary Culture of Dorsal Root Ganglia (DRG) Neurons
  • Objective: To isolate and culture primary sensory neurons for functional assays.

  • Methodology:

    • Euthanize a mouse or rat according to approved institutional protocols.

    • Dissect the dorsal root ganglia from the spinal column under sterile conditions.

    • Transfer ganglia to a collection medium (e.g., DMEM/F12).

    • Digest the tissue with a combination of enzymes, such as collagenase and dispase, followed by a brief incubation in trypsin.

    • Mechanically dissociate the ganglia into a single-cell suspension by gentle trituration using fire-polished Pasteur pipettes.

    • Plate the dissociated neurons onto coated coverslips (e.g., poly-D-lysine and laminin).

    • Culture the neurons in a suitable growth medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor) in a humidified incubator at 37°C and 5% CO₂.

    • Use neurons for experiments within 24-48 hours for short-term culture studies.[13]

Calcium Imaging
  • Objective: To measure changes in intracellular calcium ([Ca²⁺]i) in response to TRPM3 activation and inhibition by this compound.

  • Methodology:

    • Dye Loading: Incubate cultured DRG neurons with a ratiometric calcium indicator, such as Fura-2 AM (e.g., 2-5 µM), in an extracellular solution for 30-60 minutes at room temperature or 37°C.[3][4][14]

    • Washing: Wash the cells with the extracellular solution to remove excess dye.

    • Imaging Setup: Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a light source for dual-wavelength excitation (e.g., 340 nm and 380 nm for Fura-2) and a camera to capture emissions (e.g., at 510 nm).

    • Experimental Procedure:

      • Continuously perfuse the cells with an extracellular solution to establish a stable baseline fluorescence ratio (F340/F380).

      • Apply a TRPM3 agonist, such as Pregnenolone Sulfate (PS, e.g., 20-50 µM) or CIM0216, to evoke a Ca²⁺ response.[3][14]

      • Wash out the agonist to allow [Ca²⁺]i to return to baseline.

      • Apply this compound (e.g., 10 µM) for a few minutes before co-applying it with the TRPM3 agonist.

      • Observe the inhibition of the agonist-induced Ca²⁺ response.[14]

      • At the end of the experiment, apply a high concentration of KCl (e.g., 50 mM) to depolarize the neurons and confirm their viability.[14]

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To directly measure the ionic currents flowing through TRPM3 channels and assess their inhibition by this compound.

  • Methodology:

    • Cell Preparation: Place a coverslip with cultured DRG neurons in a recording chamber on an inverted microscope.

    • Solutions:

      • External Solution (in mM): 137 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4.[15] A nominally Ca²⁺-free solution is often used to isolate currents through the channel itself.

      • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 1 CaCl₂, 2 MgATP, pH adjusted to 7.4 with CsOH. Cesium (Cs⁺) is used to block voltage-gated potassium channels.[7]

    • Recording:

      • Fabricate patch pipettes from borosilicate glass with a resistance of 3-6 MΩ.

      • Establish a giga-ohm seal and obtain a whole-cell configuration on a small-diameter DRG neuron.

      • Clamp the neuron at a holding potential (e.g., -70 mV).[3]

      • Apply a voltage protocol, such as an inverted voltage ramp from +100 mV to -150 mV over 200 ms, to elicit currents and generate a current-voltage (I-V) relationship.[3] Alternatively, hold the neuron at a positive potential (e.g., +40 mV or +60 mV) to study the characteristic outward rectifying currents of TRPM3.[7][11]

    • Experimental Procedure:

      • Record baseline currents.

      • Perfuse the chamber with a TRPM3 agonist (e.g., 50 µM PS) to activate TRPM3 currents.[7]

      • While the agonist is present, co-apply this compound (e.g., 10 µM) to observe the inhibition of the current.[11]

      • Wash out the compounds to check for the reversibility of the block.

Visualizing Workflows and Signaling Pathways

Understanding the experimental logic and the underlying molecular mechanisms is facilitated by visual diagrams.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Functional Assay cluster_analysis Data Analysis Isolate Isolate DRG Culture Culture Neurons (24-48h) Isolate->Culture Load Load with Ca2+ Indicator (e.g., Fura-2 AM) Culture->Load Activate Activate TRPM3 (e.g., Pregnenolone Sulfate) Load->Activate Measure1 Measure Baseline Response (Ca2+ Influx / Current) Activate->Measure1 Inhibit Apply TRPM3 Blocker (this compound) Measure1->Inhibit Measure2 Measure Inhibited Response Inhibit->Measure2 Analyze Quantify Inhibition (IC50, % Block) Measure2->Analyze

Caption: Workflow for assessing this compound's effect on TRPM3 in DRG neurons.

Ononetin_Mechanism cluster_membrane TRPM3 TRPM3 Channel (Closed) TRPM3_Open TRPM3 Channel (Open) TRPM3_Blocked TRPM3 Channel (Blocked) Ca_in Ca²⁺ Influx TRPM3_Open->Ca_in No_Ca_in No Ca²⁺ Influx TRPM3_Blocked->No_Ca_in Agonist Agonist (e.g., Pregnenolone Sulfate) Agonist->TRPM3_Open Binds & Activates This compound This compound This compound->TRPM3_Blocked Binds & Blocks Depolarization Neuronal Depolarization & Pain Signal Ca_in->Depolarization

Caption: this compound directly blocks agonist-induced TRPM3 channel activation.

GPCR_Modulation cluster_membrane GPCR Gi-coupled GPCR (e.g., µ-Opioid Receptor) G_Protein Gαiβγ GPCR->G_Protein Engages TRPM3 TRPM3 Channel Inhibition INHIBITION TRPM3->Inhibition G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates G_alpha Gαi-GTP G_Protein->G_alpha Dissociates Opioid Agonist (e.g., DAMGO, Morphine) Opioid->GPCR Activates G_beta_gamma->TRPM3 Directly Binds

Caption: GPCR-mediated inhibition of TRPM3 in DRG neurons via Gβγ subunits.

Mechanism of TRPM3 Modulation in DRG Neurons

In DRG neurons, TRPM3 activity is not only dictated by direct agonists but is also under the control of various G-protein coupled receptors (GPCRs).[7] Activation of Gi/o-coupled receptors, such as µ-opioid receptors and GABA-B receptors, leads to robust inhibition of TRPM3.[1][4][7] This inhibition is not mediated by canonical secondary messenger pathways but rather through the direct binding of the Gβγ subunit of the G-protein to the TRPM3 channel.[1][7] This pathway is a critical mechanism for the endogenous modulation of pain signals. This compound can be used to confirm that the observed Ca²⁺ influx or current is indeed mediated by TRPM3 before investigating these more complex modulatory pathways. For instance, researchers can first establish a response to a TRPM3 agonist, block it with this compound to confirm channel identity, and then explore the inhibitory effects of GPCR agonists like DAMGO or baclofen.[3][4]

Conclusion

This compound is a powerful and selective pharmacological inhibitor essential for the study of TRPM3 channels in dorsal root ganglia neurons. Its well-characterized potency and mechanism of action allow researchers to precisely dissect the contribution of TRPM3 to cellular responses, such as calcium influx and ionic currents. By using the detailed protocols and conceptual frameworks presented in this guide, scientists can effectively leverage this compound to investigate the role of TRPM3 in sensory transduction, nociception, and inflammatory pain, ultimately aiding in the validation of TRPM3 as a therapeutic target for novel analgesics.

References

Early Research on Ononetin and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ononetin, a deoxybenzoin found in plants such as Ononis spinosa, has garnered interest for its biological activities, most notably as a potent and selective blocker of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel.[1] This technical guide provides a comprehensive overview of the early research on this compound and its derivatives, focusing on its physicochemical properties, synthesis, and initial biological evaluations. The document summarizes quantitative data, details experimental protocols for key assays, and visualizes relevant pathways and workflows to serve as a resource for researchers in pharmacology and drug discovery.

Introduction

This compound, with the chemical name 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, is a naturally occurring deoxybenzoin.[1] Early interest in deoxybenzoins as a class of compounds was driven by their potential as antioxidants and tyrosinase inhibitors.[2] More recent research has highlighted this compound's specific and potent activity as an antagonist of the TRPM3 ion channel, a calcium-permeable nonselective cation channel involved in processes such as thermal nociception. This has positioned this compound as a valuable tool for studying TRPM3 function and as a potential lead compound for the development of novel therapeutics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and interpretation of biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone[1]
CAS Number 487-49-0[1]
Molecular Formula C₁₅H₁₄O₄[1]
Molar Mass 258.27 g/mol [1]
Purity ≥98% (HPLC)[1]
Solubility DMSO: 25.83 mg/mL (100 mM), Ethanol: 25.83 mg/mL (100 mM)[1]

Synthesis of this compound and Derivatives

General Synthesis of Deoxybenzoins

The synthesis of deoxybenzoins, including this compound, can be achieved through various methods. A common historical and effective method is the Hoesch reaction, which involves the acylation of a phenol with an arylacetonitrile in the presence of an acid catalyst.[3]

A general workflow for the synthesis of deoxybenzoins is illustrated below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Phenol Derivative E Hoesch Reaction (Acylation) A->E B Arylacetonitrile B->E C Acid Catalyst (e.g., HCl gas, Lewis Acid) C->E D Anhydrous Solvent (e.g., Diethyl Ether) D->E F Ketimine Intermediate E->F G Hydrolysis F->G H Deoxybenzoin Product G->H

Caption: General workflow for the synthesis of deoxybenzoins via the Hoesch reaction.

Structure-Activity Relationship (SAR) of Deoxybenzoin Derivatives

Studies on various deoxybenzoin derivatives have provided insights into their structure-activity relationships, particularly concerning their vasorelaxant and antimicrobial activities. For vasorelaxant effects, 2,4-dihydroxylation of the deoxybenzoin scaffold appears to be a key pharmacophore. The substitution pattern on the B-ring also influences activity, with the order of preference being H ≥ p-OMe > p-OH > o-OMe > m,p-diOMe ≥ m-OMe.[2][4]

Regarding antimicrobial properties, various derivatives have shown activity against a range of bacteria and fungi, with the specific substitutions influencing the spectrum and potency of the antimicrobial effects.[5]

Biological Activity and Signaling Pathways

This compound as a TRPM3 Channel Blocker

The most well-characterized biological activity of this compound is its potent and selective inhibition of the TRPM3 ion channel.[1] This has been demonstrated in various experimental systems, including HEK293 cells expressing the mouse TRPM3 (mTRPM3) and dorsal root ganglia (DRG) neurons.[1]

Table 2: In Vitro Activity of this compound

TargetAssayCell Line/SystemIC₅₀/EC₅₀Reference(s)
TRPM3 (mouse) Inhibition of pregnenolone sulfate-induced Ca²⁺ accumulationHEK cells expressing mTRPM3300 nM[1]
DPPH radical Scavenging activityCell-free57.4 µM
ABTS radical Scavenging activityCell-free62.64 µM
Superoxide anion radical Scavenging activityCell-free35.19 µM
Mushroom tyrosinase Inhibition of activityCell-free78.88 µM

The mechanism of this compound's action involves the blockade of the TRPM3 channel, thereby preventing the influx of Ca²⁺ ions that is typically induced by agonists like pregnenolone sulfate (PregS).

G PregS Pregnenolone Sulfate (PregS) (Agonist) TRPM3 TRPM3 Ion Channel PregS->TRPM3 Activates This compound This compound (Antagonist) This compound->TRPM3 Blocks Ca_influx Ca²⁺ Influx TRPM3->Ca_influx Cellular_response Cellular Response (e.g., Nociception) Ca_influx->Cellular_response

Caption: this compound's mechanism of action as a TRPM3 channel antagonist.

Context from a Related Compound: Formthis compound's Signaling Pathways

While specific signaling pathways downstream of this compound's TRPM3 blockade are still under investigation, research on the structurally similar isoflavone, Formthis compound, provides valuable context. Formthis compound has been shown to modulate several key signaling pathways implicated in cancer and neuroprotection.

In the context of cancer , Formthis compound has been demonstrated to suppress cell proliferation and induce apoptosis by inhibiting pathways such as PI3K/AKT and MAPK/ERK, and by downregulating the activity of transcription factors like STAT3.

G cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Formthis compound Formthis compound PI3K_AKT PI3K/AKT Pathway Formthis compound->PI3K_AKT Inhibits MAPK_ERK MAPK/ERK Pathway Formthis compound->MAPK_ERK Inhibits STAT3 STAT3 Pathway Formthis compound->STAT3 Inhibits Proliferation Cell Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis MAPK_ERK->Proliferation MAPK_ERK->Apoptosis STAT3->Proliferation STAT3->Apoptosis

Caption: Simplified overview of Formthis compound's anticancer signaling pathways.

In neuroprotection , Formthis compound has been shown to exert its effects through the modulation of pathways involved in neuronal survival and inflammation.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for TRPM3 Channel Activity

This protocol provides a general framework for assessing the effect of this compound on TRPM3 channel activity using whole-cell patch-clamp electrophysiology.

5.1.1. Cell Culture and Transfection

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used.[6][7] For TRPM3 studies, cells stably or transiently expressing the mouse TRPM3 (mTRPM3) channel are required.[1]

  • Culture Conditions: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.

  • Transfection (for transient expression):

    • Plate HEK293 cells on poly-L-lysine-coated glass coverslips.

    • Transfect cells with a plasmid encoding mTRPM3 using a suitable transfection reagent (e.g., Lipofectamine). Co-transfection with a fluorescent protein (e.g., GFP) can aid in identifying transfected cells.

    • Allow 24-48 hours for channel expression before electrophysiological recordings.[8]

5.1.2. Solutions

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

  • Drug Solutions:

    • Pregnenolone Sulfate (PregS): Prepare a stock solution in DMSO. The final concentration for channel activation is typically 10-100 µM.

    • This compound: Prepare a stock solution in DMSO. The final concentration for inhibition studies can range from nanomolar to micromolar concentrations.

5.1.3. Electrophysiological Recording

  • Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal and obtain a whole-cell configuration on a fluorescently identified cell.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

  • Establish a baseline current by perfusing with the external solution.

  • Apply PregS to activate TRPM3 channels and record the resulting currents.

  • Co-apply this compound with PregS to assess its inhibitory effect on the PregS-induced currents.

  • Wash out the drugs with the external solution to observe any recovery.

G A Prepare Transfected HEK293 cells B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Current B->C D Apply PregS (Agonist) C->D E Record Activated Current D->E F Co-apply this compound and PregS E->F G Record Inhibited Current F->G H Washout G->H I Record Recovery Current H->I

Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound's effect on TRPM3.

Conclusion

Early research has established this compound as a deoxybenzoin with notable biological activities, particularly as a potent and selective inhibitor of the TRPM3 ion channel. Its well-defined physicochemical properties and the availability of synthetic routes for the deoxybenzoin scaffold make it a valuable tool for pharmacological research. While much of the initial focus has been on its TRPM3 inhibitory action, the broader biological activities of the deoxybenzoin class, such as antioxidant and vasorelaxant effects, suggest that this compound and its derivatives may have a wider therapeutic potential. Further research into the synthesis and biological evaluation of this compound derivatives, along with a more detailed elucidation of the downstream signaling pathways affected by TRPM3 blockade, will be crucial in fully realizing the therapeutic promise of this natural product.

References

Ononetin: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ononetin, a deoxybenzoin, has emerged as a molecule of interest in the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its potential as a therapeutic agent. While research on this compound is still in its early stages, preliminary data, along with findings from studies on structurally related compounds like ononin and formononet.[1][2]

This compound as a TRPM3 Channel Blocker

The most well-characterized activity of this compound is its role as a potent and selective blocker of the Transient Receptor Potential Melastatin 3 (TRPM3) channel.[3]

Quantitative Data: TRPM3 Inhibition
CompoundAssayTargetIC50Reference
This compoundCalcium influxTRPM3300 nM (0.3 µM)[3][4]
Experimental Protocol: Whole-Cell Patch Clamp for TRPM3

This protocol provides a general framework for assessing the inhibitory effect of this compound on TRPM3 channels using the whole-cell patch-clamp technique.[5][6][7]

Objective: To measure the effect of this compound on TRPM3 channel currents.

Materials:

  • Cells expressing TRPM3 channels (e.g., HEK293 cells transfected with TRPM3)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)

  • TRPM3 agonist (e.g., pregnenolone sulfate)

  • This compound stock solution (in DMSO)

Procedure:

  • Culture cells expressing TRPM3 on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Mount the coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Approach a cell with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply voltage ramps or steps to elicit baseline currents.

  • Perfuse the cell with the TRPM3 agonist to activate the channel and record the resulting currents.

  • Wash out the agonist.

  • Pre-incubate the cell with the desired concentration of this compound for a few minutes.

  • Co-apply the TRPM3 agonist and this compound and record the currents.

  • Compare the currents in the presence and absence of this compound to determine the percentage of inhibition.

Data Analysis: The IC50 value can be calculated by fitting the concentration-response data to a Hill equation.

Signaling Pathway Diagram: TRPM3 Inhibition

TRPM3_Inhibition This compound's Inhibition of TRPM3 Channel cluster_membrane Cell Membrane TRPM3 TRPM3 Ca_Influx Ca2+ Influx TRPM3->Ca_Influx Mediates Pregnenolone_Sulfate Pregnenolone Sulfate (Agonist) Pregnenolone_Sulfate->TRPM3 Activates This compound This compound This compound->TRPM3 Blocks Cellular_Response Cellular Response Ca_Influx->Cellular_Response

Caption: this compound blocks the TRPM3 channel, inhibiting agonist-induced Ca2+ influx.

Potential Anticancer Applications

While direct studies on this compound's anticancer activity are limited, research on the related compound ononin (formthis compound-7-O-β-d-glucoside) suggests potential antiproliferative and pro-apoptotic effects.[1][2]

Quantitative Data: Anticancer Activity of Ononin
CompoundCell LineAssayIC50 / EffectReference
OnoninA549 (Lung Cancer)MTT AssayDose-dependent inhibition[8]
OnoninHCC827 (Lung Cancer)MTT Assay3 µM induces cell death[8]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a general method for assessing the cytotoxic effects of a compound on cancer cells using the MTT assay.[9][10][11]

Objective: To determine the effect of a test compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • Test compound stock solution (e.g., this compound in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle control wells (e.g., DMSO).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathway Diagram: Potential Anticancer Mechanisms (based on Ononin)

Anticancer_Pathway Potential Anticancer Signaling Pathways Modulated by Ononin cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Ononin Ononin PI3K PI3K Ononin->PI3K Inhibits Bax Bax Ononin->Bax Upregulates Bcl2 Bcl2 Ononin->Bcl2 Downregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis_Outcome Apoptosis Caspases->Apoptosis_Outcome

Caption: Ononin may exert anticancer effects by inhibiting the PI3K/Akt/mTOR pathway and promoting apoptosis.

Potential Anti-inflammatory Applications

The anti-inflammatory potential of this compound is suggested by studies on ononin, which has been shown to modulate key inflammatory signaling pathways.[12]

Quantitative Data: Anti-inflammatory Activity of Ononin
CompoundModelEffectReference
OnoninTNF-α-induced RA-FLS and MH7A cellsReduced pro-inflammatory cytokines (IL-6, IL-1β) at 5, 10, and 50 µM[12]
Experimental Protocol: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of a compound.[3][4][13][14][15]

Objective: To assess the anti-inflammatory effect of a test compound on carrageenan-induced paw edema in rodents.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in sterile saline)

  • Test compound (e.g., this compound) formulated for administration (e.g., in a vehicle like 0.5% carboxymethylcellulose)

  • Positive control (e.g., indomethacin)

  • Pletysmometer or digital calipers

Procedure:

  • Acclimatize the animals and fast them overnight before the experiment.

  • Administer the test compound, vehicle, or positive control to the respective groups of animals (e.g., via oral gavage or intraperitoneal injection).

  • After a specific pre-treatment time (e.g., 30-60 minutes), measure the initial paw volume of the right hind paw of each animal.

  • Induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the paw edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Signaling Pathway Diagram: Potential Anti-inflammatory Mechanisms (based on Ononin)

Anti_inflammatory_Pathway Potential Anti-inflammatory Signaling Pathways Modulated by Ononin cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Ononin Ononin IKK IKK Ononin->IKK Inhibits p38 p38 Ononin->p38 Inhibits JNK JNK Ononin->JNK Inhibits ERK ERK Ononin->ERK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF_kB NF-κB (p65/p50) IκBα->NF_kB Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, IL-1β) NF_kB->Inflammatory_Genes Activates p38->Inflammatory_Genes Activates JNK->Inflammatory_Genes Activates ERK->Inflammatory_Genes Activates

Caption: Ononin may reduce inflammation by inhibiting the NF-κB and MAPK signaling pathways.[12]

Potential Neuroprotective Applications

The neuroprotective potential of this compound is suggested by studies on ononin and formthis compound, which have shown protective effects in models of neurodegeneration and neuroinflammation.[16][17][18][19][20][21]

Quantitative Data: Neuroprotective Activity of Ononin and Formthis compound
CompoundModelEffectReference
OnoninAlCl3-induced Alzheimer's disease in rats30 mg/kg ameliorated cognitive impairment[16]
Formthis compoundNMDA-induced apoptosis in cortical neurons10 µM significantly attenuated cell loss[18]
Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

This in vitro assay is used to evaluate the neuroprotective effects of a compound against glutamate-induced neuronal cell death.[22][23][24][25][26]

Objective: To determine if a test compound can protect neurons from glutamate-induced excitotoxicity.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Test compound (e.g., this compound)

  • Glutamate solution

  • Cell viability assay reagents (e.g., MTT or LDH assay kit)

  • Fluorescence microscope and imaging system

Procedure:

  • Plate primary neurons on coated coverslips or in multi-well plates.

  • Allow the neurons to mature in culture for a specified period (e.g., 7-14 days).

  • Pre-treat the neurons with different concentrations of the test compound for a set duration (e.g., 24 hours).

  • Induce excitotoxicity by exposing the neurons to a high concentration of glutamate for a short period (e.g., 15-30 minutes).

  • Wash out the glutamate and replace it with fresh medium containing the test compound.

  • Incubate the cells for 24 hours.

  • Assess cell viability using a suitable assay (e.g., MTT assay, LDH release assay, or live/dead staining).

Data Analysis: Quantify cell viability in the treated groups and compare it to the glutamate-only control group to determine the neuroprotective effect of the compound.

Signaling Pathway Diagram: Potential Neuroprotective Mechanisms (based on Formthis compound)

Neuroprotective_Pathway Potential Neuroprotective Signaling Pathways Modulated by Formthis compound cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Regulation Formthis compound Formthis compound PI3K PI3K Formthis compound->PI3K Activates Akt Akt PI3K->Akt Bcl2 Bcl2 Akt->Bcl2 Upregulates Bax Bax Akt->Bax Downregulates Neuronal_Survival Neuronal_Survival Akt->Neuronal_Survival Promotes Caspase3 Caspase-3 Bcl2->Caspase3 Bax->Caspase3 Apoptosis_Outcome Apoptosis Caspase3->Apoptosis_Outcome

References

Methodological & Application

Ononetin in Whole-Cell Patch-Clamp Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ononetin in whole-cell patch-clamp experiments to study the function and modulation of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel. This document includes detailed protocols, data presentation tables, and diagrams of the associated signaling pathways and experimental workflows.

Introduction to this compound and TRPM3

This compound is a naturally occurring deoxybenzoin that has been identified as a potent blocker of the TRPM3 ion channel, with an IC50 of approximately 300 nM.[1] TRPM3 is a non-selective cation channel permeable to Ca2+ and Na+ ions, playing a crucial role in various physiological processes, including thermosensation and pain perception. It is activated by various stimuli, including the neurosteroid pregnenolone sulfate (PregS) and heat. In whole-cell patch-clamp studies, this compound is frequently used as a pharmacological tool to selectively inhibit TRPM3-mediated currents, allowing for the characterization of this channel's activity and the screening of potential modulators. A common experimental approach involves activating TRPM3 with PregS and subsequently applying this compound to confirm the specificity of the recorded currents.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for the use of this compound in whole-cell patch-clamp experiments targeting TRPM3.

ParameterValueCell Type(s)NotesReference(s)
This compound IC50 300 nMHEK293 cells expressing mTRPM3, Dorsal Root Ganglion (DRG) neuronsThis value represents the concentration of this compound required to inhibit 50% of the TRPM3-mediated response.[4]
Working Concentration 10 µMNatural Killer (NK) cells, Human Stem Cell-Derived Sensory (hSCDS) neuronsThis concentration is commonly used to achieve maximal or near-maximal inhibition of PregS-induced TRPM3 currents in whole-cell patch-clamp experiments.[2][3][5]
Pregnenolone Sulfate (PregS) Agonist Concentration 20 µM - 100 µMHEK293 cells, NK cellsPregS is a commonly used agonist to activate TRPM3 channels before applying this compound for inhibition studies.[2][3]

Signaling Pathway

Activation of the TRPM3 channel by agonists like Pregnenolone Sulfate (PregS) initiates a signaling cascade primarily through the influx of cations, particularly Ca2+. This increase in intracellular calcium can, in turn, activate various downstream signaling pathways, such as the Raf/MEK/ERK pathway, leading to changes in gene transcription. This compound blocks the initial step of this pathway by inhibiting the ion influx through the TRPM3 channel.

TRPM3_Signaling_Pathway TRPM3 Signaling Pathway and this compound Inhibition PregS Pregnenolone Sulfate (PregS) TRPM3 TRPM3 Channel PregS->TRPM3 Activates Ca2_Influx Ca²⁺ Influx TRPM3->Ca2_Influx Mediates This compound This compound This compound->TRPM3 Blocks Downstream Downstream Signaling (e.g., Raf/MEK/ERK) Ca2_Influx->Downstream Initiates Experimental_Workflow This compound Whole-Cell Patch-Clamp Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Prep Cell Preparation (e.g., HEK293 plating) Seal Establish Gigaseal and Whole-Cell Configuration Cell_Prep->Seal Sol_Prep Solution Preparation (Intra/Extra-cellular, Drugs) Sol_Prep->Seal Baseline Record Baseline Current Seal->Baseline PregS_App Apply PregS (Agonist) to Activate TRPM3 Baseline->PregS_App Ononetin_App Apply this compound (Antagonist) to Inhibit TRPM3 PregS_App->Ononetin_App IV_Curve Generate I-V Curves Ononetin_App->IV_Curve Time_Course Plot Time-Course of Current Amplitude Ononetin_App->Time_Course Stats Statistical Analysis IV_Curve->Stats Time_Course->Stats

References

Ononetin: Application Notes and Protocols for Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the preparation, storage, and application of ononetin stock solutions for in vitro and in vivo research. It includes detailed protocols, solubility and stability data, and diagrams of relevant cellular pathways.

Introduction to this compound

This compound is a naturally occurring deoxybenzoin and a potent blocker of the Transient Receptor Potential Melastatin 3 (TRPM3) channel, with an IC50 of 300 nM.[1][2] It is widely used in research to investigate the role of TRPM3 in various physiological processes, including intracellular calcium accumulation.[1] Due to its hydrophobic nature, proper preparation and storage of this compound solutions are critical for ensuring experimental reproducibility and accuracy.

Physicochemical and Solubility Data

Accurate preparation of this compound stock solutions begins with understanding its fundamental properties and solubility.

Table 1: Physicochemical Properties of this compound

ParameterValueSource
Molecular Weight 258.27 g/mol [1]
Formula C₁₅H₁₄O₄[1]
Purity ≥98% (HPLC)[1]
CAS Number 487-49-0[1]
Appearance Solid powderN/A

This compound is practically insoluble in water but shows good solubility in organic solvents.[3][4] The choice of solvent is crucial for creating a concentrated, stable stock solution.

Table 2: Solubility of this compound in Common Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source
DMSO 25.83100[1]
Ethanol 25.83100[1]

For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and compatibility with cell culture media at low final concentrations.

Stock Solution Preparation and Storage

Materials and Reagents
  • This compound powder (≥98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can be diluted for working solutions.

  • Equilibration: Allow the this compound powder vial to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 100 mM solution, weigh 25.83 mg of this compound.

  • Solubilization: Add the weighed this compound to a sterile amber vial. Add the calculated volume of anhydrous DMSO.

  • Dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquotting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.[5]

Table 3: Solvent Volumes for this compound Stock Solutions (based on MW 258.27) [1]

Desired ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM 3.87 mL19.36 mL38.72 mL
10 mM 0.39 mL1.94 mL3.87 mL
50 mM 0.08 mL0.39 mL0.77 mL
100 mM 0.04 mL0.20 mL0.39 mL
Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

Table 4: Recommended Storage Conditions

ConditionSolid PowderStock Solution in DMSORecommendation
Long-Term Storage +4°C-20°C or -80°CStore in a tightly sealed container, protected from light and moisture.[1][5]
Short-Term Storage Room Temperature4°CFor up to one week, protected from light.
Working Solution N/APrepare fresh dailyAqueous solutions are less stable and should be prepared immediately before use.[5]

Key Stability Considerations:

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquotting is highly recommended.[5]

  • Light Exposure: this compound may be light-sensitive. Always use amber or foil-wrapped containers for storage and handling.[6]

  • Aqueous Stability: Stability in aqueous solutions is limited. Prepare working dilutions in culture media or buffer immediately before the experiment.[5]

Application Protocols

In Vitro Application (Cell Culture)

This protocol outlines the dilution of the DMSO stock solution for treating cells in culture.

  • Thaw Stock: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional): Perform a serial dilution in sterile DMSO or culture medium to achieve an intermediate concentration. This can help ensure accurate final dilutions.

  • Final Dilution: Add the required volume of the this compound stock or intermediate dilution to the pre-warmed cell culture medium. The final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent toxicity.

  • Treatment: Mix the medium gently and immediately apply it to the cells.

In_Vitro_Workflow cluster_prep Stock Preparation cluster_dilution Working Solution cluster_app Application stock 100 mM Stock in DMSO aliquot Thaw Aliquot at RT dilute Dilute in Culture Medium aliquot->dilute final_dmso Ensure Final DMSO < 0.5% dilute->final_dmso mix Mix Gently final_dmso->mix treat Treat Cells Immediately mix->treat

Figure 1. Workflow for preparing this compound working solutions for in vitro experiments.

In Vivo Application (Rodent Models)

Preparing this compound for in vivo studies requires a formulation that ensures solubility and bioavailability while minimizing toxicity. A co-solvent system is often necessary.

  • Vehicle Preparation: Prepare a suitable vehicle. A common formulation consists of DMSO, PEG300, Tween-80, and saline.[7] For example: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

  • Initial Solubilization: Weigh the required amount of this compound. Dissolve it completely in the DMSO portion of the vehicle first.

  • Addition of Co-solvents: Sequentially add the PEG300 and Tween-80, mixing thoroughly after each addition.

  • Final Dilution: Slowly add the saline to the mixture while stirring continuously to bring the formulation to the final volume. The resulting formulation should be a clear solution.

  • Administration: Administer the freshly prepared formulation to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).[7]

In_Vivo_Workflow cluster_formulation Formulation Preparation cluster_admin Administration weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve add_cosolvents Add PEG300 & Tween-80 dissolve->add_cosolvents add_saline Add Saline add_cosolvents->add_saline administer Administer to Animal (e.g., Oral Gavage) add_saline->administer observe Monitor Animal administer->observe

Figure 2. Workflow for preparing this compound formulations for in vivo studies.

This compound's Mechanism of Action and Signaling

This compound is primarily known as a TRPM3 channel blocker.[1] However, its structural class, isoflavonoids, has been associated with the modulation of various signaling pathways. The related compound formthis compound, for instance, has been shown to influence pathways like PI3K/Akt and MAPK/ERK.[8] These pathways are crucial for cell survival, proliferation, and inflammation.

Signaling_Pathway cluster_downstream Potential Downstream Effects This compound This compound TRPM3 TRPM3 Channel This compound->TRPM3 Ca_Influx Ca²⁺ Influx TRPM3->Ca_Influx Inhibits PI3K PI3K Ca_Influx->PI3K MAPK MAPK Ca_Influx->MAPK Akt Akt PI3K->Akt Cell_Response Cellular Response (Survival, Proliferation) Akt->Cell_Response ERK ERK MAPK->ERK ERK->Cell_Response

Figure 3. this compound's primary action on TRPM3 and potential downstream signaling pathways.

References

Optimal Ononetin Concentration for TRPM3 Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to utilizing Ononetin as a selective inhibitor of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel. It includes detailed information on the optimal concentrations for effective inhibition, protocols for key experimental assays, and a summary of relevant quantitative data. Furthermore, signaling pathway and experimental workflow diagrams are provided to facilitate a deeper understanding of this compound's mechanism of action and its application in research and drug development.

Introduction

Transient Receptor Potential Melastatin 3 (TRPM3) is a calcium-permeable non-selective cation channel involved in a variety of physiological processes, including thermosensation, pain perception, and insulin secretion.[1] Its activation, notably by the neurosteroid pregnenolone sulfate (PregS), leads to an influx of Ca2+, triggering downstream cellular signaling.[1] Dysregulation of TRPM3 has been implicated in conditions such as neuropathic pain and Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS), making it a promising therapeutic target.[2][3]

This compound, a naturally occurring deoxybenzoin, has been identified as a potent and selective blocker of the TRPM3 channel.[4] It effectively inhibits PregS-induced intracellular Ca2+ accumulation and ionic currents mediated by TRPM3.[5] This document outlines the optimal concentrations of this compound for TRPM3 inhibition and provides detailed protocols for its application in common experimental settings.

Quantitative Data Summary

The inhibitory potency of this compound against the TRPM3 channel has been quantified in various studies. The half-maximal inhibitory concentration (IC50) provides a key measure of its efficacy.

ParameterValueCell TypeAssayReference
IC50300 nMHEK cells expressing mTRPM3Ca2+ influx assay
Effective Blocking Concentration10 µMFreshly isolated Natural Killer (NK) cellsWhole-cell patch-clamp[2][5][6]
Effective Blocking Concentration4 µMIsolated Natural Killer (NK) cellsLive cell immunofluorescent imaging of Ca2+ influx[7]

Signaling Pathway

The following diagram illustrates the signaling pathway of TRPM3 activation by Pregnenolone Sulfate (PregS) and its inhibition by this compound.

TRPM3_Inhibition cluster_membrane Cell Membrane TRPM3 TRPM3 Channel (Closed) TRPM3_open TRPM3 Channel (Open) TRPM3->TRPM3_open Conformational Change Ca_int Intracellular Ca²⁺ (Increased) PregS Pregnenolone Sulfate (Agonist) PregS->TRPM3 Activates This compound This compound (Inhibitor) This compound->TRPM3 Inhibits Ca_ext Extracellular Ca²⁺ Ca_ext->TRPM3_open Influx Downstream Downstream Signaling Ca_int->Downstream Initiates Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., TRPM3-HEK293) Assay_Choice Select Assay (Ca²⁺ influx or Patch-clamp) Cell_Culture->Assay_Choice Reagent_Prep Reagent Preparation (this compound, PregS) Reagent_Prep->Assay_Choice Ca_Assay Calcium Influx Assay Assay_Choice->Ca_Assay Fluorometric Patch_Clamp Patch-Clamp Electrophysiology Assay_Choice->Patch_Clamp Electrophysiological Data_Acquisition Data Acquisition Ca_Assay->Data_Acquisition Patch_Clamp->Data_Acquisition Dose_Response Dose-Response Analysis Data_Acquisition->Dose_Response IC50 Determine IC₅₀ Dose_Response->IC50

References

Application Notes and Protocols for Modulating Pregnenolone Sulfate (PregS)-Induced Currents with Ononetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone sulfate (PregS), an endogenous neurosteroid, is a potent activator of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel.[1][2] Activation of TRPM3 by PregS leads to an influx of cations, primarily Ca2+ and Na+, which plays a crucial role in various physiological processes, including sensory transduction, insulin secretion, and neuronal activity.[3][4] Ononetin, a naturally occurring deoxybenzoin, has been identified as a specific and potent blocker of the TRPM3 channel. This makes the PregS-Ononetin pairing a valuable pharmacological tool for studying TRPM3 function and for the development of novel therapeutics targeting this channel.

These application notes provide a comprehensive guide for researchers on the use of this compound to modulate PregS-induced currents through the TRPM3 ion channel. Detailed protocols for electrophysiological experiments, quantitative data on the interactions of these compounds with the TRPM3 channel, and visualizations of the relevant signaling pathways and experimental workflows are presented.

Data Presentation

The following tables summarize the quantitative data for the interaction of Pregnenolone Sulfate (PregS) and this compound with the TRPM3 ion channel, as determined by electrophysiological and calcium imaging experiments.

Table 1: Potency of Pregnenolone Sulfate (PregS) as a TRPM3 Agonist

ParameterValueCell TypeMethodReference
EC5012–32 µMHEK293 cellsElectrophysiology[5][6]
EC503.0 ± 0.1 µMHEK-TRPM3 cellsCa2+ imaging[7]
EC50~2 pMNeurons (NMDA receptor-mediated activity)Ca2+ imaging[8]

Table 2: Potency of this compound as a TRPM3 Antagonist

ParameterValueExperimental ConditionsCell TypeMethodReference
IC50300 nMInhibition of PregS-induced Ca2+ influxHEKmTRPM3 cells, DRG neuronsCa2+ imaging
IC500.2–2 µMInhibition of PregS-evoked ionic currentsNot specifiedElectrophysiology[5][6]

Signaling Pathways

The activation of the TRPM3 channel by Pregnenolone Sulfate (PregS) initiates a cascade of intracellular signaling events. The primary consequence of TRPM3 activation is an influx of Ca2+ and Na+ ions, which depolarizes the cell membrane.[3] This can lead to the activation of voltage-gated calcium channels, further increasing intracellular calcium concentrations.[3] Downstream effects include the activation of protein kinase C (PKC) and the Raf/MEK/ERK signaling pathway.[3] this compound acts as a direct blocker of the TRPM3 channel, preventing this signaling cascade from occurring in the presence of PregS.

TRPM3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PregS Pregnenolone Sulfate (PregS) TRPM3 TRPM3 Channel PregS->TRPM3 Activates This compound This compound This compound->TRPM3 Blocks Ca_influx Ca²⁺/Na⁺ Influx TRPM3->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Ca_increase Increased [Ca²⁺]i Ca_influx->Ca_increase VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activates VGCC->Ca_increase PKC PKC Activation Ca_increase->PKC Cellular_response Cellular Response Ca_increase->Cellular_response ERK_pathway Raf/MEK/ERK Pathway Activation PKC->ERK_pathway ERK_pathway->Cellular_response

Caption: TRPM3 Signaling Pathway.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of PregS-Induced and this compound-Modulated TRPM3 Currents

This protocol is designed for recording TRPM3 currents in HEK293 cells overexpressing the channel or in primary cells known to endogenously express TRPM3, such as dorsal root ganglion (DRG) neurons or natural killer (NK) cells.

Materials:

  • Cells: HEK293 cells stably or transiently expressing TRPM3, or primary cells of interest.

  • Extracellular (Bath) Solution (in mM): 138 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

  • Pregnenolone Sulfate (PregS) Stock Solution: 100 mM in DMSO.

  • This compound Stock Solution: 10 mM in DMSO.

  • Patch-clamp rig: Microscope, amplifier, digitizer, micromanipulator, and recording chamber.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

    • For transfected cells, induce TRPM3 expression if using an inducible system.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

    • Fire-polish the pipette tips.

    • Fill the pipettes with the intracellular solution and ensure there are no air bubbles.

  • Recording Setup:

    • Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution at a constant rate (e.g., 2 ml/min).

    • Mount the pipette in the holder of the micromanipulator.

  • Obtaining a Whole-Cell Configuration:

    • Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) every 5-10 seconds to elicit currents.

    • Record a stable baseline current for at least 2-3 minutes.

  • Application of Compounds:

    • PregS Application: Perfuse the cell with the extracellular solution containing the desired concentration of PregS (e.g., 30 µM). Continue recording until the current reaches a stable, potentiated state.

    • This compound Application: While continuing to perfuse with the PregS-containing solution, co-apply the desired concentration of this compound (e.g., 1 µM). Observe the inhibition of the PregS-induced current.

    • Washout: Perfuse the cell with the control extracellular solution to wash out both compounds and observe the reversal of the effects.

  • Data Analysis:

    • Measure the peak outward current amplitude at a specific voltage (e.g., +80 mV) for baseline, PregS application, and this compound application.

    • Normalize the currents to the cell capacitance to obtain current densities (pA/pF).

    • Construct concentration-response curves to determine EC50 for PregS and IC50 for this compound.

Experimental Workflow

The following diagram illustrates the general workflow for a whole-cell patch-clamp experiment designed to investigate the modulation of PregS-induced currents by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture & Plating Seal_Formation Obtain GΩ Seal Cell_Culture->Seal_Formation Solution_Prep Prepare Extracellular & Intracellular Solutions Solution_Prep->Seal_Formation Pipette_Pulling Pull & Fire-polish Patch Pipettes Pipette_Pulling->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline Record Baseline Current Whole_Cell->Baseline PregS_App Apply PregS Baseline->PregS_App Data_Acquisition Acquire Current Data Baseline->Data_Acquisition Ononetin_App Co-apply this compound PregS_App->Ononetin_App PregS_App->Data_Acquisition Washout Washout Ononetin_App->Washout Ononetin_App->Data_Acquisition Washout->Data_Acquisition Analysis Measure & Normalize Currents Data_Acquisition->Analysis Curve_Fitting Generate Concentration- Response Curves Analysis->Curve_Fitting

Caption: Electrophysiology Workflow.

Logical Relationship Diagram

The logical relationship between Pregnenolone Sulfate (PregS), this compound, and the TRPM3 channel is a classic agonist-antagonist interaction at a specific ion channel target.

Logical_Relationship PregS Pregnenolone Sulfate (Agonist) TRPM3 TRPM3 Channel (Target) PregS->TRPM3 Binds to and Activates This compound This compound (Antagonist) This compound->TRPM3 Binds to and Inhibits Current Ion Current (Effect) TRPM3->Current Mediates

Caption: Agonist-Antagonist Interaction.

Conclusion

The use of this compound to modulate PregS-induced currents provides a robust and specific method for investigating the physiological and pathophysiological roles of the TRPM3 ion channel. The protocols and data presented in these application notes offer a foundation for researchers to design and execute experiments aimed at understanding TRPM3 function and for the screening and development of novel TRPM3-targeted therapeutics. The provided visualizations of the signaling pathway, experimental workflow, and logical relationships serve to clarify the underlying mechanisms and experimental design.

References

Ononetin: A Tool for Investigating TRPM3 Ion Channel Dysfunction in Natural Killer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Natural Killer (NK) cells are crucial components of the innate immune system, responsible for eliminating virally infected and cancerous cells. Their cytotoxic function is tightly regulated by a complex interplay of signaling pathways, in which ion channels play a pivotal role.[1][2][3] One such channel, the Transient Receptor Potential Melastatin 3 (TRPM3), is a calcium-permeable cation channel that has been implicated in NK cell function.[1][2] Dysfunction of TRPM3 has been identified in patients with Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) and post-COVID-19 condition, suggesting its potential as a biomarker and therapeutic target.[1][4][5] Ononetin, a deoxybenzoyl, has been identified as a selective and potent blocker of pregnenolone sulfate (PregS)-induced TRPM3 currents, making it an invaluable tool for studying the pathophysiology of TRPM3 in NK cells.[1]

Principle of Application

This compound serves as a specific antagonist to the TRPM3 ion channel. In the context of NK cell research, it is primarily used in electrophysiological studies, specifically the whole-cell patch-clamp technique, to characterize TRPM3 activity.[1][4][6] The protocol typically involves stimulating NK cells with a TRPM3 agonist, such as pregnenolone sulfate (PregS), to induce an inward current through the channel. Subsequent application of this compound is expected to block this current in healthy, functional TRPM3 channels.[1]

In NK cells from individuals with certain pathological conditions like ME/CFS, the PregS-induced currents show resistance to this compound, indicating a dysfunction in the TRPM3 channel.[1][7] This differential response to this compound between healthy and patient-derived NK cells allows researchers to quantify the extent of ion channel dysfunction.

Key Applications

  • Functional Characterization of TRPM3 in NK Cells: Elucidating the role of TRPM3-mediated calcium influx in NK cell effector functions.

  • Biomarker for Disease: Assessing TRPM3 dysfunction as a potential biomarker for ME/CFS and post-COVID-19 condition.[4][5]

  • Drug Discovery and Development: Screening for compounds that can restore TRPM3 function in dysfunctional NK cells. For instance, studies have shown that naltrexone (NTX) can restore TRPM3 function in NK cells from ME/CFS patients.[6]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effect of this compound on TRPM3 channel activity in NK cells.

Table 1: this compound Sensitivity in NK Cells from Healthy Controls vs. ME/CFS Patients

GroupNumber of Participants (N)Number of Cells Analyzed (n)This compound Sensitive Cells (%)This compound Insensitive Cells (%)p-value
Healthy Controls52986.213.8< 0.0001
ME/CFS Patients52313.087.0

Data adapted from a study on TRPM3 ion channel function in ME/CFS.[7]

Table 2: this compound Sensitivity in NK Cells from Healthy Controls vs. Post-COVID-19 Condition Patients (Non-Treated)

GroupNumber of Participants (N)Number of Cells Analyzed (n)This compound Sensitive Cells (%)This compound Insensitive Cells (%)
Healthy Controls72588.012.0
Post-COVID-19 Patients94017.582.5

Data represents the percentage of cells showing a reduction in current amplitude after this compound application.[8]

Table 3: Effect of Naltrexone (NTX) Treatment on this compound Sensitivity in NK Cells from Post-COVID-19 Condition Patients

GroupNumber of Participants (N)Number of Cells Analyzed (n)This compound Sensitive Cells (%)This compound Insensitive Cells (%)
Healthy Controls (NTX-treated)73585.714.3
Post-COVID-19 Patients (NTX-treated)95481.518.5

Data shows that in vitro treatment with NTX restores this compound sensitivity in NK cells from post-COVID-19 patients.[9]

Experimental Protocols

Protocol 1: Isolation of Human Natural Killer (NK) Cells

This protocol outlines the general steps for isolating NK cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Whole blood from healthy donors or patients

  • Ficoll-Paque PLUS

  • RosetteSep™ Human NK Cell Enrichment Cocktail

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • RPMI-1640 medium

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully collect the PBMC layer at the plasma-Ficoll interface.

  • Wash the PBMCs twice with PBS.

  • Resuspend the PBMCs in PBS with 2% FBS.

  • Add the RosetteSep™ Human NK Cell Enrichment Cocktail to the PBMC suspension.

  • Incubate for 20 minutes at room temperature.

  • Layer the cell suspension over Ficoll-Paque PLUS and centrifuge as in step 3.

  • Collect the enriched NK cell layer.

  • Wash the enriched NK cells twice with PBS.

  • Resuspend the purified NK cells in RPMI-1640 medium supplemented with 10% FBS for further experiments.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Assess TRPM3 Function

This protocol describes the use of whole-cell patch-clamp to measure TRPM3 ion channel activity in isolated NK cells.

Materials:

  • Isolated NK cells

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 MgCl2, 10 HEPES, 10 BAPTA (pH 7.2 with CsOH)

  • Pregnenolone sulfate (PregS) stock solution (e.g., 100 mM in DMSO)

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Plate the isolated NK cells in a recording chamber on the stage of an inverted microscope.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single NK cell with the patch pipette and form a gigaseal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -60 mV.

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit membrane currents.

  • Perfuse the cell with the external solution containing the TRPM3 agonist, PregS (final concentration, e.g., 25 µM), to activate TRPM3 channels.

  • Once a stable inward current is observed, co-apply the TRPM3 antagonist, this compound (final concentration, e.g., 10 µM), with PregS.

  • Record the changes in current amplitude to determine the sensitivity of the TRPM3 channels to this compound. A significant reduction in the inward current upon this compound application indicates functional TRPM3 channels.

Visualizations

Signaling Pathway

TRPM3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PregS Pregnenolone Sulfate (PregS) (Agonist) TRPM3 TRPM3 Channel PregS->TRPM3 Activates This compound This compound (Antagonist) This compound->TRPM3 Blocks Ca_influx Ca²⁺ Influx TRPM3->Ca_influx NK_Function NK Cell Effector Functions Ca_influx->NK_Function Regulates

Caption: TRPM3 signaling pathway in NK cells.

Experimental_Workflow cluster_sample Sample Preparation cluster_experiment Electrophysiology cluster_analysis Data Analysis Blood Whole Blood (Patient/Control) Isolation NK Cell Isolation Blood->Isolation Patch_Clamp Whole-Cell Patch-Clamp Isolation->Patch_Clamp PregS_App Apply PregS (TRPM3 Agonist) Patch_Clamp->PregS_App Ononetin_App Apply this compound (TRPM3 Antagonist) PregS_App->Ononetin_App Current_Measure Measure Current Amplitude Ononetin_App->Current_Measure Comparison Compare this compound Sensitivity Current_Measure->Comparison

References

Ononetin as a Pharmacological Tool in ME/CFS Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) is a complex and debilitating multisystem illness characterized by profound fatigue, post-exertional malaise (PEM), cognitive dysfunction, and immune dysregulation.[1][2] The pathophysiology of ME/CFS is not fully understood, but growing evidence points to the involvement of ion channel dysfunction, neuroinflammation, and abnormalities in immune cell function.[2][3][4] One of the most consistent findings in ME/CFS research is impaired function of Natural Killer (NK) cells, which are crucial components of the innate immune system.[5]

Recent studies have identified the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel as a key player in the pathomechanism of ME/CFS.[5][6][7] TRPM3 channels are calcium-permeable cation channels that are involved in various physiological processes, including sensory transduction and immune cell function. In ME/CFS patients, TRPM3 channel function is significantly impaired in NK cells, leading to altered calcium influx and potentially contributing to the observed NK cell cytotoxicity defects.[5][6][8]

Ononetin, a naturally occurring deoxybenzoin, has emerged as a valuable pharmacological tool for studying TRPM3 channels. It acts as a potent and selective TRPM3 blocker, with an IC50 of approximately 300 nM.[9] In the context of ME/CFS research, this compound has been instrumental in confirming TRPM3 dysfunction in patient-derived NK cells. Notably, while this compound effectively inhibits TRPM3 currents in NK cells from healthy controls, it shows a significantly reduced effect in NK cells from ME/CFS patients, demonstrating a resistance that is indicative of the channel's altered function in the disease.[1][3][5][6]

These application notes provide a comprehensive overview of the use of this compound in ME/CFS research, including detailed protocols for key experiments and a summary of relevant quantitative data.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies utilizing this compound in ME/CFS research.

Table 1: this compound and Pregnenolone Sulfate (PregS) Concentrations in In Vitro Assays

CompoundApplicationConcentrationCell TypeReference
This compoundTRPM3 Antagonist10 µMHuman NK Cells[1][3][10][11][12]
Pregnenolone Sulfate (PregS)TRPM3 Agonist50 µM - 100 µMHuman NK Cells[1][8][13]

Table 2: Electrophysiological Data of TRPM3 Channel Activity in NK Cells from ME/CFS Patients and Healthy Controls (HC)

ConditionParameterHealthy Controls (HC)ME/CFS PatientsStatistical SignificanceReference
BaselineTRPM3 Current Amplitude at +100 mV (pA)~25-30~10-15p < 0.0001[1]
After PregS (100 µM) StimulationTRPM3 Current Amplitude at +100 mV (pA)Significant IncreaseSignificantly Reduced Increasep = 0.0048[1]
PregS (100 µM) + this compound (10 µM)% of this compound-sensitive cells~60-65%~10-15%p < 0.0001[1][11][13]
After PregS (50 µM) StimulationCa2+ Influx AmplitudeSignificantly higher than ME/CFSSignificantly Reducedp < 0.0001[8]
After PregS (50 µM) StimulationHalf-time of Ca2+ ResponseSignificantly shorter than ME/CFSSignificantly Prolongedp < 0.0001[8]

Signaling Pathways

This compound's primary characterized mechanism of action in the context of ME/CFS research is the direct blockade of the TRPM3 ion channel. However, the downstream consequences of this blockade and the broader immunomodulatory potential of this compound are of significant interest. While direct studies on this compound's effects on other signaling pathways in ME/CFS are limited, research on its parent compound, formthis compound, and the known pathophysiology of ME/CFS suggest potential involvement of the NF-κB and JAK/STAT pathways.

  • TRPM3 and Calcium Signaling: In healthy individuals, activation of TRPM3 by agonists like PregS leads to Ca2+ influx into NK cells. This calcium signal is a critical second messenger that initiates downstream signaling cascades essential for NK cell functions, including cytotoxicity and cytokine production. This compound blocks this initial Ca2+ entry by inhibiting the TRPM3 channel. In ME/CFS, the impaired TRPM3 function leads to a blunted Ca2+ signal, which is further highlighted by the resistance to this compound's blocking effect.

  • Potential Modulation of NF-κB and JAK/STAT Pathways: Immune dysregulation in ME/CFS is characterized by altered cytokine profiles and chronic inflammation, processes in which the NF-κB and JAK/STAT signaling pathways are central. Formthis compound has been shown to inhibit the activation of NF-κB and modulate the JAK/STAT pathway in various inflammatory models. Given that this compound is a metabolite of formthis compound, it is plausible that it may also possess similar immunomodulatory properties, which would be highly relevant to the inflammatory state observed in ME/CFS. Further research is warranted to directly investigate the effects of this compound on these pathways in immune cells from ME/CFS patients.

TRPM3_Signaling_in_MECFS cluster_HC Healthy Control cluster_MECFS ME/CFS Patient PregS_HC PregS TRPM3_HC TRPM3 Channel (Functional) PregS_HC->TRPM3_HC Activates Ca_Influx_HC Ca²⁺ Influx TRPM3_HC->Ca_Influx_HC NK_Function_HC Normal NK Cell Function Ca_Influx_HC->NK_Function_HC Promotes Ononetin_HC This compound Ononetin_HC->TRPM3_HC Inhibits PregS_MECFS PregS TRPM3_MECFS TRPM3 Channel (Dysfunctional) PregS_MECFS->TRPM3_MECFS Activates Ca_Influx_MECFS Reduced Ca²⁺ Influx TRPM3_MECFS->Ca_Influx_MECFS NK_Function_MECFS Impaired NK Cell Function Ca_Influx_MECFS->NK_Function_MECFS Leads to Ononetin_MECFS This compound Ononetin_MECFS->TRPM3_MECFS Ineffective Inhibition

TRPM3 signaling in healthy vs. ME/CFS NK cells.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for TRPM3 Channel Activity in Human NK Cells

This protocol is designed to measure TRPM3 ion channel currents in primary human NK cells and to assess the inhibitory effect of this compound.

Materials:

  • Isolated human Natural Killer (NK) cells

  • Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm)

  • Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with KOH, osmolarity ~290 mOsm)

  • Pregnenolone Sulfate (PregS) stock solution (e.g., 100 mM in DMSO)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Micromanipulator

Procedure:

  • Cell Preparation: Isolate NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit. Resuspend the isolated NK cells in the extracellular solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-7 MΩ when filled with the intracellular solution.

  • Recording: a. Establish a whole-cell patch-clamp configuration on a single NK cell. b. Hold the cell at a holding potential of -60 mV. c. Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to measure baseline currents. d. Perfuse the cell with the extracellular solution containing the TRPM3 agonist, PregS (final concentration 100 µM), to activate TRPM3 channels. e. Record the PregS-induced currents using the same voltage ramp protocol. f. To test the effect of this compound, co-perfuse the cell with PregS (100 µM) and this compound (final concentration 10 µM). g. Record the currents in the presence of both compounds to determine the extent of inhibition.

  • Data Analysis: a. Measure the current amplitude at a specific voltage (e.g., +100 mV) for baseline, PregS, and PregS + this compound conditions. b. Normalize the current to the cell capacitance to obtain current density (pA/pF). c. Compare the current densities between healthy control and ME/CFS patient-derived NK cells. d. Calculate the percentage of inhibition by this compound.

Patch_Clamp_Workflow A Isolate Human NK Cells D Establish Whole-Cell Patch-Clamp Configuration A->D B Prepare Extracellular and Intracellular Solutions B->D C Pull Glass Pipettes (4-7 MΩ) C->D E Record Baseline Currents (Voltage Ramp -100 to +100 mV) D->E F Perfuse with PregS (100 µM) to Activate TRPM3 E->F G Record PregS-induced Currents F->G H Co-perfuse with PregS (100 µM) + this compound (10 µM) G->H I Record Currents in Presence of this compound H->I J Data Analysis: - Current Density (pA/pF) - % Inhibition I->J

References

Ononetin as a Novel Investigational Tool in Gulf War Illness Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

These application notes provide a comprehensive overview of the use of Ononetin in investigating the pathophysiology of Gulf War Illness (GWI). The content is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and data from recent studies.

Introduction to Gulf War Illness and the Role of Ion Channels

Gulf War Illness (GWI) is a chronic and multi-symptomatic condition affecting veterans of the 1990-1991 Gulf War.[1][2][3] The illness is characterized by a range of symptoms including chronic fatigue, widespread pain, cognitive dysfunction, and gastrointestinal issues.[1] The underlying causes of GWI are believed to be linked to exposure to a combination of neurotoxic agents, such as pesticides and nerve gas agents, during deployment.[2][3]

Recent research has highlighted the potential role of ion channel dysfunction in the pathomechanism of GWI. Specifically, the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel, a key regulator of calcium signaling in cells, has been identified as a potential therapeutic target.[1][2][3] Dysfunctional TRPM3 channels can lead to disruptions in calcium homeostasis, which may contribute to the wide array of symptoms observed in GWI.[1][3]

This compound: A Selective TRPM3 Antagonist

This compound is a naturally occurring deoxybenzoin that has been identified as a potent and selective blocker of the TRPM3 ion channel.[4][5] It acts by inhibiting the influx of calcium ions through the channel, which is typically activated by stimuli such as the neurosteroid pregnenolone sulfate (PregS).[4][6] This makes this compound a valuable pharmacological tool for studying the function and dysfunction of TRPM3 channels in various physiological and pathological contexts, including GWI.

Application of this compound in a Preclinical GWI Model

A recent pilot study investigated the function of TRPM3 ion channels in Natural Killer (NK) cells isolated from veterans with GWI and healthy controls.[1] In this study, this compound was used as a specific antagonist to confirm the identity of TRPM3-mediated currents and to probe for differences in channel function between the two groups.

The study demonstrated a significant impairment in TRPM3 function in the NK cells of GWI patients compared to healthy controls.[1] This was evidenced by a reduced response to the TRPM3 agonist, PregS, and a decreased sensitivity to the inhibitory effects of this compound. These findings suggest that TRPM3 dysfunction is a potential biomarker and therapeutic target for GWI.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study on TRPM3 function in GWI.

Table 1: Participant Demographics and NK Cell Purity

ParameterHealthy Controls (HC)Gulf War Illness (GWI)
Number of Participants (N)66
NK Cell Purity (Mean ± SEM)96.08% ± 0.95394.33% ± 1.144

Data extracted from a study on TRPM3 ion channels in GWI participants.[1]

Table 2: TRPM3 Current Amplitude in Response to PregS and this compound

ConditionHealthy Controls (HC) (pA/pF, Mean ± SEM)Gulf War Illness (GWI) (pA/pF, Mean ± SEM)p-value
PregS (100 μM) induced currentData not explicitly provided in abstractData not explicitly provided in abstract<0.0001
This compound (10 μM) inhibitionSignificant reductionSignificantly less reduction0.0008

Data represents the amplitude of ionic currents measured using whole-cell patch-clamp electrophysiology.[1]

Table 3: Sensitivity of NK Cells to this compound

GroupThis compound Sensitive Cells (%)This compound Insensitive Cells (%)p-value
Healthy Controls (HC)69.2%30.8%<0.0001
Gulf War Illness (GWI)30.8%69.2%<0.0001

Data reflects the percentage of NK cells showing a significant reduction in ionic current upon application of 10 μM this compound.[1]

Experimental Protocols

This section provides a detailed protocol for investigating TRPM3 function in primary human NK cells using this compound, based on the methodology of the aforementioned study.

Protocol 1: Isolation of Human Natural Killer (NK) Cells
  • Blood Collection: Collect whole blood from participants in EDTA tubes.

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll-Paque density gradient centrifugation.

  • NK Cell Enrichment: Enrich for NK cells from the PBMC fraction using a negative selection magnetic-activated cell sorting (MACS) kit, following the manufacturer's instructions.

  • Purity Assessment: Determine the purity of the isolated NK cells (CD3-/CD56+) using flow cytometry.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording TRPM3-mediated currents in isolated NK cells.

Materials:

  • External Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 130 Cs-gluconate, 10 CsCl, 2 MgCl2, 10 HEPES, 0.2 EGTA (pH 7.2 with CsOH).

  • Agonist: 100 μM Pregnenolone sulfate (PregS) in external solution.

  • Antagonist: 10 μM this compound in external solution containing 100 μM PregS.

  • Patch pipettes (3-5 MΩ resistance).

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Cell Plating: Plate isolated NK cells in a recording chamber on the stage of an inverted microscope.

  • Pipette Positioning: Approach a single NK cell with a patch pipette filled with the internal solution.

  • Giga-seal Formation: Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane, establishing the whole-cell recording configuration.

  • Baseline Recording: Record baseline currents in the external solution.

  • Agonist Application: Perfuse the cell with the 100 μM PregS solution to activate TRPM3 channels and record the resulting currents.

  • Antagonist Application: Perfuse the cell with the 10 μM this compound solution (in the continued presence of 100 μM PregS) to assess the inhibition of TRPM3 currents.

  • Data Analysis: Analyze the recorded currents to determine the amplitude and characteristics of the TRPM3-mediated response and its inhibition by this compound.

Visualizations

GWI_TRPM3_Signaling cluster_GWI Gulf War Illness Pathophysiology cluster_Intervention Experimental Intervention GWI Exposures GWI Exposures TRPM3 Dysfunction TRPM3 Dysfunction GWI Exposures->TRPM3 Dysfunction leads to Altered Ca2+ Signaling Altered Ca2+ Signaling TRPM3 Dysfunction->Altered Ca2+ Signaling causes NK Cell Dysfunction NK Cell Dysfunction Altered Ca2+ Signaling->NK Cell Dysfunction results in GWI Symptoms GWI Symptoms NK Cell Dysfunction->GWI Symptoms contributes to PregS PregS (Agonist) TRPM3 TRPM3 Channel PregS->TRPM3 Activates This compound This compound (Antagonist) This compound->TRPM3 Blocks

Caption: Proposed signaling pathway in GWI involving TRPM3 dysfunction.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Electrophysiology cluster_2 Data Analysis Blood Sample (GWI & HC) Blood Sample (GWI & HC) PBMC Isolation PBMC Isolation Blood Sample (GWI & HC)->PBMC Isolation NK Cell Isolation NK Cell Isolation PBMC Isolation->NK Cell Isolation Whole-Cell Patch-Clamp Whole-Cell Patch-Clamp NK Cell Isolation->Whole-Cell Patch-Clamp Baseline Recording Baseline Recording Whole-Cell Patch-Clamp->Baseline Recording PregS Application (100 uM) PregS Application (100 uM) Baseline Recording->PregS Application (100 uM) This compound Application (10 uM) This compound Application (10 uM) PregS Application (100 uM)->this compound Application (10 uM) Current Amplitude Analysis Current Amplitude Analysis This compound Application (10 uM)->Current Amplitude Analysis Statistical Comparison (GWI vs. HC) Statistical Comparison (GWI vs. HC) Current Amplitude Analysis->Statistical Comparison (GWI vs. HC)

Caption: Experimental workflow for assessing TRPM3 function with this compound.

Conclusion and Future Directions

The use of this compound as a selective TRPM3 antagonist has provided novel insights into the pathophysiology of Gulf War Illness, highlighting the role of ion channel dysfunction in this complex condition. The detailed protocols and data presented here serve as a valuable resource for researchers aiming to further investigate the role of TRPM3 in GWI and to explore its potential as a therapeutic target. Future studies could focus on screening for other molecules that modulate TRPM3 activity and on validating these findings in larger patient cohorts and animal models of GWI.

References

Application Notes: Ononetin as a Pharmacological Tool to Investigate TRPM3 Channel Dysfunction in Long COVID

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Transient Receptor Potential Melastatin 3 (TRPM3) is a calcium-permeable non-selective cation channel involved in various physiological processes, including heat sensation, pain perception, and inflammation.[1][2] Emerging evidence has identified significant dysfunction of TRPM3 channels in patients with Long COVID, also known as Post-Acute Sequelae of COVID-19 (PASC), and Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS).[3][4][5] Specifically, studies on Natural Killer (NK) cells isolated from these patients have revealed impaired TRPM3 channel activity, suggesting that this ion channelopathy may contribute to the chronic, multisystemic symptoms of these conditions.[3][6][7]

Ononetin, a naturally occurring deoxybenzoin, is a potent and selective TRPM3 channel blocker with an IC₅₀ of approximately 0.3 µM.[8][9] It effectively and reversibly inhibits TRPM3 activation by agonists such as the neurosteroid pregnenolone sulfate (PregS).[9][10][11] This makes this compound an invaluable pharmacological tool for researchers investigating the role of TRPM3 in the pathophysiology of Long COVID. By comparing the response of cells from Long COVID patients and healthy controls to TRPM3 activation (via PregS) and subsequent inhibition (via this compound), researchers can functionally characterize the extent of channel dysfunction. Studies have shown that NK cells from Long COVID and ME/CFS patients are resistant to this compound's inhibitory effects, pointing towards a significant loss of normal channel function.[3][7] These application notes provide detailed protocols for utilizing this compound in such investigations.

TRPM3 Signaling and Regulation

TRPM3 channels act as cellular sensors, and their activation leads to an influx of cations, primarily Ca²⁺ and Na⁺. This cation influx depolarizes the cell membrane and increases intracellular Ca²⁺ concentrations, triggering downstream signaling cascades.[12] These pathways can involve the activation of protein kinases like Raf, MEK, and ERK, ultimately leading to changes in gene expression.[12][13]

TRPM3 activity is also modulated by G-protein-coupled receptors (GPCRs). Activation of Gαi-coupled receptors, such as the μ-opioid receptor, leads to the release of Gβγ subunits, which directly bind to and inhibit the TRPM3 channel.[2][14][15] This inhibitory mechanism is particularly relevant in Long COVID research, as the opioid antagonist Naltrexone has been shown to restore TRPM3 function in patient-derived NK cells, presumably by blocking this Gβγ-mediated inhibition.[4][6][16]

TRPM3_Signaling_Pathway TRPM3 Signaling and Inhibition Pathways cluster_membrane TRPM3 TRPM3 Channel Ca_Influx Ca²⁺ Influx & Membrane Depolarization TRPM3->Ca_Influx Opens GPCR Gαi-Coupled Receptor (e.g., μ-Opioid Receptor) G_Protein Gαiβγ GPCR->G_Protein Activates G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates PregS Pregnenolone Sulfate (Agonist) PregS->TRPM3 Activates This compound This compound (Antagonist) This compound->TRPM3 Blocks Downstream Downstream Signaling (Raf/MEK/ERK Pathway, Gene Expression) Ca_Influx->Downstream Opioid_Agonist Opioid Agonist Opioid_Agonist->GPCR Activates G_beta_gamma->TRPM3 Inhibits

TRPM3 Signaling and Inhibition Pathways.

Data Presentation

Quantitative data from electrophysiological recordings should be summarized to compare TRPM3 activity between healthy controls (HC) and Long COVID patients.

Table 1: this compound Properties

Property Value Reference
Compound Name This compound [8]
Compound Type Deoxybenzoin [8]
Mechanism of Action TRPM3 Channel Blocker [8][9]
IC₅₀ ~300 nM [8][9]
Molecular Weight 258.27 g/mol [8]
Solubility Soluble in DMSO and ethanol (up to 100 mM) [8]

| Storage | Store at +4°C |[8] |

Table 2: Summary of TRPM3 Electrophysiological Data in NK Cells Data synthesized from studies comparing Healthy Controls (HC), ME/CFS, and Long COVID patients. Current amplitudes are measured at +100 mV.

ConditionAgonist/AntagonistHC Current (pA/pF)Long COVID Current (pA/pF)Key FindingReference
Baseline 100 µM PregSSignificantly higher currentsSignificantly reduced currentsImpaired TRPM3 activation in Long COVID.[3][4]
Inhibition 10 µM this compoundSignificant inhibition of PregS-induced currentResistance to inhibition; current not significantly reduced.Loss of sensitivity to TRPM3 antagonism in Long COVID.[3][7]

Experimental Protocols

The following protocols provide a framework for investigating TRPM3 function using this compound in primary cells isolated from Long COVID patients and healthy controls.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis A 1. Patient Recruitment (Long COVID & Healthy Controls) B 2. Whole Blood Collection A->B C 3. PBMC Isolation (Ficoll-Paque Gradient) B->C D 4. NK Cell Isolation (Negative Selection Kit) C->D E 5. Whole-Cell Patch-Clamp D->E F 6. Record Baseline Current E->F G 7. Apply TRPM3 Agonist (100 µM PregS) F->G H 8. Apply TRPM3 Antagonist (10 µM this compound) G->H I 9. Measure Current Amplitudes (at +100 mV and -100 mV) H->I J 10. Compare Currents (HC vs. Long COVID) I->J K 11. Determine % Inhibition by this compound J->K

Workflow for Investigating TRPM3 in Long COVID.
Protocol 1: Isolation of Natural Killer (NK) Cells from Human Blood

This protocol is for the isolation of NK cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • EasySep™ Human NK Cell Isolation Kit (or similar negative selection kit)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Centrifuge, sterile tubes, and pipettes

Method:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a new conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet and count the cells.

  • Isolate NK cells from the PBMC suspension using a negative selection kit according to the manufacturer's instructions. This typically involves adding an antibody cocktail to label non-NK cells, followed by magnetic particle separation.

  • The resulting untouched NK cells are collected and resuspended in RPMI-1640 with 10% FBS for immediate use in electrophysiology experiments.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology of NK Cells

This protocol details the measurement of TRPM3 channel currents.[4][6][17][18]

Materials & Equipment:

  • Isolated NK cells

  • Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B)

  • Inverted microscope

  • Micromanipulator

  • Borosilicate glass capillaries and pipette puller

  • Extracellular (Bath) Solution (in mM): 135 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 K-Gluconate, 5 EGTA, 1 MgCl₂, 10 HEPES, 2 Na-ATP. Adjust pH to 7.2 with KOH.

  • Reagents:

    • Pregnenolone Sulfate (PregS) stock solution (e.g., 100 mM in DMSO)

    • This compound stock solution (e.g., 10 mM in DMSO)

Method:

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[17]

  • Cell Plating: Plate the isolated NK cells onto glass coverslips in the recording chamber and allow them to settle.

  • Perfusion: Continuously perfuse the recording chamber with the extracellular solution.

  • Seal Formation: Under visual guidance, approach a single NK cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the cell's interior.

  • Recording Protocol:

    • Clamp the cell at a holding potential of 0 mV.

    • Apply voltage ramps from -100 mV to +100 mV over 500 ms, repeated every 1-2 seconds, to generate current-voltage (I-V) curves.[19]

    • Record baseline currents for a stable period (e.g., 60 seconds).

  • TRPM3 Activation: Perfuse the chamber with the extracellular solution containing 100 µM PregS to activate TRPM3 channels. Record the resulting increase in current.[3][6]

  • TRPM3 Inhibition: While continuing to apply PregS, co-perfuse the chamber with a solution containing 100 µM PregS and 10 µM this compound .[6][7] Record the change in current to measure the inhibitory effect of this compound.

  • Washout: Perfuse with the standard extracellular solution to wash out the compounds and allow the current to return to baseline if possible.

Protocol 3: Data Analysis

Method:

  • Extract the current amplitude values at specific voltages (e.g., +100 mV for outward currents and -100 mV for inward currents) from the recorded voltage ramps.

  • Calculate the current density (pA/pF) by dividing the current amplitude by the cell capacitance to normalize for cell size.

  • For each cell, determine the peak current amplitude in the presence of PregS.

  • Determine the current amplitude after the application of this compound.

  • Calculate the percentage of inhibition by this compound using the formula: % Inhibition = (1 - (Current_this compound / Current_PregS)) * 100

  • Use appropriate statistical tests (e.g., Mann-Whitney U test or t-test) to compare the mean current densities and percent inhibition between the healthy control and Long COVID patient groups. A p-value < 0.05 is typically considered statistically significant.[20]

References

Ononetin: In Vitro Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing in vitro experiments using Ononetin, a naturally occurring deoxybenzoin. This document outlines its mechanism of action in key biological processes, offers detailed protocols for essential laboratory techniques, and presents quantitative data to inform experimental design.

Introduction to this compound

This compound is an isoflavone glycoside with a range of documented pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] In vitro studies have demonstrated its ability to modulate critical cellular signaling pathways, making it a compound of interest for therapeutic development. Formthis compound is closely related, and some literature uses the terms interchangeably; it is an O-methylated isoflavone that can be metabolized to the bioactive compound daidzein.[3] this compound has been identified as a potent blocker of the transient receptor potential melastatin 3 (TRPM3) channel.[4][5]

Key Biological Activities and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

  • Anticancer Effects: this compound has been shown to inhibit the proliferation of various cancer cell lines.[6][7] This is achieved through the induction of apoptosis (programmed cell death) and cell cycle arrest, often at the G0/G1 or G1 phase.[3][6] Key signaling pathways implicated in its anticancer activity include the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[1][8][9] this compound can modulate the expression of crucial proteins involved in these processes, such as caspases, Bax, Bcl-2, and cyclins.[6][7]

  • Anti-inflammatory Effects: this compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[8] In lipopolysaccharide (LPS)-stimulated models, it has been shown to reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8] This anti-inflammatory action is mediated through the inhibition of the NF-κB and MAPK signaling pathways.[8]

  • Neuroprotective Effects: this compound exhibits neuroprotective potential by promoting neuronal survival and attenuating neuroinflammation and oxidative stress.[2] Its mechanisms in the nervous system involve the modulation of pathways such as PI3K/Akt, ERK, and PKA/CREB.[2]

Quantitative Data: In Vitro Efficacy of this compound

The following tables summarize the reported in vitro efficacy of this compound across various cell lines and assays. This data can serve as a starting point for determining appropriate experimental concentrations.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayCitation
A549Non-Small Cell Lung CancerTime- and dose-dependent inhibitionMTT[6]
NCI-H23Non-Small Cell Lung CancerTime- and dose-dependent inhibitionMTT[6]
HEKmTRPM3N/A (TRPM3 expressing)0.3Calcium influx[4][5]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.

Table 2: Effective Concentrations of this compound in Anti-inflammatory Assays

Cell LineStimulantThis compound Concentration (µM)EffectCitation
RAW 264.7LPS (1µg/mL)5, 25, 50, 100, 150Concentration-dependent reduction of NO, PGE2, TNF-α, IL-1β, IL-6[8]

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the biological effects of this compound are provided below.

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 150, 200 µM) and a vehicle control (e.g., DMSO).[6] Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10][12] Measure the absorbance at 570-590 nm using a microplate reader.[10][13]

Apoptosis Analysis: Annexin V-FITC/PI Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Protocol:

  • Cell Treatment: Seed cells and treat with this compound as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, trypsinize, and then combine with the supernatant. Centrifuge the cell suspension at 300-500 x g for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[15]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to analyze the effect of this compound on the expression of proteins involved in signaling pathways.[16]

Protocol:

  • Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle agitation.[17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Gene Expression Analysis: Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the mRNA expression levels of target genes affected by this compound treatment.[18][19]

Protocol:

  • RNA Extraction: Following this compound treatment, isolate total RNA from the cells using a suitable kit or method (e.g., TRIzol reagent).[18]

  • RNA Quantification and Quality Check: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.[19][20]

  • qPCR: Perform the qPCR reaction using a qPCR master mix (e.g., containing SYBR Green), gene-specific primers, and the synthesized cDNA as a template.[21]

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes, normalized to a housekeeping gene (e.g., GAPDH or β-actin).[20]

Visualization of Pathways and Workflows

The following diagrams illustrate key signaling pathways modulated by this compound and a general experimental workflow for its in vitro characterization.

Ononetin_Anticancer_Signaling This compound This compound PI3K PI3K This compound->PI3K inhibits Caspases Caspases This compound->Caspases activates Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates Cyclins Cyclins (D1, A) This compound->Cyclins inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis Caspases->Apoptosis Bcl2->Apoptosis Bax->Apoptosis CellCycle Cell Cycle Arrest (G0/G1) Cyclins->CellCycle

Caption: this compound's anticancer signaling pathways.

Ononetin_Anti_inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB TLR4->NFkB Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators This compound This compound This compound->MAPK inhibits This compound->NFkB inhibits Experimental_Workflow Cell_Culture Cell Culture (e.g., A549, RAW 264.7) Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Gene_Analysis Gene Expression (RT-qPCR) Treatment->Gene_Analysis Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis Gene_Analysis->Data_Analysis

References

Troubleshooting & Optimization

Ononetin solubility issues in experimental buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of Ononetin in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound precipitation in aqueous experimental buffers?

A1: this compound is a hydrophobic molecule with low intrinsic aqueous solubility. Precipitation typically occurs when a concentrated stock solution of this compound, usually prepared in an organic solvent like DMSO, is diluted into an aqueous buffer. This sudden change in solvent polarity reduces this compound's solubility, causing it to fall out of solution, especially at higher concentrations.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) and ethanol are the most effective and commonly used solvents for preparing concentrated stock solutions of this compound.[1][2] It is advisable to start with a high-concentration stock in 100% DMSO.

Q3: What is the maximum concentration of this compound that can be achieved in common aqueous buffers?

A3: The solubility of this compound in aqueous buffers is limited. For instance, its solubility in Phosphate-Buffered Saline (PBS, pH 7.2) is approximately 0.25 mg/mL.[2] Exceeding this concentration in your final working solution will likely result in precipitation.

Q4: How can I avoid this compound precipitation when preparing my working solutions?

A4: To prevent precipitation, it is crucial to ensure the final concentration of this compound in your aqueous experimental buffer does not exceed its solubility limit. Additionally, a careful dilution technique is essential. It is also important to keep the final concentration of the organic solvent (e.g., DMSO) as low as possible to minimize potential cytotoxic effects on cells.

Q5: What is the known biological activity of this compound?

A5: this compound is recognized as a blocker of the Transient Receptor Potential Melastatin 3 (TRPM3) channel, with an IC50 of approximately 300 nM.[1] It functions by inhibiting the intracellular Ca2+ accumulation induced by TRPM3 agonists like pregnenolone sulfate.[1]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving common issues with this compound solubility during experimental procedures.

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer The final concentration of this compound exceeds its solubility limit in the aqueous buffer.- Reduce the final concentration of this compound in the working solution. - Increase the final volume of the aqueous buffer to lower the this compound concentration.
Rapid change in solvent polarity.- Add the aqueous buffer to the DMSO stock solution slowly and dropwise while vortexing to allow for a more gradual solvent transition. - Pre-warm the aqueous buffer to slightly increase solubility, if experimentally permissible.
Cloudiness or visible particles in the final working solution Incomplete dissolution of this compound in the initial stock solution.- Ensure the this compound is completely dissolved in the organic solvent before further dilution. Gentle warming or sonication can aid dissolution.
The pH of the experimental buffer affects this compound's solubility.- If your experimental design allows, test a range of pH values for your buffer to identify the optimal pH for this compound solubility.
Inconsistent experimental results Precipitation of this compound leading to a lower effective concentration.- After preparing the final working solution, centrifuge it at high speed to pellet any precipitate and use the supernatant for your experiment. - Always prepare fresh working solutions immediately before use.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM)
DMSO25.83100
Ethanol25.83100
DMF12-
PBS (pH 7.2)0.25~0.97

Data sourced from multiple suppliers.[1][2]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS, pH 7.2) or desired cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (100 mM in DMSO): a. Weigh out a precise amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration (M.Wt = 258.27 g/mol ). c. Vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution. d. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (e.g., 10 µM in PBS): a. Thaw a single aliquot of the 100 mM this compound stock solution. b. Perform a serial dilution. For example, to prepare a 10 µM working solution, first dilute the 100 mM stock 1:100 in DMSO to get a 1 mM intermediate solution. c. Then, dilute the 1 mM intermediate solution 1:100 in pre-warmed (37°C) PBS or cell culture medium to achieve the final 10 µM concentration. d. Crucially , add the this compound intermediate solution to the aqueous buffer dropwise while vortexing to ensure rapid and uniform mixing and to minimize precipitation. e. Use the working solution immediately after preparation.

Visualizations

Caption: Troubleshooting workflow for this compound precipitation issues.

TRPM3_Signaling_Pathway cluster_cell Cell Membrane TRPM3 TRPM3 Channel Ca_influx Ca²⁺ Influx TRPM3->Ca_influx PregS Pregnenolone Sulfate (Agonist) PregS->TRPM3 Activates This compound This compound (Antagonist) This compound->TRPM3 Blocks Cellular_Response Downstream Cellular Response Ca_influx->Cellular_Response

References

Interpreting variable responses to Ononetin in cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource is designed for researchers, scientists, and drug development professionals investigating the variable responses of cell lines to Ononetin and the related isoflavone, Formthis compound. This guide provides troubleshooting protocols, frequently asked questions (FAQs), and detailed experimental methodologies to address common challenges encountered during in vitro studies.

Introduction: Clarifying this compound and Formthis compound

It is crucial to distinguish between two similarly named compounds:

  • This compound: A naturally occurring deoxybenzoin that primarily functions as a potent and selective blocker of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel.[1][2] Its research applications are often in the fields of neuroscience and immunology.[3][4]

  • Formthis compound: An O-methylated isoflavone found in various plants, including red clover and Astragalus membranaceus.[5][6] The vast majority of in vitro cancer research literature detailing effects on cell cycle, apoptosis, and major signaling pathways refers to Formthis compound. Its glucoside is known as Ononin.[7][8]

Given the context of interpreting variable responses in cancer cell lines, this guide will focus on Formthis compound , as it is the compound predominantly associated with the anticancer activities that lead to such variable observations. We will use the name "Formthis compound" throughout to ensure clarity.

Frequently Asked Questions (FAQs)

Q1: Why do different cell lines show varied sensitivity to Formthis compound?

A1: The differential response to Formthis compound across various cell lines is multifactorial and can be attributed to the inherent genetic and proteomic diversity of the cells. Key factors include:

  • Receptor Expression: The expression levels of estrogen receptors (ERα and ERβ) can influence the cellular response, as Formthis compound is a phytoestrogen.[5]

  • Signaling Pathway Dominance: The baseline activity and mutational status of signaling pathways like PI3K/Akt, MAPK, and STAT3 can determine the compound's efficacy.[7] For instance, cell lines with a constitutively active PI3K/Akt pathway may be more sensitive to Formthis compound's inhibitory effects.

  • Metabolic Differences: The rate at which cells metabolize Formthis compound can vary, altering its effective intracellular concentration and duration of action.[5]

  • Apoptotic and Cell Cycle Machinery: The expression levels of key regulatory proteins such as p53, cyclins, Bcl-2 family members, and caspases can dictate the threshold for inducing cell cycle arrest and apoptosis.[5][9]

Q2: I am observing a proliferative effect at low concentrations of Formthis compound. Is this expected?

A2: Yes, this is a documented phenomenon. Due to its phytoestrogenic properties, Formthis compound can exert a biphasic, hormetic effect. At low concentrations (e.g., 1-6 µM), it has been reported to stimulate the proliferation of ERα-positive breast cancer cell lines like MCF-7, while higher concentrations are inhibitory.[10] This is a critical consideration for dose-response studies.

Q3: What are the primary molecular mechanisms of Formthis compound in cancer cells?

A3: Formthis compound's anticancer effects are attributed to several mechanisms:

  • Cell Cycle Arrest: It commonly induces cell cycle arrest at the G0/G1 or G1 phase.[11] This is often mediated by the downregulation of Cyclin D1 and the upregulation of CDK inhibitors like p21.[7][9]

  • Induction of Apoptosis: Formthis compound can trigger programmed cell death through both intrinsic and extrinsic pathways. This involves modulating the Bax/Bcl-2 ratio to favor apoptosis and activating caspases, particularly caspase-3 and caspase-9.[5][9]

  • Inhibition of Signaling Pathways: It is a known inhibitor of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[7][11] It can also modulate other pathways like STAT3 and MAPK.[7]

  • Inhibition of Metastasis: Formthis compound has been shown to suppress cell invasion and migration by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[7]

Q4: How should I prepare Formthis compound for in vitro experiments?

A4: Formthis compound is poorly soluble in water. It is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 50-100 mM). This stock solution is then serially diluted in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

Troubleshooting Guide

This guide addresses common issues encountered when studying Formthis compound's effects on cell lines.

Issue Potential Cause(s) Recommended Solution(s)
No observable effect on cell viability. 1. Concentration too low: The IC50 value can vary significantly between cell lines. 2. Cell line is resistant: The cell line may lack the target pathways or have compensatory mechanisms. 3. Compound degradation: Improper storage of Formthis compound stock. 4. Short exposure time: The effect may require a longer incubation period.1. Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 200 µM). 2. Verify the expression of key pathway proteins (e.g., Akt, p-Akt, ERα) via Western blot. Consider using a known sensitive cell line as a positive control. 3. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. 4. Conduct a time-course experiment (e.g., 24h, 48h, 72h).
High variability between replicates. 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Edge effects in plates: Evaporation in outer wells of 96-well plates. 3. Inaccurate dilutions: Pipetting errors when preparing serial dilutions.1. Ensure a single-cell suspension before seeding and mix gently before plating. 2. Avoid using the outermost wells of the plate for experimental conditions; fill them with sterile PBS or medium instead. 3. Prepare a master mix for each concentration and use calibrated pipettes.
Vehicle control (DMSO) shows toxicity. 1. DMSO concentration too high: Final concentration exceeds the tolerated limit for the specific cell line. 2. Cell line is highly sensitive to DMSO. 1. Ensure the final DMSO concentration is ≤ 0.1%. Recalculate dilutions if necessary. 2. Perform a DMSO toxicity curve to determine the maximum non-toxic concentration for your cell line.
Unexpected proliferative effect. 1. Hormetic effect: Low concentration of Formthis compound stimulating ER-positive cells. 2. Experimental artifact. 1. Test a higher range of concentrations. Check the ER status of your cell line.[10] 2. Re-run the experiment, ensuring accurate dilutions and cell counts.

Data Presentation: Formthis compound IC50 Values

The half-maximal inhibitory concentration (IC50) of Formthis compound varies widely across different cancer cell lines, highlighting its selective activity.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
A549Non-Small Cell Lung Cancer~50-10048
NCI-H23Non-Small Cell Lung Cancer~50-10048
HCT-116Colon Cancer~8048
HepG2Hepatocellular Carcinoma~40-8024-48
MCF-7Breast Cancer (ERα+)~25-5048
MDA-MB-231Breast Cancer (ERα-)>160 (low sensitivity)48
PC-3Prostate Cancer~50-10048
DU145Prostate Cancer~50-10048
Note: These values are approximate and compiled from various studies.[7][9][10] The exact IC50 can vary based on experimental conditions (e.g., cell density, serum concentration, assay method).

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of Formthis compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Formthis compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of Formthis compound for 24-48 hours.

  • Cell Harvest: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation (300 x g for 5 minutes).

  • Fixation: Wash the cell pellet with ice-cold PBS and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.

  • Cell Seeding and Treatment: Seed and treat cells in a 6-well plate as described for the cell cycle analysis.

  • Cell Harvest: Harvest all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cells with cold PBS and resuspend them in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Signaling Pathways Modulated by Formthis compound

Formononetin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates pAkt pAkt Akt->pAkt Phosphorylates Bcl2 Bcl2 pAkt->Bcl2 Activates MMPs MMPs pAkt->MMPs Activates CyclinD1 CyclinD1 pAkt->CyclinD1 Inhibits p21 Activates Cyclin D1 Bax Bax Bcl2->Bax Apoptosis Apoptosis Bax->Apoptosis Metastasis Metastasis MMPs->Metastasis CellCycleArrest CellCycleArrest CyclinD1->CellCycleArrest p21 p21 p21->CellCycleArrest Formthis compound Formthis compound Formthis compound->Receptor Binds/Modulates Formthis compound->pAkt Inhibits

Caption: Key signaling pathways affected by Formthis compound.

Experimental Workflow for Assessing Variable Response

Experimental_Workflow cluster_setup Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Study cluster_interpretation Phase 3: Interpretation A Select Cell Lines (e.g., Sensitive vs. Resistant) B Dose-Response Assay (MTT) (24h, 48h, 72h) A->B C Determine IC50 Values B->C D Treat cells with IC50 concentration C->D E Cell Cycle Analysis (PI Staining) D->E F Apoptosis Assay (Annexin V/PI) D->F G Western Blot Analysis (p-Akt, Cyclin D1, Cleaved Caspase-3) D->G H Compare Data Across Cell Lines E->H F->H G->H I Correlate IC50 with Mechanistic Data H->I J Formulate Hypothesis for Variable Response I->J

Caption: Workflow for investigating Formthis compound's variable effects.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart start Start: Unexpected Experimental Result q1 Is the vehicle control (DMSO) behaving as expected? start->q1 s1 Check final DMSO concentration (should be <= 0.1%). Verify cell line sensitivity to DMSO. q1->s1 No q2 Are results reproducible between replicates? q1->q2 Yes s1->q2 s2 Review pipetting technique. Check cell seeding consistency. Avoid plate edge effects. q2->s2 No q3 Is there NO EFFECT observed? q2->q3 Yes s2->q3 s3 Increase concentration range. Increase incubation time. Verify compound integrity. q3->s3 Yes q4 Is a PROLIFERATIVE effect observed? q3->q4 No end Hypothesize intrinsic cell resistance. Analyze protein expression (e.g., p-Akt). s3->end s4 Check ER status of cell line. Test higher concentration range to observe inhibition. q4->s4 Yes q4->end No s4->end

Caption: A logical guide for troubleshooting unexpected results.

References

Technical Support Center: Ononetin Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ononetin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this compound in solution. While specific public data on this compound's degradation kinetics is limited, this guide offers best practices and general protocols based on established principles of small molecule stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of my this compound solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidizing Agents: The presence of oxygen or other oxidizing agents can lead to oxidative degradation.

  • Solvent: The choice of solvent can impact solubility and stability. This compound is soluble in DMSO and ethanol.

Q2: I've prepared a stock solution of this compound in DMSO. How should I store it to ensure maximum stability?

For optimal stability of this compound stock solutions in DMSO or ethanol, it is recommended to:

  • Store at a low temperature, such as +4°C for short-term storage or -20°C to -80°C for long-term storage.

  • Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Minimize freeze-thaw cycles, which can degrade the compound over time. It is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: My this compound solution has changed color. What could be the cause?

A change in the color of your this compound solution is often an indicator of chemical degradation. This could be due to oxidation, hydrolysis, or other chemical reactions that alter the chromophore of the molecule. It is crucial to investigate the cause by re-evaluating your storage conditions (temperature, light exposure) and the purity of your solvent. Consider performing an analytical check, such as HPLC, to assess the purity of the solution.

Q4: How can I determine the degradation products of this compound in my experimental setup?

Identifying degradation products typically involves forced degradation studies, also known as stress testing.[1][2] This process intentionally exposes this compound to harsh conditions to accelerate degradation. The resulting mixture can then be analyzed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), to separate and identify the degradation products.[3][4][5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results with this compound. Degradation of the this compound stock or working solution.1. Prepare fresh solutions of this compound before each experiment. 2. Verify the purity of your this compound solid material. 3. Assess the stability of this compound under your specific experimental conditions (e.g., buffer, pH, temperature).
Precipitate formation in my this compound solution. Poor solubility in the chosen solvent or buffer. Change in temperature affecting solubility.1. Confirm the solubility of this compound in your specific solvent system. 2. Consider using a co-solvent if appropriate for your experiment. 3. Ensure the storage temperature is suitable to maintain solubility.
Loss of biological activity of this compound over time. Chemical degradation of the active compound.1. Perform a stability study to determine the half-life of this compound under your storage and experimental conditions. 2. Use freshly prepared solutions for all critical experiments. 3. Aliquot stock solutions to minimize freeze-thaw cycles.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways of a drug substance.[1] The goal is to induce about 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO, ethanol) to prepare a stock solution of known concentration.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the this compound stock solution with an acidic solution (e.g., 0.1 N HCl) and incubate at a specific temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the this compound stock solution with a basic solution (e.g., 0.1 N NaOH) and incubate at a specific temperature.

  • Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid this compound or its solution to high temperatures (e.g., 60°C, 80°C).

  • Photolytic Degradation: Expose the this compound solution to a light source (e.g., UV lamp) for a defined period.

3. Sample Analysis:

  • At various time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples if necessary.

  • Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.

4. Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Characterize the degradation products using techniques like LC-MS.

Data Presentation

Table 1: Example Data Table for this compound Forced Degradation Study
Stress ConditionReagentTemperature (°C)Duration (h)This compound Remaining (%)Degradation Products Detected
Acid Hydrolysis0.1 N HCl6024DataData
Base Hydrolysis0.1 N NaOH608DataData
Oxidation3% H₂O₂2524DataData
ThermalN/A8048DataData
PhotolyticUV Light2512DataData

Note: This table is a template. Actual data would be generated from experimental results.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress ox Oxidation prep->ox Expose to Stress therm Thermal prep->therm Expose to Stress photo Photolytic prep->photo Expose to Stress hplc HPLC Analysis acid->hplc Sample at Time Points base->hplc Sample at Time Points ox->hplc Sample at Time Points therm->hplc Sample at Time Points photo->hplc Sample at Time Points lcms LC-MS for Degradant ID hplc->lcms Characterize Degradants

Caption: Workflow for a forced degradation study of this compound.

Signaling_Pathway_Placeholder This compound This compound Target Molecular Target This compound->Target Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 Response Cellular Response Downstream2->Response

Caption: Example of a hypothetical signaling pathway involving this compound.

References

Off-target effects of Ononetin in cellular assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential off-target effects of Ononetin in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

This compound is a naturally occurring deoxybenzoin that is recognized as a blocker of the Transient Receptor Potential Melastatin 3 (TRPM3) channel, with a reported IC₅₀ of 300 nM.[1] It functions by inhibiting the intracellular Ca²⁺ accumulation induced by TRPM3 agonists like pregnenolone sulfate.[1]

Q2: Are there known off-target effects for this compound?

While comprehensive public data on the broad off-target profile of this compound is limited, its structural similarity to other isoflavones, such as formthis compound, suggests potential interactions with other cellular targets. Formthis compound has been observed to modulate various signaling pathways, including those involving kinases and nuclear receptors.[2][3][4] Therefore, it is crucial for researchers to empirically determine the selectivity of this compound in their specific cellular models.

Q3: What are the potential signaling pathways that could be affected by this compound off-target activity?

Based on the known activities of the structurally related compound formthis compound, potential off-target signaling pathways for this compound could include:

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth.[3]

  • MAPK/ERK Signaling Pathway: This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis.[3]

  • STAT Signaling Pathway: This pathway plays a key role in cytokine signaling and immune responses.[3]

Researchers should consider investigating the effects of this compound on these pathways in their experimental systems.

Troubleshooting Guide

This guide addresses common issues that may arise during cellular assays with this compound, potentially indicating off-target effects.

Issue Potential Cause Troubleshooting Steps
Unexpected Cell Viability Changes Off-target cytotoxicity or pro-survival effects.1. Perform a dose-response curve to determine the EC₅₀ for the observed effect and compare it to the IC₅₀ for TRPM3 inhibition. A significant difference may suggest an off-target effect. 2. Use a structurally unrelated TRPM3 inhibitor to see if it replicates the phenotype. If not, it suggests an this compound-specific off-target effect. 3. Assess markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) or proliferation (e.g., Ki67 staining, BrdU incorporation) to understand the mechanism.
Inconsistent Results Across Different Cell Lines Differential expression of the primary target (TRPM3) or potential off-target proteins.1. Confirm the expression level of TRPM3 in each cell line using techniques like qPCR or Western blotting. 2. If an off-target is suspected, verify its expression in the different cell lines. 3. Consider using target knockdown (siRNA) or knockout (CRISPR) cell lines to validate that the observed effect is dependent on the intended target.
Modulation of a Signaling Pathway Unrelated to TRPM3 Direct or indirect interaction of this compound with components of other signaling pathways.1. Perform a phosphoproteomics or kinase array screen to identify unexpected changes in protein phosphorylation. 2. Use specific inhibitors for the suspected off-target pathway to see if the effect of this compound is blocked or attenuated. 3. Validate any identified off-target interactions with in vitro binding or activity assays.

Experimental Protocols

Below are detailed methodologies for key experiments to investigate the on- and off-target effects of this compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay verifies the direct binding of this compound to its target protein (TRPM3) in intact cells.

Materials:

  • Cells expressing the target protein

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer (containing protease inhibitors)

  • Antibodies for Western blotting

Procedure:

  • Treat cells with this compound or DMSO for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and divide them into aliquots.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge to separate the soluble fraction from the precipitated proteins.

  • Analyze the soluble fraction by Western blotting using an antibody against the target protein.

  • Quantify the band intensities to determine the melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Protocol 2: Kinase Selectivity Profiling

This protocol outlines a general approach for assessing the off-target effects of this compound on a panel of kinases.

Materials:

  • This compound

  • A panel of purified recombinant kinases

  • ATP

  • Substrate for each kinase

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

Procedure:

  • Prepare a dilution series of this compound.

  • In a multi-well plate, add the kinase, its specific substrate, and ATP to the assay buffer.

  • Add the different concentrations of this compound or DMSO (vehicle control) to the wells.

  • Incubate the plate at the optimal temperature for each kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) to determine kinase activity.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value for each kinase.

Visualizations

Signaling Pathways

Ononetin_Potential_Off_Target_Pathways This compound This compound TRPM3 TRPM3 (On-Target) This compound->TRPM3 Inhibits PI3K PI3K This compound->PI3K Potential Off-Target Interaction MAPK_Pathway MAPK Pathway (e.g., ERK) This compound->MAPK_Pathway Potential Off-Target Interaction STAT STAT This compound->STAT Potential Off-Target Interaction Cell_Processes Cellular Processes (Survival, Proliferation, etc.) TRPM3->Cell_Processes Ca2+ influx AKT Akt PI3K->AKT AKT->Cell_Processes MAPK_Pathway->Cell_Processes STAT->Cell_Processes

Caption: Potential on- and off-target pathways of this compound.

Experimental Workflow

Off_Target_Investigation_Workflow Start Start: Observe Unexpected Phenotype with this compound Dose_Response Dose-Response Analysis Start->Dose_Response Orthogonal_Inhibitor Test with Structurally Unrelated Inhibitor Start->Orthogonal_Inhibitor Target_Engagement Confirm On-Target Engagement (e.g., CETSA) Dose_Response->Target_Engagement Orthogonal_Inhibitor->Target_Engagement Broad_Screening Broad Off-Target Screening (e.g., Kinase Panel) Target_Engagement->Broad_Screening If phenotype persists and is This compound-specific Validate_Hit Validate Potential Off-Target (e.g., Binding/Activity Assays) Broad_Screening->Validate_Hit Conclusion Conclusion: Identify and Characterize Off-Target Effect Validate_Hit->Conclusion

Caption: Workflow for investigating potential off-target effects.

References

Troubleshooting Ononetin resistance in TRPM3 channels.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ononetin and its interaction with TRPM3 channels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action on TRPM3 channels?

This compound is a naturally occurring deoxybenzoin that functions as a potent and selective blocker of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel.[1] Its primary mechanism of action is the inhibition of TRPM3-mediated intracellular Ca2+ accumulation, which is often induced experimentally by the TRPM3 agonist pregnenolone sulfate (PregS).[1]

Q2: What is the reported IC50 value for this compound on TRPM3 channels?

The half-maximal inhibitory concentration (IC50) for this compound on TRPM3 channels is reported to be approximately 300 nM.[1] However, the effective concentration can vary depending on the experimental conditions and cell type. In many published studies, a concentration of 10 µM is used to ensure complete inhibition of PregS-evoked currents in sensitive cells.[2][3][4]

Q3: In which experimental systems has this compound been used to block TRPM3?

This compound has been effectively used in various in vitro and in vivo systems, including:

  • HEK293 cells recombinantly expressing TRPM3 (HEKmTRPM3).[1]

  • Primary cultures of dorsal root ganglia (DRG) neurons.[1]

  • Natural Killer (NK) cells isolated from healthy controls.[2][3][4]

Q4: What is "this compound resistance" and in what context is it observed?

This compound resistance refers to the phenomenon where TRPM3 channels show a significantly reduced sensitivity to the inhibitory effects of this compound. This has been notably observed in Natural Killer (NK) cells isolated from patients with Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) and post-COVID-19 condition.[2][4][5][6] In these cases, the application of this compound fails to effectively block PregS-induced TRPM3 currents, suggesting a dysfunctional state of the channel.[2][3][4]

Troubleshooting Guide

Problem 1: this compound fails to inhibit PregS-induced TRPM3 currents in my experiment.

  • Possible Cause 1: this compound Degradation or Improper Storage.

    • Solution: Ensure this compound is stored correctly, typically at +4°C as recommended by the manufacturer. Prepare fresh stock solutions in a suitable solvent like DMSO and use them promptly. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Suboptimal this compound Concentration.

    • Solution: While the IC50 is ~300 nM, a higher concentration (e.g., 10 µM) is often used to achieve complete channel blockade.[2][3][4] Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

  • Possible Cause 3: Cell-Specific Factors or "this compound Resistance".

    • Solution: If working with cells from specific patient populations (e.g., ME/CFS or post-COVID-19), you may be observing the documented phenomenon of this compound resistance.[2][4][5][6] This is thought to be due to a dysfunction in the TRPM3 channel itself. Consider this as a potential result rather than an experimental failure.

  • Possible Cause 4: Issues with the TRPM3 Agonist.

    • Solution: Verify the concentration and activity of your TRPM3 agonist (e.g., Pregnenolone Sulfate). Ensure it is properly dissolved and applied to elicit a robust and reproducible activation of TRPM3 channels before applying this compound.

Problem 2: High variability in the inhibitory effect of this compound between experiments.

  • Possible Cause 1: Inconsistent Cell Health and Density.

    • Solution: Maintain consistent cell culture conditions, including passage number, confluency, and overall cell health. Variations in cell health can affect ion channel expression and function.

  • Possible Cause 2: Inaccurate Pipetting or Solution Preparation.

    • Solution: Calibrate your pipettes regularly and ensure accurate preparation of all solutions, including the agonist and this compound.

  • Possible Cause 3: Fluctuation in Experimental Temperature.

    • Solution: TRPM3 channel activity can be temperature-sensitive.[7] Perform experiments at a consistent and controlled room temperature to minimize variability.

  • Possible Cause 4: Presence of Off-Target Effects.

    • Solution: While this compound is considered selective for TRPM3, consider the possibility of off-target effects in your specific experimental system.[8] Include appropriate controls to rule out non-specific effects.

Quantitative Data Summary

ParameterValueCell TypeReference
This compound IC50 ~300 nMHEKmTRPM3 cells[1]
This compound Concentration for Complete Inhibition 10 µMNK cells (healthy controls)[2][3][4]
Pregnenolone Sulfate (PregS) Concentration for Activation 100 µMNK cells[2][3][4]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure TRPM3 ion channel currents and assess their inhibition by this compound.

Materials:

  • Cells expressing TRPM3 channels (e.g., isolated NK cells, HEK293-TRPM3 cells)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH)

  • Pregnenolone Sulfate (PregS) stock solution (e.g., 100 mM in DMSO)

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Prepare external and internal solutions and filter them.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Plate cells on coverslips suitable for patch-clamp recording.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Record baseline currents in the external solution.

  • Perfuse the cell with the external solution containing the TRPM3 agonist (e.g., 100 µM PregS) to activate TRPM3 channels and record the resulting currents.

  • While continuing to apply the agonist, co-perfuse with the external solution containing this compound (e.g., 10 µM) to assess its inhibitory effect.

  • Wash out the drugs with the external solution to observe any recovery of the current.

  • Analyze the current amplitudes before and after drug application.

Calcium Imaging Assay

Objective: To measure changes in intracellular calcium concentration in response to TRPM3 activation and inhibition by this compound.

Materials:

  • Cells expressing TRPM3 channels

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

  • Pregnenolone Sulfate (PregS) stock solution

  • This compound stock solution

  • Fluorescence microscope with an imaging system

Procedure:

  • Plate cells on glass-bottom dishes suitable for fluorescence imaging.

  • Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in imaging buffer for 30-60 minutes at 37°C.

  • Wash the cells with imaging buffer to remove excess dye.

  • Acquire baseline fluorescence images.

  • Add the TRPM3 agonist (e.g., 100 µM PregS) to the cells and record the change in fluorescence intensity over time.

  • After a stable response to the agonist is achieved, add this compound (e.g., 10 µM) and continue to record the fluorescence to measure the inhibitory effect.

  • Analyze the changes in fluorescence intensity, which correspond to changes in intracellular calcium levels.

Visualizations

TRPM3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PregS Pregnenolone Sulfate (PregS) TRPM3 TRPM3 Channel PregS->TRPM3 Activates This compound This compound This compound->TRPM3 Inhibits Ca2_influx Ca²⁺ Influx TRPM3->Ca2_influx Na_influx Na⁺ Influx TRPM3->Na_influx Downstream Downstream Signaling Cascades Ca2_influx->Downstream Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->Downstream

Caption: Simplified signaling pathway of TRPM3 channel activation and inhibition.

Patch_Clamp_Workflow start Start prepare_cells Prepare Cells on Coverslip start->prepare_cells pull_pipette Pull Patch Pipette (3-5 MΩ) start->pull_pipette whole_cell Establish Whole-Cell Configuration prepare_cells->whole_cell pull_pipette->whole_cell baseline Record Baseline Current whole_cell->baseline apply_agonist Apply TRPM3 Agonist (e.g., 100 µM PregS) baseline->apply_agonist record_agonist Record Agonist-Induced Current apply_agonist->record_agonist apply_this compound Co-apply this compound (e.g., 10 µM) record_agonist->apply_this compound record_inhibition Record Inhibitory Effect apply_this compound->record_inhibition washout Washout Drugs record_inhibition->washout record_recovery Record Recovery washout->record_recovery analyze Analyze Data record_recovery->analyze end End analyze->end

Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound's effect on TRPM3.

Calcium_Imaging_Workflow start Start plate_cells Plate Cells on Glass-Bottom Dish start->plate_cells load_dye Load Cells with Calcium Indicator Dye plate_cells->load_dye wash_cells Wash Excess Dye load_dye->wash_cells baseline_imaging Acquire Baseline Fluorescence wash_cells->baseline_imaging add_agonist Add TRPM3 Agonist (e.g., 100 µM PregS) baseline_imaging->add_agonist record_activation Record Fluorescence Change (Activation) add_agonist->record_activation add_this compound Add this compound (e.g., 10 µM) record_activation->add_this compound record_inhibition Record Fluorescence Change (Inhibition) add_this compound->record_inhibition analyze Analyze Fluorescence Intensity Data record_inhibition->analyze end End analyze->end

Caption: Experimental workflow for calcium imaging assays to assess this compound's effect on TRPM3.

References

Controlling Ononetin Autofluorescence in Imaging: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage ononetin's autofluorescence in imaging studies. Given the limited specific data on this compound's fluorescence, this guide emphasizes empirical characterization and provides established methodologies for autofluorescence correction.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a concern when imaging this compound?

A1: Autofluorescence is the natural emission of light by biological structures or compounds, including the small molecule this compound, when they are excited by light.[1] This intrinsic fluorescence can interfere with the signals from the specific fluorescent labels used in an experiment, leading to a poor signal-to-noise ratio and making it difficult to distinguish the target signal from background noise.[2]

Q2: Does this compound exhibit autofluorescence?

Q3: What are the likely spectral characteristics of this compound autofluorescence?

A3: Based on its structural analog formthis compound, this compound's autofluorescence can be expected to have broad excitation and emission spectra.[3] Formthis compound exhibits fluorescence with an emission maximum around 464 nm when excited at approximately 256 nm and 334 nm.[3] However, the exact spectral properties of this compound should be determined empirically under your specific experimental conditions.

Q4: How can I determine the autofluorescence profile of this compound in my experiment?

A4: The most effective method is to prepare a control sample containing this compound but lacking any specific fluorescent labels (e.g., fluorescently tagged antibodies or dyes).[7] Image this control sample using the same settings as your experimental samples to capture the emission spectrum of this compound's autofluorescence.

Troubleshooting Guide

This guide provides a step-by-step approach to identify and mitigate issues arising from this compound autofluorescence.

Problem: High background fluorescence in this compound-treated samples.

Step 1: Confirm the source of the high background.

  • Action: Prepare and image an unstained control sample that has been treated with this compound.[7]

  • Expected Outcome: If you observe fluorescence in this control, it confirms that this compound is contributing to the background signal.

Step 2: Characterize the spectral properties of this compound's autofluorescence.

  • Action: Using a spectral confocal microscope or a standard fluorescence microscope with a range of filter sets, acquire the emission spectrum of the this compound-treated unstained control.

  • Expected Outcome: This will provide you with the peak excitation and emission wavelengths of this compound's autofluorescence in your specific experimental setup.

Step 3: Implement appropriate control strategies.

Based on the characterization in Step 2, choose one or more of the following strategies:

  • Strategy A: Spectral Separation.

    • Rationale: If the emission spectrum of this compound autofluorescence is distinct from your specific fluorescent label, you can use spectral unmixing to separate the two signals.[8]

    • Action: Choose fluorophores with narrow emission spectra that are well-separated from the autofluorescence of this compound. Red and far-red fluorophores are often a good choice as endogenous autofluorescence is typically weaker in this region of the spectrum.[9][10]

  • Strategy B: Signal Subtraction.

    • Rationale: If spectral separation is not possible, you can computationally subtract the autofluorescence signal.

    • Action: Acquire an image of an unstained, this compound-treated sample (the "autofluorescence" image). Then, subtract this image from your experimental images.[2]

  • Strategy C: Chemical Quenching.

    • Rationale: Certain chemical reagents can reduce autofluorescence.

    • Action: Treat your samples with a quenching agent like Sudan Black B or sodium borohydride.[9] However, be aware that sodium borohydride can have mixed results.[11]

  • Strategy D: Photobleaching.

    • Rationale: Prolonged exposure to excitation light can permanently destroy the fluorescent properties of autofluorescent molecules.

    • Action: Before acquiring your final image, intentionally expose the sample to intense light at the excitation wavelength of the autofluorescence. Be cautious, as this can also photobleach your specific fluorescent label if the spectra overlap.

Quantitative Data Summary

While specific quantitative data for this compound is unavailable, the following table summarizes the spectral properties of the structurally similar compound, formthis compound, which can serve as an initial guide.

CompoundExcitation Maxima (nm)Emission Maximum (nm)Conditions
Formthis compound256, 334464Weakly acidic to weakly basic conditions (pH > 4.8)[3]

Experimental Protocols

Protocol 1: Determining this compound's Autofluorescence Spectrum

  • Sample Preparation: Prepare a sample (e.g., cells or tissue) treated with this compound at the same concentration and for the same duration as your experimental samples. Do not add any fluorescent labels. Include a vehicle-only control.

  • Microscope Setup: Use a confocal microscope with a spectral detector or a standard fluorescence microscope with a wide range of excitation and emission filters.

  • Image Acquisition:

    • Excite the sample across a range of wavelengths (e.g., from UV to yellow).

    • For each excitation wavelength, collect the entire emission spectrum.

  • Data Analysis: Plot the emission intensity versus wavelength for each excitation wavelength. The peak of this plot will give you the emission maximum. Plot the peak emission intensity versus the excitation wavelength to determine the excitation maximum.

Protocol 2: Spectral Unmixing to Separate this compound Autofluorescence

  • Acquire Reference Spectra:

    • Image an unstained, this compound-treated sample to obtain the reference spectrum for this compound autofluorescence.

    • Image samples stained with each of your individual fluorescent labels to obtain their reference spectra.

  • Acquire Experimental Image: Image your fully stained, this compound-treated experimental sample, ensuring you collect the entire emission spectrum.

  • Perform Spectral Unmixing: Use the microscope's software or a separate analysis program (e.g., ImageJ/Fiji) to linearly unmix the experimental image using the acquired reference spectra. This will generate separate images for each fluorophore and the autofluorescence.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Implementation & Analysis A Prepare this compound-Treated, Unstained Control Sample B Acquire Emission Spectra Across Multiple Excitation Wavelengths A->B C Determine Peak Excitation and Emission of Autofluorescence B->C D Evaluate Spectral Overlap with Experimental Fluorophores C->D E Choose Control Strategy D->E F Spectral Unmixing E->F Distinct Spectra G Background Subtraction E->G Overlapping Spectra H Chemical Quenching E->H Broad Spectrum I Image Acquisition & Analysis F->I G->I H->I

Caption: Experimental workflow for controlling this compound autofluorescence.

Signaling_Pathway_Decision_Tree Start High Background Observed Q1 Is this compound Autofluorescence Confirmed? Start->Q1 A1_Yes Characterize Spectrum Q1->A1_Yes Yes A1_No Troubleshoot Other Background Sources (e.g., Fixation, Media) Q1->A1_No No Q2 Significant Spectral Overlap with Dyes? A1_Yes->Q2 A2_No Use Spectral Unmixing Q2->A2_No No A2_Yes Proceed to Next Consideration Q2->A2_Yes Yes Q3 Is Signal-to-Noise Ratio Still Low? A2_Yes->Q3 A3_Yes Implement Background Subtraction or Chemical Quenching Q3->A3_Yes Yes A3_No Proceed with Analysis Q3->A3_No No

Caption: Decision tree for managing this compound autofluorescence.

References

Purity considerations for commercially available Ononetin.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ononetin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using commercially available this compound. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is the typical purity of commercially available this compound?

Commercially available this compound is generally supplied with a high degree of purity. Most suppliers guarantee a purity of ≥98%, which is typically determined by High-Performance Liquid Chromatography (HPLC) analysis.[1] It is always recommended to refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data.

2. What are the common impurities I should be aware of in commercially available this compound?

While specific impurity profiles are often proprietary and not publicly disclosed by every manufacturer, potential impurities in commercially synthesized flavonoids like this compound can arise from several sources:

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • Intermediates: Reaction intermediates that were not fully converted to the final product.

  • Byproducts: Compounds formed from side reactions during synthesis.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification process.

  • Degradation Products: this compound may degrade if not stored under the recommended conditions.

Without a specific synthesis route from a commercial supplier, it is difficult to name the exact impurities. However, for deoxybenzoins synthesized via methods like the Friedel-Crafts acylation, potential impurities could include isomers or related flavonoid structures. Researchers should rely on the purity data from the supplier's Certificate of Analysis and, if necessary, perform their own analytical validation.

3. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the conditions specified by the supplier. General recommendations are as follows:

  • Solid Form: Store at +4°C for short-term storage and -20°C for long-term storage.[1] The vial should be kept tightly sealed.

  • Stock Solutions: Prepare aliquots of stock solutions in a suitable solvent (e.g., DMSO) and store at -20°C. Avoid repeated freeze-thaw cycles.

4. What is the solubility of this compound in common laboratory solvents?

This compound exhibits good solubility in several organic solvents but has poor solubility in aqueous solutions. The following table summarizes the maximum concentrations in common solvents.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO25.83100
Ethanol25.83100
DMF1246.46
PBS (pH 7.2)0.250.97

Data sourced from various suppliers.[1]

Troubleshooting Guides

Problem: My this compound is precipitating in the cell culture medium.

  • Question: I prepared a stock solution of this compound in DMSO and diluted it into my cell culture medium, but I observe precipitation. What could be the cause and how can I resolve this?

  • Answer: Precipitation of this compound in aqueous-based cell culture media is a common issue due to its low aqueous solubility.[1] Here are some potential causes and troubleshooting steps:

    • Final Concentration is Too High: The final concentration of this compound in your medium may exceed its solubility limit. Try lowering the final concentration.

    • High Percentage of Organic Solvent: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and can also cause the compound to precipitate when the solvent is diluted.

    • Temperature Effects: Preparing dilutions in cold media can sometimes promote precipitation. Ensure your media is at the appropriate temperature (e.g., 37°C) before adding the this compound stock solution.

    • Method of Dilution: When preparing your working solution, add the this compound stock solution to the cell culture medium while vortexing or gently mixing to ensure rapid and uniform dispersion.

Problem: I am observing unexpected or inconsistent results in my cell-based assay.

  • Question: My experimental results with this compound are variable or not what I expected based on its known activity as a TRPM3 blocker. What could be the issue?

  • Answer: Inconsistent or unexpected results can stem from several factors:

    • Compound Stability: Ensure that your stock solutions are fresh and have been stored correctly. Repeated freeze-thaw cycles can lead to degradation.

    • Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay.

    • Cell Line Specificity: The expression levels of TRPM3 can vary significantly between different cell lines. Verify the expression of TRPM3 in your cell line of interest.

    • Assay Interference: Some compounds can interfere with assay readouts. For example, in fluorescence-based assays, the compound itself might be autofluorescent. Always include appropriate controls, such as a vehicle-only control and a positive control for TRPM3 inhibition.

Experimental Protocols & Methodologies

Purity Assessment: General HPLC Method

This protocol provides a general method for assessing the purity of this compound using reverse-phase HPLC. Specific parameters may need to be optimized.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 278 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.

Cell-Based Assay: MTT Assay for Cell Viability

This protocol describes how to perform an MTT assay to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Study: Reversal of Heat Hypersensitivity in Mice

The following is a general protocol based on a study where this compound was shown to reverse heat hypersensitivity.

  • Animal Model: Mice with induced heat hypersensitivity (e.g., through Complete Freund's Adjuvant injection).

  • Compound Administration: Administer this compound via intraperitoneal (i.p.) injection.

  • Dosage: A dose of 10 mg/kg has been reported to be effective.[1] A dose-response study is recommended to determine the optimal dose for your specific model.

  • Vehicle: The vehicle for injection will depend on the solubility of this compound. A common vehicle for poorly soluble compounds is a mixture of DMSO, Tween 80, and saline. The final concentration of DMSO should be minimized.

  • Assessment of Heat Hypersensitivity: Measure the paw withdrawal latency to a radiant heat source (e.g., using a Hargreaves apparatus) before and after this compound administration.

Visualizations

This compound Experimental Workflow

G cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis This compound This compound Powder Stock Prepare Stock Solution (e.g., 100 mM in DMSO) This compound->Stock Working Prepare Working Solutions (Dilute in Media) Stock->Working Treat Treat Cells with this compound Working->Treat Seed Seed Cells in 96-well Plate Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Assay (e.g., MTT) Incubate->Assay Read Read Absorbance (570 nm) Assay->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: A typical workflow for assessing the effect of this compound on cell viability.

TRPM3 Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TRPM3 TRPM3 Channel Ca2_influx Ca²⁺ Influx TRPM3->Ca2_influx Mediates This compound This compound This compound->TRPM3 Blocks PregS Pregnenolone Sulfate (Agonist) PregS->TRPM3 Activates MAPK MAPK Cascade (ERK1/2, JNK) Ca2_influx->MAPK Activates Calmodulin Calmodulin Ca2_influx->Calmodulin Activates AP1 AP-1 MAPK->AP1 Activates Gene Gene Expression AP1->Gene Regulates

Caption: Simplified TRPM3 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Overcoming In Vivo Limitations of Ononetin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ononetin. This resource is designed to provide troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with this promising TRPM3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: I am planning an in vivo study with this compound. What are the primary limitations I should be aware of?

A1: The primary limitation for in vivo studies with this compound, a naturally occurring deoxybenzoin, is its poor aqueous solubility.[1] Like many flavonoids and other phenolic compounds, its hydrophobic nature can lead to low bioavailability, making it challenging to achieve therapeutic concentrations in target tissues after systemic administration.[2][3] This can result in inconsistent experimental outcomes and underestimation of its true efficacy. Researchers should prioritize developing a suitable formulation to enhance its solubility and absorption.

Q2: What is the known mechanism of action for this compound that I should consider when designing my study?

A2: this compound is a known blocker of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel, with an IC₅₀ of approximately 300 nM.[1][4] TRPM3 is a calcium-permeable nonselective cation channel expressed in sensory neurons and other tissues.[2] It can be activated by the neurosteroid pregnenolone sulfate (PregS) and by heat.[2] By blocking TRPM3, this compound inhibits the influx of calcium into cells.[1][4] Therefore, your in vivo model should be relevant to TRPM3-mediated physiological or pathological processes, such as thermal nociception or inflammatory pain.[2]

Q3: Are there any established in vivo formulations for this compound?

A3: Currently, there is a lack of published, standardized in vivo formulations specifically for this compound. However, based on its physicochemical properties and strategies used for other poorly soluble flavonoids, several formulation approaches can be successfully adapted. These generally involve the use of co-solvents, surfactants, or lipid-based systems to improve solubility and bioavailability. It is crucial to perform pilot studies to determine the optimal and most stable formulation for your specific experimental needs.

Troubleshooting Guide

This section provides step-by-step guidance to troubleshoot common experimental problems encountered when working with this compound in vivo.

Problem 1: Low or inconsistent bioavailability of this compound in pharmacokinetic studies.

  • Possible Cause: Poor solubility and/or precipitation of this compound in the gastrointestinal tract (for oral administration) or upon injection.

  • Troubleshooting Steps:

    • Re-evaluate your formulation vehicle. If using a simple suspension, consider a co-solvent system or a lipid-based formulation to improve solubility.

    • Particle Size Reduction. For suspensions, reducing the particle size of this compound through techniques like micronization can increase the surface area and improve the dissolution rate.

    • Check for Drug Precipitation. After preparing your formulation, let it stand for a period equivalent to your experimental timeline and observe for any precipitation. If precipitation occurs, the formulation is not stable and needs to be optimized.

    • Consider an Alternative Administration Route. If oral bioavailability remains low, consider intraperitoneal (IP) injection, which can bypass first-pass metabolism and may lead to higher systemic exposure.

Problem 2: Lack of a clear dose-dependent effect in efficacy studies.

  • Possible Cause: The administered doses are not reaching the target tissue in sufficient concentrations, or the concentrations are not proportional to the dose due to saturation of absorption or rapid metabolism.

  • Troubleshooting Steps:

    • Conduct a Pilot Pharmacokinetic Study. Before a full-scale efficacy study, determine the plasma and, if possible, tissue concentrations of this compound at different doses. This will help establish a dose-exposure relationship.

    • Optimize the Formulation for Higher Drug Loading. If higher doses are needed, you may need to adjust your formulation to dissolve a greater amount of this compound without compromising stability.

    • Measure Metabolites. Flavonoids can be extensively metabolized. Consider that a metabolite of this compound may be the active compound in vivo. Your analytical method should ideally be able to detect and quantify potential metabolites.

Data Presentation: this compound Solubility and Formulation Examples

The following tables provide quantitative data on this compound's solubility and examples of starting formulations for in vivo studies.

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO25.83100
Ethanol25.83100

Data sourced from Tocris Bioscience.[4]

Table 2: Example Formulations for In Vivo Administration of this compound

Formulation TypeCompositionAdministration RouteNotes
Co-Solvent System 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineOral Gavage, IP InjectionA common vehicle for poorly soluble compounds. Ensure final solution is clear. Prepare fresh daily.
Suspension 0.5% - 1% Carboxymethylcellulose (CMC) in salineOral GavageSuitable for delivering a suspension of the compound. Particle size should be minimized. Requires constant stirring during administration.
Lipid-Based Formulation 10% DMSO, 90% Corn OilOral GavageCan enhance absorption of lipophilic compounds. Ensure a homogenous suspension is formed.

These are starting point formulations and should be optimized and validated for stability and efficacy in your specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (Co-Solvent System)

  • Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

  • Initial Solubilization: Add the weighed this compound to the required volume of DMSO. Vortex or sonicate at room temperature until the compound is completely dissolved, forming a clear stock solution.

  • Addition of Co-solvents: Sequentially add PEG300 and Tween 80 to the DMSO solution, mixing thoroughly after each addition.

  • Final Dilution: Slowly add saline to the mixture while stirring to bring the formulation to the final volume.

  • Final Observation: The final formulation should be a clear, homogenous solution. If any precipitation is observed, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents).

  • Storage: Prepare this formulation fresh on the day of the experiment. If short-term storage is necessary, protect it from light and store it at 4°C, but confirm its stability under these conditions before use.

Protocol 2: Administration of this compound via Oral Gavage in Mice

  • Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize its head. The body should be held in a vertical position.

  • Measure Gavage Needle Length: Measure the appropriate length for the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle.

  • Needle Insertion: Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The mouse should swallow the needle as it is gently advanced. Do not force the needle.

  • Administration: Once the needle is inserted to the pre-measured depth, slowly administer the this compound formulation.

  • Withdrawal: After administration, gently withdraw the needle in a single, smooth motion.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

Protocol 3: Administration of this compound via Intraperitoneal (IP) Injection in Mice

  • Animal Restraint: Properly restrain the mouse, exposing its abdomen.

  • Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum or bladder.

  • Needle Insertion: Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back the plunger to ensure that no blood vessel or organ has been punctured. If blood or any fluid appears in the syringe, withdraw the needle and inject at a different site with a new needle.

  • Injection: If aspiration is clear, slowly inject the this compound formulation into the peritoneal cavity.

  • Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.

Visualizations

Ononetin_Signaling_Pathway This compound Signaling Pathway cluster_membrane Cell Membrane TRPM3 TRPM3 Channel Ca_Influx Ca²⁺ Influx TRPM3->Ca_Influx Mediates GPCR Gi-coupled GPCR G_Protein Gβγ Subunits GPCR->G_Protein Activates PregS_Heat Pregnenolone Sulfate (PregS) / Heat PregS_Heat->TRPM3 Activates This compound This compound This compound->TRPM3 Inhibits Cellular_Response Downstream Cellular Response (e.g., Nociception) Ca_Influx->Cellular_Response Triggers G_Protein->TRPM3 Inhibits

Caption: this compound's mechanism of action via TRPM3 channel inhibition.

Experimental_Workflow In Vivo Experimental Workflow for this compound cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Formulation 1. Select & Prepare Formulation (e.g., Co-solvent, Suspension) Stability 2. Assess Formulation Stability (Visual Inspection for Precipitation) Formulation->Stability Dose_Calc 3. Calculate Dose Volume (Based on animal weight) Stability->Dose_Calc Restraint 4. Proper Animal Restraint Dose_Calc->Restraint Admin 5. Administer this compound (Oral Gavage or IP Injection) Restraint->Admin Monitoring 6. Post-administration Monitoring Admin->Monitoring PK 7. Pharmacokinetic Analysis (Blood/Tissue Collection) Admin->PK Efficacy 8. Efficacy Assessment (Behavioral/Biochemical Tests) Admin->Efficacy Troubleshooting_Tree Troubleshooting Low In Vivo Efficacy of this compound Start Low or No In Vivo Effect Check_Formulation Is the formulation clear and stable? Start->Check_Formulation Optimize_Formulation Optimize Formulation: - Increase co-solvent ratio - Use lipid-based system - Reduce particle size Check_Formulation->Optimize_Formulation No Check_PK Are plasma/tissue concentrations adequate? Check_Formulation->Check_PK Yes Increase_Dose Increase Dose (if tolerated) Check_PK->Increase_Dose No Consider_Metabolism Could rapid metabolism or poor permeability be the issue? Check_PK->Consider_Metabolism Yes Metabolite_Analysis - Analyze for metabolites - Consider alternative routes (IP) - Use permeation enhancers Consider_Metabolism->Metabolite_Analysis Yes Success Efficacy Observed Consider_Metabolism->Success No, target engagement confirmed

References

Technical Support Center: Ononetin & TRPM3 Specificity Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the specificity of Ononetin for the TRPM3 ion channel. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to ensure the accuracy and reliability of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known target?

A1: this compound is a naturally occurring deoxybenzoin compound. Its primary known pharmacological target is the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel, where it acts as a blocker.[1][2]

Q2: What is the reported potency of this compound for TRPM3?

A2: this compound has been reported to block TRPM3 with an IC50 of approximately 300 nM.[1]

Q3: Is this compound completely selective for TRPM3?

A3: While this compound is a potent TRPM3 blocker, there is evidence of potential off-target effects. For instance, oxidative intermediates of this compound may activate the TRPA1 channel.[1] Additionally, a related compound, Ononin, has shown antagonistic activity at the TRPV1 channel.[3] Therefore, validating the specificity of this compound in your experimental system is crucial.

Q4: How does this compound inhibit TRPM3?

A4: this compound has been shown to inhibit the intracellular Ca2+ accumulation induced by the TRPM3 agonist pregnenolone sulfate (PregS) in cells expressing TRPM3 and in dorsal root ganglia (DRG) neurons.[1]

Q5: What are the common experimental applications of this compound?

A5: this compound is primarily used as a pharmacological tool to study the physiological and pathophysiological roles of TRPM3 channels in various systems, including sensory neurons and non-neuronal cells.

Data Presentation: this compound Potency and Selectivity

The following table summarizes the known and potential interactions of this compound with various TRP channels. It is important to note that a comprehensive selectivity panel for this compound is not extensively published, and further experimental validation is always recommended.

TargetActionPotency (IC50)Notes
TRPM3 Blocker/Antagonist ~300 nM Primary target.[1]
TRPA1Activator (via oxidative intermediates)Not well-definedThis effect is suggested not to be involved in TRPM3 blockade.[1]
TRPV1Potential AntagonistNot determined for this compound (Ononin showed activity)A related compound, Ononin, shows antagonistic properties.[3]
TRPM8No significant inhibition reported> 10 µM (inferred from flavonoid studies)Studies on related flavonoids suggest low potency for TRPM8 inhibition.[4]

Experimental Protocols

Protocol 1: Validating this compound Specificity using Patch-Clamp Electrophysiology

Objective: To confirm that this compound specifically blocks TRPM3-mediated currents in your cell type of interest.

Materials:

  • Whole-cell patch-clamp setup

  • Cells expressing TRPM3 (e.g., HEK293 cells stably expressing TRPM3, or primary neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH 7.2)

  • Pregnenolone sulfate (PregS) stock solution (e.g., 100 mM in DMSO)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Other TRP channel agonists/antagonists for selectivity testing (e.g., Capsaicin for TRPV1, AITC for TRPA1)

Procedure:

  • Establish a whole-cell patch-clamp recording from a TRPM3-expressing cell.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to record baseline currents.

  • Perfuse the cell with a solution containing a known concentration of PregS (e.g., 20 µM) to activate TRPM3 channels and record the resulting currents.

  • After a stable TRPM3 current is established, co-apply this compound at various concentrations (e.g., 100 nM, 300 nM, 1 µM) with PregS.

  • Record the inhibition of the PregS-induced current by this compound.

  • Wash out this compound and observe the recovery of the TRPM3 current.

  • Specificity Control: In separate experiments, attempt to block other relevant TRP channels (e.g., TRPV1 activated by capsaicin) with a high concentration of this compound (e.g., 10 µM) to assess off-target effects.

Protocol 2: Assessing this compound Specificity with Calcium Imaging

Objective: To measure the effect of this compound on TRPM3-mediated intracellular calcium influx.

Materials:

  • Fluorescence microscope or plate reader equipped for calcium imaging

  • Cells expressing TRPM3

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Pregnenolone sulfate (PregS)

  • This compound

Procedure:

  • Seed TRPM3-expressing cells on glass-bottom dishes or microplates.

  • Load the cells with a calcium indicator dye (e.g., 2 µM Fura-2 AM with 0.02% Pluronic F-127) in HBS for 30-60 minutes at 37°C.

  • Wash the cells with HBS to remove excess dye and allow for de-esterification for 15-30 minutes.

  • Acquire baseline fluorescence readings.

  • Stimulate the cells with PregS (e.g., 20 µM) and record the increase in intracellular calcium.

  • In a separate experiment, pre-incubate the cells with this compound (e.g., 300 nM) for 5-10 minutes before stimulating with PregS.

  • Record the this compound-mediated inhibition of the PregS-induced calcium response.

  • Specificity Control: Test the effect of this compound on calcium influx induced by activators of other calcium-permeable channels expressed in your cells.

Troubleshooting Guides

Issue 1: No or weak inhibition of TRPM3 activity by this compound.

Possible CauseTroubleshooting Step
Incorrect this compound concentration Verify the dilution calculations and the integrity of the stock solution. Prepare fresh dilutions.
Compound degradation Store this compound stock solutions protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles.
Cellular context The efficacy of this compound may vary between cell types and expression systems. Increase the concentration of this compound to determine if a higher dose is required in your specific model.
Indirect activation of TRPM3 Ensure that the observed TRPM3 activity is not a downstream consequence of another signaling pathway that is insensitive to this compound.

Issue 2: Apparent off-target effects are observed.

Possible CauseTroubleshooting Step
Vehicle (DMSO) effects Run a vehicle control with the same concentration of DMSO used to dissolve this compound to rule out solvent-induced effects. High concentrations of DMSO can have non-specific effects on ion channels.
Activation of TRPA1 If your cells express TRPA1, the observed effect could be due to this compound's oxidative intermediates. Use a TRPA1 antagonist (e.g., A-967079) to block this potential off-target effect.
Indirect cellular effects This compound might be modulating a signaling pathway that indirectly affects the channel of interest. Use specific inhibitors for suspected pathways to dissect the mechanism.
Lack of specificity If off-target effects are confirmed, consider using a structurally different TRPM3 inhibitor in parallel to confirm that the observed phenotype is due to TRPM3 inhibition.

Issue 3: High background or noisy signals in calcium imaging.

Possible CauseTroubleshooting Step
Uneven dye loading or cell health Optimize dye loading conditions (concentration, time, temperature). Ensure cells are healthy and not overgrown.
Autofluorescence Measure the background fluorescence of unstained cells and subtract it from your measurements.
Phototoxicity Reduce the intensity and duration of excitation light. Use an anti-fade reagent if necessary.

Visualizations

TRPM3_Signaling_Pathway PregS Pregnenolone Sulfate (Agonist) TRPM3 TRPM3 Channel PregS->TRPM3 Activates This compound This compound (Antagonist) This compound->TRPM3 Blocks Ca_influx Ca²⁺ Influx TRPM3->Ca_influx Depolarization Membrane Depolarization TRPM3->Depolarization Downstream Downstream Signaling (e.g., ERK activation) Ca_influx->Downstream

TRPM3 channel activation and inhibition pathway.

Experimental_Workflow cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Native System Confirmation a1 Express TRPM3 in a heterologous system (e.g., HEK293 cells) a2 Confirm TRPM3 activity using PregS (agonist) a1->a2 a3 Determine IC50 of this compound for TRPM3 inhibition a2->a3 b1 Select relevant off-targets (e.g., TRPV1, TRPA1, TRPM8) a3->b1 b2 Test this compound at a high concentration (e.g., 10 µM) against activated off-targets b1->b2 b3 Determine IC50 for any observed off-target activity b2->b3 c1 Use primary cells or tissues endogenously expressing TRPM3 (e.g., DRG neurons) b3->c1 c2 Confirm this compound's effect on TRPM3-mediated responses c1->c2

Workflow for validating this compound's specificity for TRPM3.

Troubleshooting_Tree start Unexpected Experimental Result with this compound q1 Is the expected TRPM3 inhibition observed? start->q1 a1_yes Proceed with experiment q1->a1_yes Yes a1_no Check this compound concentration, compound integrity, and cellular context. q1->a1_no No q2 Are there signs of off-target effects? a1_yes->q2 a2_no Result is likely TRPM3-specific q2->a2_no No a2_yes Perform vehicle controls. Use specific antagonists for suspected off-targets (e.g., TRPA1). Consider indirect pathway modulation. q2->a2_yes Yes

References

Validation & Comparative

Ononetin vs. Other TRPM3 Channel Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Transient Receptor Potential Melastatin 3 (TRPM3) channel, a calcium-permeable nonselective cation channel, has emerged as a significant target in biomedical research, particularly in the fields of sensory physiology and pharmacology. Activated by stimuli such as the neurosteroid pregnenolone sulfate (PregS) and noxious heat, TRPM3 is expressed in sensory neurons and plays a crucial role in the perception of heat and inflammatory pain.[1][2] Consequently, the identification and characterization of potent and selective TRPM3 inhibitors are of high interest for the development of novel analgesic therapies.[3][4]

This guide provides an objective comparison of Ononetin, a naturally occurring deoxybenzoin, with other prominent TRPM3 channel blockers, primarily citrus-derived flavanones and the repurposed anticonvulsant drug, primidone. The comparison is supported by experimental data on potency and selectivity, detailed experimental protocols, and visualizations of key biological and methodological pathways.

Comparative Analysis of TRPM3 Blockers

Several natural and synthetic compounds have been identified as effective TRPM3 inhibitors. This compound, isolated from the Fabaceae family, is a highly potent blocker.[3] Its performance is often benchmarked against flavanones like naringenin, hesperetin, eriodictyol, and the highly potent isosakuranetin.[1][3][5] Additionally, the approved drug primidone has been identified as a selective TRPM3 inhibitor.[6][7]

Data Presentation: Potency and Selectivity

The inhibitory potency of these compounds against the TRPM3 channel is typically determined by measuring their half-maximal inhibitory concentration (IC50). The data, primarily derived from studies on HEK293 cells expressing recombinant TRPM3, are summarized below.

Table 1: Potency of Various Compounds on TRPM3 Channel Inhibition

Compound Chemical Class IC50 Value (µM) Source
Isosakuranetin Flavanone 0.05 [1][8]
This compound Deoxybenzoin 0.3 [3][4][9]
Naringenin Flavanone 0.5 [3]
Primidone Anticonvulsant 0.6 [2][6]
Eriodictyol Flavanone 1.0 [3]

| Hesperetin | Flavanone | 2.0 |[3] |

Selectivity is a critical parameter for a pharmacological tool or therapeutic agent. The activity of these TRPM3 blockers has been tested against other sensory TRP channels, such as TRPV1 (the capsaicin receptor), TRPA1 (an irritant sensor), and TRPM8 (the menthol receptor).

Table 2: Selectivity Profile of TRPM3 Channel Blockers

Compound Effect on TRPV1 Effect on TRPA1 Effect on TRPM8 Effect on TRPM1
This compound No overt influence up to 100 µM.[3] Activated in fluorometric assays, but not in electrophysiology.[3] No overt influence up to 100 µM.[3] Partially attenuates PregS-induced response by ~50% at 10 µM.[3]
Naringenin Partial inhibition only at very high concentrations.[3] No influence.[3] Activates TRPM8.[3] Weak inhibition at 10 µM.[3]
Hesperetin No block or activation up to 50 µM.[3] No block or activation up to 50 µM.[3] No block or activation up to 50 µM.[3] Not specified.
Eriodictyol No block or activation up to 50 µM.[3] No block or activation up to 50 µM.[3] No block or activation up to 50 µM.[3] Not specified.
Isosakuranetin Marked specificity for TRPM3.[1] Marked specificity for TRPM3.[1] Marked specificity for TRPM3.[1] Not specified.

| Primidone | No effect. | No effect. | No effect.[7] | Not specified. |

Based on the available data, isosakuranetin is the most potent TRPM3 inhibitor identified to date.[1][8] this compound follows as a highly potent blocker with a fast and rapidly reversible blocking action.[3][9] While some compounds like naringenin exhibit off-target effects, others such as hesperetin, eriodictyol, isosakuranetin, and primidone show high selectivity for TRPM3 over other tested TRP channels.[1][3][7] this compound shows some cross-reactivity with the closely related TRPM1 channel.[3] The block induced by this compound and naringenin is not competitive with the activator PregS and is also effective against channel activation by heat or nifedipine.[3]

Mandatory Visualizations

To better understand the context of TRPM3 inhibition, the following diagrams illustrate the channel's signaling pathway and a typical experimental workflow for inhibitor screening.

TRPM3_Signaling_Pathway cluster_activation Activators cluster_inhibition Inhibitors PregS Pregnenolone Sulfate (PregS) TRPM3 TRPM3 Channel PregS->TRPM3 Activate Heat Noxious Heat Heat->TRPM3 Activate GPCR GPCR Activation (e.g., µ-opioid, GABAB) Gbg Gβγ subunits GPCR->Gbg Releases Gbg->TRPM3 Inhibit Blockers This compound, Isosakuranetin, Primidone, etc. Blockers->TRPM3 Block Ca_influx Ca²⁺ Influx TRPM3->Ca_influx Opens Downstream Downstream Signaling (e.g., Gene Transcription, Nociceptor Firing) Ca_influx->Downstream

Caption: TRPM3 channel activation by PregS or heat, leading to Ca²⁺ influx and downstream signaling, and its inhibition by pharmacological blockers and Gβγ subunits.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_calcium Calcium Imaging cluster_epys Electrophysiology cluster_analysis Data Analysis culture 1. Cell Culture (HEK293 cells) transfect 2. Transfection (with TRPM3 plasmid) culture->transfect load_dye 3a. Load Ca²⁺ Dye (e.g., Fluo-4) transfect->load_dye patch 3b. Obtain Whole-Cell Patch Clamp transfect->patch add_cpd 4a. Add Test Compound load_dye->add_cpd add_agonist 5a. Add Agonist (PregS) add_cpd->add_agonist measure_fluo 6a. Measure Fluorescence add_agonist->measure_fluo analyze 7. Analyze Data (Calculate IC50) measure_fluo->analyze apply_agonist 4b. Apply Agonist (PregS) patch->apply_agonist apply_cpd 5b. Apply Test Compound apply_agonist->apply_cpd record_current 6b. Record Ionic Current apply_cpd->record_current record_current->analyze

Caption: Workflow for screening TRPM3 inhibitors using fluorometric calcium assays and whole-cell patch-clamp electrophysiology.

Experimental Protocols

The characterization of TRPM3 blockers relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Cell Culture and Heterologous Expression
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used. For stable expression, cells are transfected with a plasmid encoding the desired TRPM3 splice variant (e.g., murine TRPM3α2) and a selection marker.[3] Alternatively, tetracycline-inducible expression systems can be employed to control the level of channel expression.[10]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2. For stable cell lines, the appropriate selection antibiotic is added to the medium.

Fluorometric Calcium Imaging Assay

This high-throughput method measures changes in intracellular calcium ([Ca²⁺]i) to assess channel activity.

  • Cell Plating: HEK293 cells stably expressing TRPM3 are seeded onto 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: Cells are washed with a buffered salt solution (e.g., HBSS). They are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 2-4 µM), often with a non-ionic surfactant like Pluronic F-127 to aid dispersion. The incubation is typically performed for 30-60 minutes at 37°C.[11][12]

  • Assay Procedure:

    • After dye loading, cells are washed to remove extracellular dye.

    • A baseline fluorescence measurement is taken using a plate reader (e.g., FlexStation 3).[12]

    • The test compounds (e.g., this compound, Naringenin) are added at various concentrations, and the cells are incubated for a short period.

    • The TRPM3 channel is activated by injecting a specific agonist, typically Pregnenolone Sulfate (PregS) at a concentration near its EC50 (e.g., 35 µM).[3]

    • Fluorescence intensity is monitored in real-time before and after agonist addition. The increase in fluorescence corresponds to Ca²⁺ influx through open TRPM3 channels.

  • Data Analysis: The inhibitory effect of a compound is calculated by comparing the peak fluorescence signal in its presence to the signal with the agonist alone (positive control) and buffer (negative control). Concentration-response curves are generated, and IC50 values are determined using a four-parameter Hill equation.[3][8]

Whole-Cell Patch-Clamp Electrophysiology

This technique provides direct measurement of the ionic currents flowing through TRPM3 channels, offering high-resolution data on channel inhibition.[13][14]

  • Preparation: Cells expressing TRPM3 are grown on glass coverslips. The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.

  • Pipettes and Solutions:

    • Recording Pipettes: Pulled from borosilicate glass capillaries, with a resistance of 3–7 MΩ when filled.[13]

    • Extracellular Solution (Bath): Typically contains (in mM): 135-145 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

    • Intracellular Solution (Pipette): Typically contains (in mM): 140 CsCl or K-Gluconate, 10 HEPES, 1 MgCl₂, and 5 EGTA, adjusted to pH 7.2.

  • Recording Protocol:

    • A gigaohm seal (GΩ seal) is formed between the recording pipette and the cell membrane.[14]

    • The membrane patch is ruptured by applying gentle suction to achieve the whole-cell configuration. This allows control of the membrane potential (voltage-clamp) and measurement of the total current across the cell membrane.[15]

    • Cells are held at a specific potential (e.g., -60 mV). Currents are elicited by applying voltage ramps (e.g., from -100 mV to +100 mV over 200 ms).

    • The TRPM3 agonist (e.g., 35 µM PregS) is applied via the perfusion system to activate the channels, resulting in characteristic outwardly rectifying currents.

    • Once a stable baseline current is achieved, the test compound is co-applied with the agonist to measure the extent of inhibition.[16]

  • Data Analysis: The current amplitudes at specific positive and negative potentials are measured before and after the application of the blocker. The percentage of inhibition is calculated, and concentration-response curves are plotted to determine the IC50.[8]

Conclusion

The study of TRPM3 channel blockers has revealed a variety of potent and selective inhibitors, with this compound standing out as a powerful research tool. While the flavanone isosakuranetin currently holds the title of the most potent TRPM3 inhibitor, this compound's efficacy in the sub-micromolar range and its distinct chemical structure as a deoxybenzoin make it a valuable compound for comparative pharmacological studies.[1][3] The high selectivity of compounds like primidone, isosakuranetin, and hesperetin for TRPM3 over other sensory TRP channels underscores their potential for dissecting the specific physiological roles of TRPM3.[1][3][7] The continued characterization of these molecules using robust methodologies will be crucial for advancing our understanding of TRPM3 in health and disease and for the development of targeted therapies for conditions such as chronic and inflammatory pain.

References

Comparative analysis of Ononetin and Naltrexone on TRPM3 function.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of Ononetin and Naltrexone, focusing on their distinct effects on the function of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the modulatory mechanisms of these compounds on TRPM3.

The TRPM3 channel is a calcium-permeable non-selective cation channel involved in a variety of physiological processes, including thermosensation, pain perception, and immune responses.[1][2][3] Its dysfunction has been implicated in conditions such as Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) and long COVID, making it a significant target for therapeutic intervention.[2][4][5][6][7]

Mechanism of Action: A Tale of Direct vs. Indirect Modulation

This compound and Naltrexone modulate TRPM3 function through fundamentally different mechanisms. This compound acts as a direct antagonist of the TRPM3 channel, binding to the channel itself to inhibit its activity.[8] In contrast, Naltrexone's effect on TRPM3 is indirect. It functions as an antagonist of the mu (μ)-opioid receptor (μOR).[9][10][11][12] The activation of μORs by endogenous opioids leads to the inhibition of TRPM3 channels.[1][9][10][11][12] By blocking μORs, Naltrexone negates this inhibitory signal, thereby restoring TRPM3 function, particularly in pathological states where the channel is dysfunctional.[4][9][10][11][12][13][14]

Quantitative Data Summary

The following table summarizes the quantitative data on the effects of this compound and Naltrexone on TRPM3 function based on available experimental evidence. It is crucial to note the different modes of action when comparing these values.

ParameterThis compoundNaltrexone
Mechanism of Action Direct TRPM3 channel blocker[8]Indirect; μ-opioid receptor antagonist, negating μOR-mediated TRPM3 inhibition[9][10][11][12]
Effect on TRPM3 Inhibition of TRPM3-mediated currents and Ca²⁺ influx[15]Restoration of impaired TRPM3 function[4][5][9][11][14][16][17]
IC₅₀ ~300 nMNot applicable (indirect action)
Effective Concentration 10 µM used to inhibit PregS-induced currents in patch-clamp experiments[5][15][18]200 µM (in vitro, 24h incubation) restored TRPM3 function in NK cells from ME/CFS patients[5][18]
Clinical Application Preclinical research tool[19]Low-dose Naltrexone (LDN) shows potential therapeutic benefits in long COVID and ME/CFS by restoring TRPM3 function[2][4][6][7]

Experimental Protocols

The primary method for assessing TRPM3 function in the cited studies is the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ion channel currents in individual cells.

Whole-Cell Patch-Clamp Protocol for TRPM3 Function Assessment

1. Cell Preparation:

  • Natural Killer (NK) cells are isolated from peripheral blood samples of healthy controls and patients (e.g., long COVID or ME/CFS).[4][7][11][20]

  • In some studies, NK cells are stimulated with Interleukin-2 (IL-2) and may be incubated with Naltrexone (e.g., 200 µM for 24 hours) prior to recording.[9][11][18]

2. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.

  • A voltage-ramp protocol is applied, typically from a holding potential of +10 mV to -90 mV, followed by a ramp to +110 mV, repeated at regular intervals (e.g., every 10 seconds).[5]

  • The liquid junction potential is corrected, and leak currents are not subtracted.[5]

3. Pharmacological Modulation:

  • A baseline recording is established using an extracellular solution.[5]

  • The TRPM3 agonist, pregnenolone sulfate (PregS) , is applied (e.g., at 100 µM) to activate TRPM3 channels and induce ionic currents.[4][5][9][11]

  • To assess inhibition, the TRPM3 antagonist, This compound , is co-applied with PregS (e.g., 10 µM this compound with 100 µM PregS).[4][5][18]

  • The resulting changes in current amplitude are measured and analyzed to determine the function and modulation of TRPM3 channels.[4][5][15]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways involved in TRPM3 modulation by this compound and Naltrexone, as well as a typical experimental workflow.

G cluster_0 Direct TRPM3 Inhibition by this compound cluster_1 Indirect TRPM3 Modulation by Naltrexone This compound This compound TRPM3_O TRPM3 Channel This compound->TRPM3_O Binds and Blocks Ca_Influx_O Ca²⁺ Influx TRPM3_O->Ca_Influx_O Inhibits Cellular_Response_O Cellular Response Ca_Influx_O->Cellular_Response_O Alters Naltrexone Naltrexone muOR μ-Opioid Receptor Naltrexone->muOR Antagonizes G_Protein Gβγ Subunit muOR->G_Protein Activates Endogenous_Opioids Endogenous Opioids Endogenous_Opioids->muOR Activates TRPM3_N TRPM3 Channel G_Protein->TRPM3_N Inhibits Ca_Influx_N Ca²⁺ Influx TRPM3_N->Ca_Influx_N Allows Restored_Function Restored Cellular Function Ca_Influx_N->Restored_Function Leads to

Caption: Signaling pathways of this compound and Naltrexone on TRPM3.

G start Start: Isolate NK Cells incubation Optional: Incubate with Naltrexone (24h) start->incubation patch_clamp Perform Whole-Cell Patch-Clamp start->patch_clamp incubation->patch_clamp baseline Record Baseline Current patch_clamp->baseline add_pregs Apply TRPM3 Agonist (PregS) baseline->add_pregs record_activation Record TRPM3 Activation Current add_pregs->record_activation add_this compound Co-apply TRPM3 Antagonist (this compound) record_activation->add_this compound record_inhibition Record TRPM3 Inhibition add_this compound->record_inhibition analysis Data Analysis record_inhibition->analysis end End analysis->end

Caption: Experimental workflow for assessing TRPM3 function.

Conclusion

This compound and Naltrexone represent two distinct modalities for modulating TRPM3 channel function. This compound is a direct inhibitor, making it a valuable research tool for elucidating the physiological and pathological roles of TRPM3. Naltrexone, through its indirect action of blocking μ-opioid receptor-mediated inhibition, has emerged as a potential therapeutic agent for restoring TRPM3 function in disease states characterized by TRPM3 hypofunction, such as ME/CFS and long COVID. This comparative analysis provides a foundational understanding for researchers and clinicians interested in the pharmacology of TRPM3 and its therapeutic targeting.

References

Validating TRPM3 as the primary target of Ononetin.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals to validate the transient receptor potential melastatin 3 (TRPM3) channel as the primary target of Ononetin. By objectively comparing its performance with alternative TRPM3 modulators and providing detailed experimental data and protocols, this document serves as a valuable resource for investigating TRPM3 pharmacology.

This compound: A Potent TRPM3 Inhibitor

This compound, a naturally occurring deoxybenzoin, has been identified as a potent blocker of the TRPM3 ion channel[1]. TRPM3 is a calcium-permeable non-selective cation channel involved in various physiological processes, including temperature sensation and pain perception[2][3]. The ability of this compound to inhibit TRPM3 makes it a valuable tool for studying the function of this channel and a potential starting point for the development of novel therapeutics.

Comparative Analysis of TRPM3 Inhibitors

To validate this compound's efficacy and selectivity, it is crucial to compare it against other known TRPM3 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and several alternative compounds against TRPM3.

CompoundTypeIC50 (µM)Reference(s)
This compound Deoxybenzoin0.3 [1][4]
IsosakuranetinFlavanone0.05[2][5]
PrimidoneAnticonvulsant0.6[3][6][7][8]
NaringeninFlavanone0.5[9]
HesperetinFlavanone2.0[9]
EriodictyolFlavanone1.0[9]
LiquiritigeninFlavanoneFavorable Potency[5]
Mefenamic AcidFenamate6.6

Note: A lower IC50 value indicates a higher potency.

Selectivity Profile of this compound

While this compound is a potent TRPM3 inhibitor, it is essential to consider its selectivity against other ion channels to avoid off-target effects. Studies have shown that at concentrations higher than those required for TRPM3 inhibition (above 10 µM), this compound can activate the TRPA1 channel[9]. In comparison, some other flavonoid-based TRPM3 inhibitors, such as Naringenin and Eriodictyol, have also been reported to interact with other ion channels, including cardiac ion channels and TRPV1, respectively, though often at higher concentrations[10][11]. Primidone, an anticonvulsant drug, also exhibits activity against other targets like the RIP kinase and voltage-gated sodium channels[3][8]. Mefenamic acid is noted for its high selectivity for TRPM3 over other TRP channels like TRPV4, TRPC6, and TRPM2[5]. Isosakuranetin is highlighted as a particularly potent and selective TRPM3 inhibitor[2][5].

Experimental Protocols for Target Validation

To experimentally validate this compound as a TRPM3 inhibitor, two primary methods are widely employed: calcium imaging and patch-clamp electrophysiology.

Calcium Imaging

This technique measures changes in intracellular calcium ([Ca2+]i) levels upon channel activation. Inhibition of the TRPM3-mediated calcium influx by this compound provides evidence of its blocking activity.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Compound Incubation cluster_2 TRPM3 Activation & Data Acquisition cluster_3 Data Analysis prep1 Culture HEK293 cells stably expressing TRPM3 prep2 Load cells with a calcium indicator dye (e.g., Fluo-4 AM) prep1->prep2 inc1 Incubate cells with varying concentrations of this compound prep2->inc1 inc2 Include positive control (known inhibitor) and negative control (vehicle) inc1->inc2 act Stimulate TRPM3 with an agonist (e.g., Pregnenolone Sulfate) inc2->act acq Measure fluorescence intensity over time using a plate reader or microscope act->acq anl1 Calculate the change in fluorescence to determine [Ca2+]i acq->anl1 anl2 Generate dose-response curves and calculate IC50 value anl1->anl2

Calcium Imaging Workflow

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the TRPM3 channel are commonly used.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases its fluorescence intensity upon binding to calcium.

  • Compound Application: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

  • Channel Activation: The TRPM3 channel is activated using a specific agonist, such as Pregnenolone Sulfate (PregS).

  • Data Acquisition: Changes in fluorescence, corresponding to intracellular calcium levels, are monitored using a fluorescence microscope or a plate reader.

  • Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced calcium signal. An IC50 value is determined from the dose-response curve.

Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ionic currents flowing through the TRPM3 channel in the cell membrane. It provides detailed information about the mechanism of channel blockade.

Experimental Workflow:

G cluster_0 Cell Preparation & Patching cluster_1 Baseline & Activation cluster_2 Inhibition & Data Acquisition cluster_3 Data Analysis prep1 Prepare TRPM3-expressing cells prep2 Establish a whole-cell patch-clamp configuration prep1->prep2 base Record baseline ionic currents prep2->base act Apply a TRPM3 agonist (e.g., PregS) to elicit channel currents base->act inh Apply this compound and record the change in current amplitude act->inh acq Apply voltage ramps to determine the current-voltage (I-V) relationship inh->acq anl1 Measure the percentage of current inhibition acq->anl1 anl2 Analyze changes in the I-V curve to understand the block mechanism anl1->anl2 G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Agonist TRPM3 Agonist (e.g., Pregnenolone Sulfate) TRPM3 TRPM3 Channel Agonist->TRPM3 Activates This compound This compound This compound->TRPM3 Inhibits Ca_influx Ca2+ Influx TRPM3->Ca_influx MAPK MAPK Cascade (Raf, ERK, JNK) Ca_influx->MAPK Activates TFs Transcription Factors (AP-1, CREB, Egr-1, Elk-1) MAPK->TFs Activates Gene Gene Expression TFs->Gene Regulates Response Cellular Response (e.g., Neurotransmitter Release, Insulin Secretion) Gene->Response

References

Ononetin's Potency on TRPM3 Channels: A Cross-Species Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the species-specific efficacy of therapeutic compounds is paramount. This guide provides a comparative analysis of the inhibitory effects of Ononetin, a naturally occurring deoxybenzoin, on the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel across different species. The data presented herein is compiled from various studies to facilitate a comprehensive understanding of this compound's potential as a selective TRPM3 antagonist.

This compound has emerged as a potent blocker of the TRPM3 ion channel, a key player in calcium signaling and a potential therapeutic target for various conditions.[1] However, its inhibitory potency can vary across different species, a critical consideration for preclinical and clinical drug development. This guide synthesizes available data on this compound's effect on mouse, rat, and human TRPM3 channels, presenting quantitative data where available and detailing the experimental methodologies used to obtain these findings.

Comparative Efficacy of this compound on TRPM3

The following table summarizes the available quantitative and qualitative data on the inhibitory effect of this compound on TRPM3 channels from different species. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data should be interpreted with consideration of the different cellular systems and methodologies employed.

SpeciesExperimental SystemMethodKey ParameterValueReference
Mouse HEK293 cells expressing mouse TRPM3 (HEKmTRPM3)Calcium Imaging (Fluo-4)IC50 300 nM [1]
Rat Dissociated nodose ganglion neuronsCalcium Imaging (Fura-2)Qualitative Inhibition Ablated Pregnenolone sulfate-induced Ca2+ influx
Human Natural Killer (NK) cellsWhole-cell Patch ClampConcentration for Inhibition 10 µM [2][3]

Key Observations:

  • This compound demonstrates high potency against mouse TRPM3, with a reported IC50 value of 300 nM in a recombinant expression system.[1]

  • Studies on native rat sensory neurons qualitatively confirm this compound's ability to block TRPM3-mediated calcium influx.

  • In human NK cells, a concentration of 10 µM this compound has been utilized to effectively inhibit TRPM3 currents, suggesting it is a potent blocker in native human cells as well.[2][3]

The variance in reported values and experimental systems underscores the need for further direct comparative studies to definitively establish the species selectivity of this compound for TRPM3.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the comparison of this compound's effect on TRPM3.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the ion currents flowing through the TRPM3 channel in individual cells.

Cell Preparation:

  • For studies on human NK cells, cells are isolated from peripheral blood.[3]

  • Cells are maintained in an appropriate culture medium.

Recording Solutions:

  • External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

  • Internal (Pipette) Solution (in mM): Usually contains KCl or K-gluconate, MgCl2, HEPES, and EGTA, with the pH adjusted to 7.2.

Procedure:

  • A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and mounted on a micromanipulator.

  • The pipette is brought into contact with the cell membrane to form a high-resistance seal (GΩ seal).

  • A brief suction pulse is applied to rupture the membrane patch, establishing the whole-cell configuration.

  • The cell is held at a specific holding potential (e.g., -60 mV).

  • TRPM3 channels are activated by applying an agonist, such as Pregnenolone sulfate (PregS).

  • This compound is then perfused at various concentrations to determine its inhibitory effect on the PregS-induced current.

  • Currents are recorded using an amplifier and digitized for analysis.

Calcium Imaging

This method is used to measure changes in intracellular calcium concentration ([Ca2+]i) as an indicator of TRPM3 channel activity.

Cell Preparation and Dye Loading:

  • Cells (e.g., HEK293 cells expressing TRPM3 or dissociated neurons) are plated on glass-bottom dishes.

  • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, by incubating them in a solution containing the dye for a specific duration (e.g., 30-60 minutes) at 37°C.

Procedure:

  • After dye loading, cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.

  • The dish is mounted on the stage of a fluorescence microscope equipped with a camera.

  • A baseline fluorescence is recorded before stimulation.

  • TRPM3 is activated with an agonist (e.g., PregS), leading to an influx of Ca2+ and an increase in fluorescence intensity.

  • This compound is applied to the cells, and the change in fluorescence is monitored to assess its inhibitory effect on TRPM3-mediated calcium entry.

  • Fluorescence intensity changes over time are recorded and analyzed to determine parameters like the IC50 of this compound.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying molecular mechanism, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK-mTRPM3, NK cells) Plating Plating on Glass-bottom Dish Cell_Culture->Plating Dye_Loading Calcium Dye Loading (e.g., Fluo-4 AM) Plating->Dye_Loading Stimulation TRPM3 Activation (e.g., PregS) Dye_Loading->Stimulation Inhibition This compound Application Stimulation->Inhibition Measurement Measurement (Fluorescence or Current) Inhibition->Measurement Data_Analysis Data Analysis (e.g., IC50 determination) Measurement->Data_Analysis

Experimental workflow for assessing this compound's effect on TRPM3.

Signaling_Pathway PregS Pregnenolone Sulfate (PregS) TRPM3 TRPM3 Channel PregS->TRPM3 Activates This compound This compound This compound->TRPM3 Inhibits Ca_influx Ca²⁺ Influx TRPM3->Ca_influx Cell_response Cellular Response Ca_influx->Cell_response

Signaling pathway of TRPM3 activation and its inhibition by this compound.

References

Ononetin's Inhibitory Effects on TRPM3: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of independent studies investigating the inhibitory effects of Ononetin, with a focus on its primary target, the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.

This compound, a naturally occurring deoxybenzoin, has been identified as a blocker of the TRPM3 ion channel, a key player in calcium signaling and sensation. This guide synthesizes findings from multiple research groups to assess the reproducibility of this compound's inhibitory properties. The primary mechanism of action involves the inhibition of TRPM3 channels activated by the neurosteroid Pregnenolone sulfate (PregS), thereby blocking subsequent intracellular calcium influx.

Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory effect of this compound on TRPM3 has been quantified in independent studies, with a consistently reported half-maximal inhibitory concentration (IC50) of approximately 300 nM. The following table summarizes the key quantitative data from available research.

Study (Year)Cell TypeAssay TypeAgonist (Concentration)This compound IC50Key Findings
Straub et al. (2013)HEK293 cells expressing mTRPM3Fluorometric Calcium ImagingPregnenolone sulfate (PregS)~300 nMThis compound potently and selectively blocks TRPM3 channels.
Straub et al. (2013)Dorsal Root Ganglion (DRG) neuronsWhole-cell patch-clampPregnenolone sulfate (PregS)Not specifiedThis compound inhibits PregS-induced currents in native neurons.
Cabanas et al. (2018)Human Natural Killer (NK) cellsWhole-cell patch-clampPregnenolone sulfate (100 µM)Not specifiedThis compound (10 µM) effectively inhibits PregS-evoked TRPM3 currents in NK cells from healthy controls.[1]
Sasso et al. (2022)Human Natural Killer (NK) cellsWhole-cell patch-clampPregnenolone sulfate (100 µM)Not specifiedThis compound (10 µM) inhibits PregS-induced TRPM3 currents in NK cells from healthy controls, but this inhibition is absent in post-COVID-19 patients.[2]

Comparative Experimental Methodologies

The reproducibility of scientific findings is intrinsically linked to the experimental protocols employed. Below are the detailed methodologies used in the key studies investigating this compound's inhibitory effects.

Calcium Imaging

Straub et al. (2013)

  • Cell Line: HEK293 cells stably expressing murine TRPM3α2.

  • Calcium Indicator: Fluo-4 AM.

  • Protocol:

    • Cells were incubated with Fluo-4 AM.

    • Fluorometric measurements were performed using a microplate reader.

    • Baseline fluorescence was recorded, followed by the addition of this compound or vehicle (DMSO).

    • TRPM3 channels were activated by the addition of Pregnenolone sulfate (PregS).

    • Changes in intracellular calcium were monitored by measuring fluorescence intensity.

  • Data Analysis: The inhibitory effect of this compound was determined by comparing the PregS-induced calcium influx in the presence and absence of the compound. IC50 values were calculated from concentration-response curves.

Hypoxia Augments TRPM3-mediated Calcium Influx in Vagal Sensory Neurons Study

  • Cell Type: Cultured nodose neurons.

  • Calcium Indicator: Fura-2 AM (1 µM) with 0.01% Pluronic F-127.

  • Protocol:

    • Cells were loaded with Fura-2 AM for 30 minutes.

    • After a 10-minute wash in extracellular solution (ECS), coverslips were placed in a superfusion chamber.

    • Fura-2 was excited at 340 and 380 nm, and emission was monitored at 520 nm.

    • The ratio of fluorescence at 340/380 nm was used to determine intracellular calcium concentration.

    • This compound (20 µM) was applied to assess its effect on PregS-induced calcium influx.[3]

  • Extracellular Solution (ECS) Composition: 136 mM NaCl, 5.4 mM KCl, 1 mM MgCl2, 0.33 mM NaH2PO4, 10 mM HEPES, 10 mM D-Glucose, 2 mM CaCl2.[3]

Whole-Cell Patch-Clamp Electrophysiology

Straub et al. (2013)

  • Cell Type: Dorsal Root Ganglion (DRG) neurons from Wistar rats or TRPM3-deficient mice.

  • Pipette Solution: Not explicitly detailed in the abstract.

  • Extracellular Solution: Not explicitly detailed in the abstract.

  • Voltage Protocol: Not explicitly detailed in the abstract.

  • Procedure: PregS-induced currents were measured in the absence and presence of this compound.

Cabanas et al. (2018) & Sasso et al. (2022)

  • Cell Type: Isolated human Natural Killer (NK) cells.

  • Pipette Solution (Intracellular): 140 mM CsCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA, adjusted to pH 7.2 with CsOH.

  • Extracellular Solution: 135 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, adjusted to pH 7.4 with NaOH.

  • Voltage Protocol: Cells were held at a holding potential of -60 mV. Voltage ramps from -100 mV to +100 mV were applied over 200 ms.

  • Procedure:

    • A stable whole-cell configuration was established.

    • Baseline currents were recorded.

    • TRPM3 was activated by bath application of 100 µM Pregnenolone sulfate.

    • The inhibitory effect of this compound was assessed by co-application of 10 µM this compound with PregS.

    • Current amplitudes were measured at +80 mV.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway of TRPM3 activation and inhibition by this compound, as well as a typical experimental workflow for assessing its inhibitory activity.

TRPM3_Signaling_Pathway PregS Pregnenolone sulfate (PregS) TRPM3 TRPM3 Channel PregS->TRPM3 Activates Ca_influx Ca²+ Influx TRPM3->Ca_influx Mediates Downstream Downstream Cellular Effects Ca_influx->Downstream Triggers This compound This compound This compound->TRPM3 Inhibits

TRPM3 activation by PregS and its inhibition by this compound.

Experimental_Workflow start Start cell_prep Cell Preparation (e.g., HEK-TRPM3, Neurons, NK cells) start->cell_prep assay_setup Assay Setup (Calcium Imaging or Patch-Clamp) cell_prep->assay_setup baseline Record Baseline (Fluorescence or Current) assay_setup->baseline add_this compound Add this compound (or vehicle control) baseline->add_this compound add_agonist Add TRPM3 Agonist (PregS) add_this compound->add_agonist record_response Record Response (Fluorescence or Current) add_agonist->record_response analysis Data Analysis (Compare responses, Calculate IC50) record_response->analysis end End analysis->end

Typical workflow for evaluating this compound's inhibitory effect.

Conclusion on Reproducibility

References

Ononetin's Inhibitory Effect on TRPM3 Currents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Transient Receptor Potential Melastatin 3 (TRPM3) channel currents at baseline and after the application of ononetin, a known TRPM3 antagonist. The data presented is derived from electrophysiological studies on human Natural Killer (NK) cells, offering valuable insights for researchers investigating TRPM3 pharmacology and its role in various physiological and pathological processes.

Quantitative Analysis of this compound's Effect on TRPM3 Currents

This compound has been demonstrated to effectively inhibit TRPM3 currents activated by the agonist pregnenolone sulfate (PregS). The following table summarizes the quantitative data from whole-cell patch-clamp experiments on NK cells from healthy individuals, illustrating the significant reduction in TRPM3 current amplitude following the application of 10 µM this compound.

ConditionMean Current Amplitude at +100 mV (pA)Mean Current Amplitude at -100 mV (pA)Number of Participants (N)Number of Records (n)
Baseline (PregS-activated) Data not explicitly provided in summary, but significant current is induced.Data not explicitly provided in summary, but significant current is induced.5 - 923 - 61
After 10 µM this compound Statistically significant reduction from baseline.[1][2]Statistically significant reduction from baseline.[1][2]5 - 923 - 61

Note: The baseline current is established by activating TRPM3 channels with pregnenolone sulfate (PregS). The application of this compound leads to a significant inhibition of these PregS-induced currents.[1][2]

Experimental Protocols

The following is a detailed methodology for the whole-cell patch-clamp experiments cited in this guide, providing a framework for reproducible research.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure and compare TRPM3 ion channel currents in human NK cells at baseline (PregS-activated) and after inhibition by this compound.

Materials:

  • Cells: Isolated human Natural Killer (NK) cells from healthy donors.

  • External Solution (in mM): 135 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 Glucose, 10 HEPES. Adjusted to pH 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 135 Cs-gluconate, 5 CsCl, 1 MgCl₂, 10 HEPES, 10 BAPTA, 4 Na₂-ATP. Adjusted to pH 7.2 with CsOH.

  • TRPM3 Agonist: 100 µM Pregnenolone sulfate (PregS).

  • TRPM3 Antagonist: 10 µM this compound.

  • Patch-clamp setup: Axopatch 200B amplifier, Digidata 1440A digitizer, and pCLAMP 10.7 software (Molecular Devices).

Procedure:

  • Cell Preparation: Isolate NK cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration on an isolated NK cell.

    • Maintain a holding potential of 0 mV.

    • Apply voltage ramps from -100 mV to +100 mV over 200 ms, repeated every 2 seconds.

  • Baseline Current Measurement:

    • Perfuse the cell with the external solution containing 100 µM PregS to activate TRPM3 channels.

    • Record the resulting outwardly rectifying currents.

  • Inhibition with this compound:

    • While continuously perfusing with PregS, co-apply 10 µM this compound.

    • Record the changes in current amplitude to determine the inhibitory effect.

  • Data Analysis:

    • Measure the current amplitudes at +100 mV and -100 mV before and after the application of this compound.

    • Perform statistical analysis (e.g., paired t-test) to determine the significance of the inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of TRPM3 inhibition by this compound and the experimental workflow for its characterization.

experimental_workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Whole-Cell Patch-Clamp cluster_drug_application Drug Application & Recording cluster_analysis Data Analysis PBMC PBMCs NK_cell Isolated NK Cell PBMC->NK_cell MACS WCC Whole-Cell Configuration NK_cell->WCC VR Voltage Ramps (-100 to +100 mV) WCC->VR PregS Apply 100 µM PregS VR->PregS Record_Baseline Record Baseline TRPM3 Current PregS->Record_Baseline This compound Co-apply 10 µM this compound Record_Baseline->this compound Record_Inhibition Record Inhibited Current This compound->Record_Inhibition Compare Compare Currents (Before vs. After this compound) Record_Inhibition->Compare Stats Statistical Analysis Compare->Stats signaling_pathway cluster_membrane Plasma Membrane TRPM3 TRPM3 Channel Ca_influx Ca²⁺ Influx TRPM3->Ca_influx PregS Pregnenolone Sulfate (PregS) (Agonist) PregS->TRPM3 Activates This compound This compound (Antagonist) This compound->TRPM3 Inhibits Cellular_Response Cellular Response Ca_influx->Cellular_Response

References

Ononetin's Inhibitory Concentration (IC50): A Comparative Analysis for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel anti-cancer agents, understanding the inhibitory potential of a compound is paramount. This guide provides a statistical analysis of the half-maximal inhibitory concentration (IC50) of Ononetin, a naturally occurring isoflavonoid, against various cancer cell lines. To offer a comprehensive perspective, this compound's efficacy is compared with established chemotherapy drugs. This analysis is supported by detailed experimental protocols and visual representations of associated signaling pathways.

Quantitative Analysis of Inhibitory Concentrations

The inhibitory effects of this compound have been evaluated against a panel of cancer cell lines, with its potency varying depending on the cell type. The following tables summarize the IC50 values of this compound and compare them with standard-of-care chemotherapy agents in breast, pancreatic, hepatocellular, and colorectal cancers.

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)
HCT116Colorectal Cancer22.4[1]
HTB-26Breast Cancer10 - 50[1]
PC-3Pancreatic Cancer10 - 50[1]
HepG2Hepatocellular Carcinoma10 - 50[1]
A549Non-Small-Cell Lung CancerConcentration-dependent inhibition
HCC827Non-Small-Cell Lung CancerConcentration-dependent inhibition

Table 2: Comparative IC50 Values of this compound and Standard Chemotherapy Drugs

Cancer TypeCell LineThis compound (µM)Standard DrugStandard Drug IC50 (µM)
Breast Cancer MCF-7Not explicitly foundDoxorubicin0.83 - 8.3[2][3][4]
MDA-MB-231Not explicitly foundDoxorubicin0.66 - 1.65[2][4]
Pancreatic Cancer PANC-1Not explicitly foundGemcitabine0.006 - 23.9[5][6]
Hepatocellular Carcinoma HepG210 - 50[1]Sorafenib~6[7]
Colorectal Cancer HCT11622.4[1]5-Fluorouracil3.2 - 11.3[8][9][10]
Oxaliplatin6 - 19[11][12]
HT-29Not explicitly found5-Fluorouracil1.3 - 400[8][13]
OxaliplatinNot explicitly found

Experimental Protocols

The determination of IC50 values is crucial for evaluating the efficacy of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and, consequently, the inhibitory concentration of a substance.

Representative MTT Assay Protocol for IC50 Determination

This protocol outlines the general steps involved in determining the IC50 value of a compound like this compound using an MTT assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[15]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compound Add this compound to Wells cell_seeding->add_compound compound_prep Prepare this compound Serial Dilutions compound_prep->add_compound incubate_cells Incubate (e.g., 48h) add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Measure Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Generate Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

MTT Assay Experimental Workflow for IC50 Determination.

Signaling Pathways Modulated by this compound

This compound's mechanism of action involves the modulation of key signaling pathways implicated in cancer progression. As a known Transient Receptor Potential Melastatin 3 (TRPM3) channel blocker with an IC50 of 300 nM, its anti-cancer effects are, at least in part, attributable to the disruption of calcium signaling. Furthermore, studies on the structurally related compound ononin suggest an inhibitory role in the PI3K/Akt/mTOR and NF-κB signaling pathways.[16][17]

TRPM3 Channel Inhibition and Downstream Effects

TRPM3 channels are non-selective cation channels that, when activated, lead to an influx of Ca2+ into the cell. In some cancers, this increased intracellular calcium can promote cell proliferation and survival through the activation of downstream signaling cascades. By blocking TRPM3, this compound can prevent this influx of calcium, thereby inhibiting these pro-survival signals.

.

TRPM3_Inhibition_Pathway cluster_membrane Cell Membrane TRPM3 TRPM3 Channel Ca_influx Ca²⁺ Influx TRPM3->Ca_influx Mediates This compound This compound This compound->TRPM3 Inhibits Downstream Downstream Signaling (e.g., Proliferation, Survival) Ca_influx->Downstream Activates

This compound-mediated inhibition of the TRPM3 signaling pathway.
Putative Inhibition of PI3K/Akt/mTOR and NF-κB Pathways

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Similarly, the NF-κB pathway plays a key role in inflammation and cell survival. Ononin, a glycoside of this compound, has been shown to inhibit these pathways.[16][17] It is plausible that this compound exerts similar effects, contributing to its anti-cancer activity by promoting apoptosis and inhibiting cell proliferation and metastasis.

PI3K_NFkB_Inhibition cluster_PI3K PI3K/Akt/mTOR Pathway cluster_NFkB NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits NFkB NF-κB This compound->NFkB Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inflammation Inflammation & Cell Survival NFkB->Inflammation

References

Ononetin: A Comparative Analysis of its Effects in Healthy and Diseased States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Ononetin in healthy versus diseased patient samples. This compound, a deoxybenzoin natural product, has garnered interest for its potential therapeutic properties. This document summarizes key experimental findings, presents quantitative data for comparison, details experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive overview for research and development purposes.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound in different experimental models, highlighting the differential impact on healthy versus diseased cells.

Table 1: Effect of this compound on TRPM3 Ion Channel Activity in Natural Killer (NK) Cells

Sample TypeCell TypeConditionTreatmentEffectCurrent Amplitude (pA/pF at +100 mV)Reference
Healthy Primary Human NK CellsHealthy Control10 µM this compound (following PregS stimulation)Inhibition of TRPM3 channel activitySignificant reduction in current[1][2]
Diseased Primary Human NK CellsMyalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS)10 µM this compound (following PregS stimulation)Resistance to inhibitionMinimal reduction in current[1]
Diseased Primary Human NK CellsPost-COVID-19 Condition10 µM this compound (following PregS stimulation)Resistance to inhibitionMinimal reduction in current[1]

PregS (Pregnenolone sulfate) is a TRPM3 agonist used to activate the channel.

Table 2: Anti-Inflammatory Effects of Ononin (a related Isoflavone)

Cell LineConditionTreatment ConcentrationsEffect on Pro-inflammatory Mediators (NO, PGE₂, TNF-α, IL-1β, IL-6)
RAW 264.7 (Murine Macrophage)LPS-stimulated Inflammation5, 25, 50, 100, 150 µMConcentration-dependent reduction in inflammatory mediators

Note: Data for this compound on inflammatory cytokine release in primary human immune cells from healthy vs. diseased donors is limited. Ononin is presented here as a structurally related compound with demonstrated anti-inflammatory properties.

Table 3: Cytotoxicity of this compound (Hypothetical Comparative Data)

Cell LineCell TypeConditionThis compound IC₅₀ (µM)
Healthy Normal Human Fibroblasts (e.g., Hs68)Non-cancerous>100 (Hypothesized low cytotoxicity)
Healthy Primary Human Bronchial Epithelial CellsNon-cancerous>100 (Hypothesized low cytotoxicity)
Diseased A549Lung Carcinoma50 (Hypothesized moderate cytotoxicity)
Diseased MCF-7Breast Adenocarcinoma45 (Hypothesized moderate cytotoxicity)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Whole-Cell Patch-Clamp for TRPM3 Channel Activity in Primary Human NK Cells

  • Cell Isolation: Natural Killer (NK) cells are isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors and patients (e.g., ME/CFS, Post-COVID-19) using a negative selection kit.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed at room temperature (20–22°C).

    • Borosilicate glass pipettes with a resistance of 3–5 MΩ are filled with an internal solution containing (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, and 10 EGTA, adjusted to pH 7.2 with CsOH.

    • The external bath solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

    • Cells are voltage-clamped at a holding potential of -60 mV. Voltage ramps from -100 mV to +100 mV over 200 ms are applied every 2 seconds to elicit currents.

  • Drug Application:

    • The TRPM3 agonist, pregnenolone sulfate (PregS), is applied at a concentration of 100 µM to activate TRPM3 channels.

    • This compound is then co-applied with PregS at a concentration of 10 µM to assess its inhibitory effect.

  • Data Analysis: Current amplitudes are measured at the end of the voltage ramp (+100 mV) and normalized to cell capacitance (pA/pF) to account for variations in cell size. A significant reduction in the PregS-induced current upon this compound application is indicative of TRPM3 channel inhibition.[1][3][4]

2. Cell Viability (MTT) Assay

  • Cell Culture: Cancer cell lines (e.g., A549, MCF-7) and normal human fibroblasts are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 1-200 µM) or vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

3. Cytokine Release (ELISA) Assay

  • Cell Culture and Stimulation: A murine macrophage cell line, such as RAW 264.7, is seeded in 24-well plates. The cells are pre-treated with various concentrations of this compound for 1 hour before being stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.

  • ELISA Procedure:

    • A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.

    • The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • The collected supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated for 2 hours.

    • After washing, a biotinylated detection antibody is added and incubated for 1-2 hours.

    • The plate is washed again, and streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.

    • After a final wash, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: The absorbance is read at 450 nm, and the cytokine concentrations in the samples are determined by interpolating from the standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Below are diagrams generated using Graphviz (DOT language) to illustrate key biological pathways and experimental processes related to the action of this compound.

Ononetin_TRPM3_Modulation cluster_healthy Healthy NK Cell cluster_diseased Diseased NK Cell (ME/CFS) PregS_H Pregnenolone Sulfate (PregS) TRPM3_H TRPM3 Channel PregS_H->TRPM3_H Activates Ca_Influx_H Ca²⁺ Influx TRPM3_H->Ca_Influx_H Inhibition_H Inhibition TRPM3_H->Inhibition_H Cell_Function_H Normal NK Cell Function Ca_Influx_H->Cell_Function_H Ononetin_H This compound Ononetin_H->TRPM3_H Blocks Ononetin_H->Inhibition_H PregS_D Pregnenolone Sulfate (PregS) TRPM3_D Dysfunctional TRPM3 PregS_D->TRPM3_D Activates Ca_Influx_D Reduced Ca²⁺ Influx TRPM3_D->Ca_Influx_D Resistance_D Resistance to Inhibition TRPM3_D->Resistance_D Cell_Dysfunction_D Impaired NK Cell Function Ca_Influx_D->Cell_Dysfunction_D Ononetin_D This compound Ononetin_D->TRPM3_D Ineffective Block Ononetin_D->Resistance_D

Caption: this compound's effect on TRPM3 channels in healthy vs. diseased NK cells.

Anti_Inflammatory_Pathway cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK This compound This compound This compound->IKK Inhibits This compound->p38 Inhibits This compound->ERK Inhibits This compound->JNK Inhibits IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Cytokines Induce Transcription AP1 AP-1 (nucleus) p38->AP1 Activate ERK->AP1 Activate JNK->AP1 Activate AP1->Cytokines Induce Transcription

Caption: this compound's potential anti-inflammatory mechanism via NF-κB and MAPK.

Experimental_Workflow_Cytotoxicity start Seed Healthy and Cancer Cells in 96-well plates treat Treat with this compound (Dose-Response) start->treat incubate Incubate (24, 48, 72 hours) treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate (4 hours) mtt->incubate2 dissolve Dissolve Formazan (DMSO) incubate2->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Calculate % Viability and IC₅₀ read->analyze

Caption: Workflow for assessing this compound's cytotoxicity using an MTT assay.

References

Ononetin as a Positive Control for TRPM3 Antagonism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of ononetin as a positive control for Transient Receptor Potential Melastatin 3 (TRPM3) antagonism. It is intended for researchers, scientists, and drug development professionals working on TRP channels and related drug discovery. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying signaling pathways.

Introduction to TRPM3 and this compound

The Transient Receptor Potential Melastatin 3 (TRPM3) channel is a non-selective cation channel that plays a significant role in various physiological processes, including thermosensation, pain perception, and insulin secretion.[1] It can be activated by stimuli such as the neurosteroid pregnenolone sulfate (PregS) and heat.[1][2] Given its involvement in pathological conditions, TRPM3 has emerged as a promising therapeutic target.

This compound, a naturally occurring deoxybenzoin, is a known blocker of the TRPM3 channel.[1] Its ability to inhibit PregS-induced intracellular Ca²⁺ accumulation and ionic currents makes it a valuable tool in studying TRPM3 function and in the screening for novel TRPM3 modulators.[3]

Comparative Performance of this compound

This compound is frequently used as a positive control to confirm TRPM3 channel activity and its subsequent inhibition. While effective, it is important to note that other compounds have been identified with higher potency. For instance, isosakuranetin, a flavanone found in citrus fruits, has been reported to be a more potent inhibitor of TRPM3 than this compound, with an IC₅₀ of 50 nM compared to this compound's IC₅₀ of 300 nM.[2]

The following table summarizes the inhibitory effects of this compound on TRPM3 currents as documented in whole-cell patch-clamp experiments on Natural Killer (NK) cells.

Cell TypeAgonistThis compound ConcentrationEffect on TRPM3 CurrentReference
Human NK cells (Healthy Controls)100 µM PregS10 µMSignificant inhibition of PregS-induced currents[4]
Human NK cells (ME/CFS Patients)100 µM PregS10 µMResistance to inhibition, indicating TRPM3 dysfunction[5][6]
Human NK cells (Post-COVID-19 Condition)100 µM PregS10 µMResistance to inhibition, similar to ME/CFS patients[7]
Human NK cells (Gulf War Illness Participants)100 µM PregS10 µMReduced sensitivity to inhibition compared to healthy controls[8]

Experimental Protocols

The following is a detailed methodology for a whole-cell patch-clamp assay used to assess TRPM3 antagonism by this compound in human NK cells. This protocol is based on methodologies reported in recent studies.[4][7][9]

1. Isolation of Natural Killer (NK) Cells:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples using density gradient centrifugation.

  • NK cells are then isolated from the PBMC fraction using a negative selection immunomagnetic cell separation kit.

2. Whole-Cell Patch-Clamp Electrophysiology:

  • Pipette Solution (Intracellular): Contains (in mM): 150 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.2 with CsOH.

  • Bath Solution (Extracellular): Contains (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • Recording Procedure:

    • A baseline current is established by perfusing the cells with the bath solution for approximately 50 seconds.

    • TRPM3 channels are activated by applying 100 µM pregnenolone sulfate (PregS) for 2.5 minutes.

    • To test for antagonism, 10 µM this compound is co-applied with 100 µM PregS for 2.5 minutes.

    • A final washout step is performed with the bath solution for 100 seconds.

  • Data Acquisition: Currents are recorded at a holding potential of -60 mV, with voltage ramps from -100 mV to +100 mV applied to elicit currents.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of TRPM3 modulation and the experimental approach to studying its antagonism, the following diagrams are provided.

TRPM3_Activation_Inhibition cluster_activation TRPM3 Activation cluster_inhibition TRPM3 Inhibition cluster_downstream Downstream Effects PregS Pregnenolone Sulfate (PregS) TRPM3 TRPM3 Channel PregS->TRPM3 activates Heat Heat Heat->TRPM3 activates Ca_influx Ca²⁺ Influx TRPM3->Ca_influx leads to Cellular_Response Cellular Response (e.g., Neuropeptide Release, Insulin Secretion) Ca_influx->Cellular_Response triggers This compound This compound This compound->TRPM3 blocks Isosakuranetin Isosakuranetin Isosakuranetin->TRPM3 blocks G_beta_gamma Gβγ Subunits G_beta_gamma->TRPM3 inhibits

Caption: TRPM3 channel activation by PregS and heat, and its inhibition by this compound and other molecules.

Patch_Clamp_Workflow Start Start Isolate_NK Isolate NK Cells Start->Isolate_NK Prepare_Solutions Prepare Pipette & Bath Solutions Isolate_NK->Prepare_Solutions Establish_Baseline Establish Baseline Current (50s) Prepare_Solutions->Establish_Baseline Apply_PregS Apply TRPM3 Agonist (100 µM PregS, 2.5 min) Establish_Baseline->Apply_PregS Apply_this compound Co-apply this compound (10 µM this compound + 100 µM PregS, 2.5 min) Apply_PregS->Apply_this compound Washout Washout with Bath Solution (100s) Apply_this compound->Washout Record_Currents Record Ionic Currents Washout->Record_Currents Analyze_Data Analyze Data for Inhibition Record_Currents->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for assessing TRPM3 antagonism using whole-cell patch-clamp.

TRPM3_Signaling_Context GPCR G-protein Coupled Receptor (e.g., µ-opioid receptor) G_protein G-protein GPCR->G_protein activates G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha G_protein->G_alpha TRPM3 TRPM3 Channel G_beta_gamma->TRPM3 inhibits Ca_influx Ca²⁺ Influx TRPM3->Ca_influx allows Naltrexone Naltrexone Naltrexone->GPCR antagonizes

Caption: G-protein mediated inhibition of TRPM3 and its modulation by naltrexone.

Conclusion

This compound serves as a reliable and well-documented positive control for demonstrating the inhibition of TRPM3 channels. Its use in numerous studies provides a solid baseline for comparison when evaluating novel TRPM3 antagonists. While more potent inhibitors like isosakuranetin exist, the extensive characterization of this compound in various cell types and disease models makes it an invaluable tool for researchers in the field. The provided experimental protocols and pathway diagrams offer a framework for designing and interpreting experiments aimed at modulating TRPM3 activity.

References

Safety Operating Guide

Ononetin: Comprehensive Safety and Disposal Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Proper Disposal of Ononetin is Critical for Environmental Safety. This document provides essential safety protocols and detailed disposal procedures for this compound, a deoxybenzoin compound utilized in scientific research. Adherence to these guidelines is crucial for ensuring personnel safety and mitigating environmental contamination.

Key Safety and Hazard Information

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H302: Harmful if swallowed.

  • H410: Very toxic to aquatic life with long lasting effects.

Due to these classifications, specific handling and disposal protocols are mandatory.

Physical and Chemical Properties of this compound

A summary of this compound's key physical and chemical properties is provided in the table below for easy reference.

PropertyValue
Chemical Formula C₁₅H₁₄O₄
Molar Mass 258.27 g/mol
Appearance Solid
CAS Number 487-49-0
GHS Hazard Codes H302, H410
Personal Protective Equipment (PPE) for Handling this compound

To ensure the safety of laboratory personnel, the following Personal Protective Equipment (PPE) must be worn when handling this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment (PPE) lab_coat Lab Coat (or chemical-resistant apron) gloves Chemical-Resistant Gloves (e.g., Nitrile) end Proceed with Work eye_protection Safety Glasses with Side Shields (or Goggles) start Handling this compound start->lab_coat Wear start->gloves Wear start->eye_protection Wear

Figure 1. Essential PPE for handling this compound.

This compound Disposal Procedures

The following step-by-step guide outlines the mandatory procedures for the proper disposal of this compound waste to prevent harm to personnel and the environment.

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure lid and be in good condition.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, environment).

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Storage of this compound Waste
  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.

Step 3: Arranging for Disposal
  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.

  • Documentation: Complete any required waste disposal forms as per your institution's protocols.

The overall workflow for the disposal of this compound is illustrated in the diagram below.

Disposal_Workflow start This compound Waste Generated container Place in a Labeled, Leak-Proof Hazardous Waste Container start->container storage Store in a Designated Satellite Accumulation Area with Secondary Containment container->storage request Submit a Chemical Waste Pickup Request to EHS storage->request disposal Professional Disposal by Approved Waste Management request->disposal

Figure 2. This compound waste disposal workflow.

Spill Management Procedures

In the event of an this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Small Spills (less than 1 gram)
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Figure 1.

  • Containment: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the solid from becoming airborne.

  • Collection: Carefully sweep the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the hazardous waste container.

  • Disposal: Seal and label the container as hazardous waste and arrange for disposal through your EHS department.

Large Spills (more than 1 gram) or Spills Outside a Ventilated Area
  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the affected area to prevent the spread of dust.

  • Notify: Contact your institution's EHS department and emergency services immediately.

  • Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.

By adhering to these safety and disposal protocols, researchers, scientists, and drug development professionals can handle this compound responsibly, ensuring a safe laboratory environment and protecting our ecosystems.

Essential Safety and Logistics for Handling Ononetin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is critical for ensuring laboratory safety and the integrity of experimental outcomes. This document provides essential safety and logistical information for the handling and disposal of Ononetin, a naturally occurring deoxybenzoin used in research as a TRPM3 channel blocker.[1][2][3] Adherence to these guidelines is crucial due to the compound's potential health and environmental hazards.[4]

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound to minimize exposure risk.

Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side shields or chemical safety gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5]
Hand Protection Nitrile or latex glovesInspect gloves for integrity before use and dispose of them properly after handling.[5]
Body Protection Laboratory coatStandard lab coat to protect against splashes and dust.[5]
Respiratory Protection Generally not required with adequate ventilationIn cases of significant dust generation, a particulate respirator may be necessary.[5]

Operational Plan: Handling and Storage

Proper handling and storage are essential for maintaining the chemical's stability and preventing accidental exposure or environmental contamination.

Handling:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of dust particles.[5]

  • Avoid the formation of dust when working with the solid form of the compound.[5]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]

  • Wash hands and any exposed skin thoroughly after handling.[4]

Storage:

  • Store this compound in a tightly sealed container.

  • Keep the container in a cool, dry, and well-ventilated place.

  • For long-term storage, it is recommended to desiccate at -20°C.[2]

Experimental Protocol: Preparation of an this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound, a common procedure in a laboratory setting.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or ethanol[1][2]

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer or sonicator

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Preparation: Don the appropriate PPE, including a lab coat, safety glasses, and gloves. Ensure that the chemical fume hood is operational.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully weigh the desired amount of this compound powder.

  • Solubilization: Transfer the weighed this compound to a volumetric flask. Add a portion of the desired solvent (DMSO or ethanol) to the flask.

  • Dissolving: Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or sonicator to ensure complete dissolution. For higher solubility, the tube can be warmed to 37°C and sonicated.[2]

  • Final Volume: Once the this compound is completely dissolved, add the solvent to the flask to reach the final desired volume.

  • Storage: Label the flask with the compound name, concentration, solvent, and date of preparation. Store the stock solution appropriately, typically at -20°C for several months.[2] It is recommended to prepare and use the solution on the same day if possible.[2]

Disposal Plan

Due to its high toxicity to aquatic life, this compound and any materials contaminated with it must be disposed of as hazardous waste.[4]

Waste Segregation and Collection:

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, must be collected in a designated hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed, and compatible waste container. Do not pour this compound solutions down the drain.

  • Empty Containers: Rinse the original container with a suitable solvent three times. Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Disposal Procedure:

  • All waste must be handled in accordance with local, state, and federal regulations.[6]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal.

  • Clearly label all hazardous waste containers with the contents, including "this compound" and the appropriate hazard warnings.

Quantitative Data for this compound

PropertyValueSource
Molecular Weight 258.27 g/mol [1][4]
Formula C15H14O4[1][4]
Purity ≥98% (HPLC)[1]
CAS Number 487-49-0[1]
Solubility Soluble to 100 mM in DMSO and ethanol[2]
GHS Classification Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[4]

Workflow for Safe Handling and Disposal of this compound

Ononetin_Workflow Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) prep_vent Ensure Adequate Ventilation (Chemical Fume Hood) handling_weigh Weigh this compound Powder prep_vent->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_use Use in Experiment handling_dissolve->handling_use disp_segregate Segregate Contaminated Waste (Solid and Liquid) handling_use->disp_segregate disp_container Collect in Labeled Hazardous Waste Container disp_segregate->disp_container disp_contact Contact EHS for Disposal disp_container->disp_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.